molecular formula C7H8N2O3 B065732 ethyl 4-formyl-1H-pyrazole-3-carboxylate CAS No. 179692-09-2

ethyl 4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B065732
CAS No.: 179692-09-2
M. Wt: 168.15 g/mol
InChI Key: UEQLAZGHIUZUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a versatile and high-value pyrazole-based building block specifically designed for medicinal chemistry and drug discovery research. This bifunctional molecule features two distinct reactive sites: an aldehyde group and an ester group, which allow for sequential and diverse chemical modifications. The aldehyde functionality is ideal for nucleophilic addition reactions and condensation reactions, such as the formation of Schiff bases, while the ester group can be hydrolyzed to the corresponding acid or undergo transesterification. This makes it a crucial precursor for the synthesis of a wide array of complex heterocyclic compounds, including fused pyrazoles and other privileged scaffolds commonly found in biologically active molecules. Its primary research value lies in its application as a core intermediate for the development of potential pharmaceutical agents, particularly in the exploration of kinase inhibitors, anticancer compounds, and anti-inflammatory agents. Researchers utilize this compound to efficiently construct molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLAZGHIUZUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351902
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179692-09-2
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 4-formyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery

This compound is a versatile heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its structure incorporates two key reactive sites: a formyl group and an ester functionality, making it an ideal precursor for the synthesis of a wide array of more complex molecular architectures.[1][2] Specifically, this "Aldo-X bifunctional precursor" allows for the construction of pyrazole-fused heterocyclic systems, which are prominent scaffolds in many commercial drugs and biologically active compounds.[1] The pyrazole nucleus itself is a well-established pharmacophore, appearing in drugs such as the anti-inflammatory Celebrex and the appetite suppressant Rimonabant.[1] Consequently, robust and scalable synthetic routes to this compound are of paramount importance for researchers and drug development professionals.

This technical guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Strategic Approaches to the Synthesis

Two principal and scientifically validated strategies for the synthesis of this compound will be discussed:

  • Pathway A: Cyclization of an Acyclic Precursor. This bottom-up approach involves the construction of the pyrazole ring from a linear, appropriately functionalized three-carbon synth and a hydrazine source.

  • Pathway B: Vilsmeier-Haack Formylation of a Pre-formed Pyrazole. This top-down strategy begins with a pre-existing pyrazole ester and introduces the formyl group at the C4 position via electrophilic substitution.

The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific substitution patterns required in the final molecule.

Pathway A: Synthesis via Cyclization of an Acyclic Precursor

This elegant and convergent approach builds the pyrazole core in the final step. The key is the preparation of a suitable acyclic precursor that contains the necessary carbon framework and reactive groups to undergo cyclization with hydrazine. A highly effective precursor for this purpose is ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 1: Synthesis of the Key Intermediate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

The synthesis of this crucial intermediate is typically achieved through the condensation of ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride.[3][4][5]

Reaction Mechanism: The reaction proceeds through the enol form of ethyl acetoacetate, which acts as a nucleophile. Acetic anhydride serves to activate the triethyl orthoformate and to scavenge the ethanol byproduct, driving the equilibrium towards the product.[4]

G cluster_0 Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl Acetoacetate Ethyl Acetoacetate Triethyl Orthoformate Triethyl Orthoformate Acetic Anhydride Acetic Anhydride Reaction Vessel Reaction Vessel Distillation Distillation Product Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Experimental Protocol: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (2.0 mol), and acetic anhydride (3.0 mol).[5]

  • Reaction: Heat the mixture to 130°C and maintain this temperature for 5 hours with stirring.[4][5] The reaction should be monitored for the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling the reaction mixture to room temperature, remove the volatile components (excess triethyl orthoformate and acetic anhydride) under reduced pressure.[5] The crude product is then purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.[3][4]

ParameterConditionRationale
Temperature 130°CProvides sufficient activation energy for the condensation reaction.[4]
Reaction Time 5 hoursEnsures complete conversion of the starting material.[5]
Reagent Ratio Excess orthoformate and anhydrideDrives the reaction equilibrium towards the product.[5]
Purification Vacuum DistillationSeparates the high-boiling product from non-volatile impurities.[3]
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring

The synthesized ethyl 2-(ethoxymethylene)-3-oxobutanoate is then reacted with hydrazine to form the pyrazole ring. This reaction proceeds via a condensation mechanism, where the hydrazine attacks the carbonyl carbons, followed by cyclization and elimination of water and ethanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 mol) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0 mol) to the solution, maintaining the temperature below 30°C with an ice bath. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Pathway B: Vilsmeier-Haack Formylation of Ethyl 1H-pyrazole-3-carboxylate

This approach is advantageous if the corresponding pyrazole ester is readily available. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heterocyclic compounds.[6][7][8]

Step 1: Preparation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile in this reaction. It is generated in situ from dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8]

G cluster_1 In Situ Generation of Vilsmeier Reagent DMF Dimethylformamide (DMF) POCl3 Phosphorus Oxychloride (POCl3) Reaction Vessel Reaction Vessel Vilsmeier Reagent Vilsmeier Reagent (Chloromethyliminium salt)

Step 2: Electrophilic Aromatic Substitution (Formylation)

The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to the desired aldehyde.[8] The formylation occurs regioselectively at the C4 position, which is the most nucleophilic site on the pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 eq) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.[9] Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[9] Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[9]

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7.[9] The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[9]

ParameterConditionRationale
Reagents AnhydrousThe Vilsmeier reagent is highly sensitive to moisture.[9]
Temperature 0°C initially, then 80-90°CInitial cooling controls the exothermic formation of the Vilsmeier reagent; heating provides the activation energy for the electrophilic substitution.[9]
Work-up Poured onto iceRapidly quenches the reaction and facilitates the hydrolysis of the iminium intermediate.[9]
Neutralization Basic solutionNeutralizes the acidic reaction medium and aids in the precipitation of the product.[9]

G cluster_2 Vilsmeier-Haack Formylation Workflow Start Ethyl 1H-pyrazole-3-carboxylate Vilsmeier Reagent Prepare Vilsmeier Reagent (DMF + POCl3) Reaction Add Pyrazole Substrate Heat to 80-90°C Quench Pour onto Crushed Ice Neutralize Neutralize with Base Isolate Filter and Dry Product Purify Recrystallize or Column Chromatography Final Product This compound

Conclusion and Future Perspectives

Both the cyclization and Vilsmeier-Haack formylation routes offer reliable and effective methods for the synthesis of this compound. The choice of method will be dictated by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The Vilsmeier-Haack approach is often favored for its directness when the parent pyrazole is accessible, while the cyclization pathway provides a more convergent route from simple acyclic precursors. As a key intermediate, the efficient synthesis of this compound will continue to be a critical enabling technology in the discovery of novel therapeutics and other advanced materials.

References

An In-Depth Technical Guide to Ethyl 4-Formyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic pyrazole ring system with an ester moiety, makes it a valuable precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic analysis, and reactivity of this compound, with a focus on its application in the construction of fused heterocyclic systems of therapeutic relevance. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic activities. The strategic incorporation of reactive functional groups onto the pyrazole ring allows for the exploration of vast chemical space and the generation of novel drug candidates. This compound stands out as a particularly useful intermediate due to the orthogonal reactivity of its formyl and ester functionalities, coupled with the inherent reactivity of the pyrazole ring itself. This "Aldo-X" bifunctional precursor serves as a linchpin for the synthesis of pyrazole-fused and substituted frameworks.[1] The aldehyde group is a versatile handle for a variety of transformations, including condensations, reductive aminations, and cycloadditions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This guide will delve into the core chemical properties of this valuable building block, providing the necessary technical details for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in synthesis and analysis.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. These properties are essential for handling, storage, and designing reaction conditions.

PropertyValueSource
CAS Number 179692-09-2[2][3]
Molecular Formula C₇H₈N₂O₃[2][3]
Molecular Weight 168.15 g/mol [4]
Appearance Solid[1][2]
Melting Point Not explicitly and consistently reported in non-commercial, authoritative sources.
Solubility Soluble in common organic solvents such as DMSO, and DMF.Inferred from reaction conditions in literature.
Spectroscopic Analysis

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, the ethyl ester protons, and the N-H proton of the pyrazole ring.

  • Pyrazole C5-H: A singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen and the formyl group.

  • Aldehyde CHO: A singlet further downfield, characteristic of aldehyde protons.

  • Ethyl Ester CH₂: A quartet, due to coupling with the methyl protons.

  • Ethyl Ester CH₃: A triplet, due to coupling with the methylene protons.

  • Pyrazole N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbons (C=O): Two distinct signals in the downfield region, one for the ester and one for the aldehyde.

  • Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring. The chemical shifts will be influenced by the attached functional groups and the nitrogen atoms.

  • Ethyl Ester Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (aldehyde and ester): Strong, distinct bands in the region of 1680-1750 cm⁻¹. The aldehyde carbonyl stretch is typically at a lower wavenumber than the ester carbonyl stretch.

  • C=N and C=C Stretch (pyrazole ring): Bands in the region of 1400-1600 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure, with common losses including the ethoxy group from the ester and the formyl group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] The Vilsmeier reagent is a highly electrophilic chloroiminium salt.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The choice of the Vilsmeier-Haack reaction is predicated on its reliability for the formylation of electron-rich heterocycles like pyrazoles, offering good yields under relatively mild conditions.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Ethyl 1H-pyrazole-3-carboxylate Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of N-aryl derivatives of this compound, which can be adapted for the synthesis of the parent NH-pyrazole.[1]

Materials:

  • Appropriate hydrazone precursor (e.g., ethyl 2-(arylhydrazono)-propanoates for N-aryl derivatives)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the hydrazone precursor in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent, again maintaining a low temperature.

  • After the addition, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended) and then heat to 60-70 °C for several hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable synthon for the construction of more complex heterocyclic systems.

Reactions at the Formyl Group: The Knoevenagel Condensation

The aldehyde functionality readily undergoes condensation reactions with active methylene compounds in the presence of a base catalyst, a reaction known as the Knoevenagel condensation.[10] This reaction is a powerful tool for carbon-carbon bond formation.

4.1.1. Mechanism and Rationale

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, ammonium acetate) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product. The choice of active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of various functionalities into the final product.

Knoevenagel_Condensation cluster_0 Knoevenagel Condensation Workflow Aldehyde Ethyl 4-formyl-1H- pyrazole-3-carboxylate Condensation_Product α,β-Unsaturated Product Aldehyde->Condensation_Product Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation_Product Base Base Catalyst (e.g., Ammonium Carbonate) Base->Condensation_Product catalyzes

Caption: Knoevenagel condensation workflow.

4.1.2. Detailed Experimental Protocol for Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of a pyrazole aldehyde with malononitrile.[10]

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Ethanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water.

  • Add a catalytic amount of ammonium carbonate (e.g., 20 mol%).

  • Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, which often precipitates, is collected by filtration, washed with water, and dried.

Cyclocondensation Reactions: Synthesis of Pyrazolo[3,4-d]pyrimidines

A particularly important application of this compound and its derivatives is in the synthesis of pyrazolo[3,4-d]pyrimidines.[11][12][13][14][15] This fused heterocyclic system is a core structure in many biologically active compounds, including kinase inhibitors used in cancer therapy.

4.2.1. Synthetic Strategy

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves a cyclocondensation reaction with a dinucleophile, such as hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone at the formyl group, followed by an intramolecular cyclization with the ester functionality.

4.2.2. Detailed Experimental Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis

The following is a representative protocol for the synthesis of a pyrazolo[3,4-d]pyridazin-7-one from an ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate.[1]

Materials:

  • Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate

  • Hydrazine hydrate or methylhydrazine

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve the ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.

  • Add hydrazine hydrate or methylhydrazine to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: Based on safety data sheets for the compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a robust platform for the generation of diverse molecular scaffolds. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in the research laboratory. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to Ethyl 4-formyl-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules and approved drugs.[1] The presence of both an aldehyde and an ester functional group at key positions on the pyrazole ring makes it a versatile building block for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While some experimental data for this compound is not widely reported, its key properties can be summarized and compared with closely related analogs.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Expected to be a solid at room temperatureGeneral observation for similar compounds
Melting Point Data not available. For comparison, ethyl pyrazole-4-carboxylate has a melting point of 78-80 °C.[3]
Boiling Point Data not available. For comparison, ethyl pyrazole-4-carboxylate has a boiling point of 138-140 °C at 3 mmHg.[3]
Solubility Expected to be soluble in common organic solvents such as ethanol, chloroform, and ethyl acetate.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, the ethyl ester protons (a quartet and a triplet), and the N-H proton of the pyrazole ring. The chemical shift of the aldehyde proton would be in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the aldehyde and the ester, as well as for the carbons of the pyrazole ring and the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the pyrazole ring would also be observable.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and the formyl group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

Step-by-Step Methodology:

  • Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.

  • Formylation: The starting material, ethyl 1H-pyrazole-3-carboxylate, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature, which may range from room temperature to gentle heating, to drive the formylation reaction to completion.[7]

  • Work-up: Upon completion of the reaction, the mixture is carefully quenched by pouring it into ice-cold water or a basic solution to neutralize the excess reagents and precipitate the product.

  • Purification: The crude product is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Vilsmeier_Haack_Synthesis cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) PyrazoleEster Ethyl 1H-pyrazole-3-carboxylate IntermediateComplex Electrophilic Addition Intermediate PyrazoleEster->IntermediateComplex + Vilsmeier Reagent FinalProduct This compound IntermediateComplex->FinalProduct Hydrolysis

Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The presence of two distinct and reactive functional groups, an aldehyde and an ester, makes this compound a highly valuable synthetic intermediate.[9]

  • Reactions of the Aldehyde Group: The formyl group can undergo a variety of classical aldehyde reactions, including:

    • Oxidation: to the corresponding carboxylic acid.

    • Reduction: to a hydroxymethyl group.

    • Condensation Reactions: with amines to form imines (Schiff bases), with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones. These reactions are pivotal for building more complex heterocyclic systems.[6]

    • Wittig Reaction: to form alkenes.

  • Reactions of the Ester Group: The ethyl ester functionality can be:

    • Hydrolyzed: to the corresponding carboxylic acid under acidic or basic conditions.

    • Amidated: by reaction with amines to form amides.

    • Reduced: to a primary alcohol.

This dual reactivity allows for selective transformations at either functional group, providing a strategic advantage in multistep syntheses.

Reactivity_Diagram cluster_aldehyde_reactions Aldehyde Reactions cluster_ester_reactions Ester Reactions CoreMolecule This compound Aldehyde Aldehyde Group (-CHO) CoreMolecule->Aldehyde Ester Ester Group (-COOEt) CoreMolecule->Ester Oxidation Oxidation (-> Carboxylic Acid) Aldehyde->Oxidation Reduction_Aldehyde Reduction (-> Alcohol) Aldehyde->Reduction_Aldehyde Condensation Condensation (-> Imines, Alkenes) Aldehyde->Condensation Hydrolysis Hydrolysis (-> Carboxylic Acid) Ester->Hydrolysis Amidation Amidation (-> Amide) Ester->Amidation Reduction_Ester Reduction (-> Alcohol) Ester->Reduction_Ester

Reactivity of this compound.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. The structural motif of this compound serves as a key precursor for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1]

The aldehyde and ester functionalities provide convenient handles for the introduction of diverse substituents and for the construction of fused heterocyclic systems, which are often sought after in drug design to explore new chemical space and to optimize pharmacokinetic and pharmacodynamic properties. Its role as a versatile building block makes it a valuable compound for academic and industrial researchers engaged in the discovery and development of novel therapeutic agents.[9]

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While some of its physical properties are not extensively documented, its synthesis via the Vilsmeier-Haack reaction is well-established. The dual reactivity of its aldehyde and ester groups offers a rich platform for chemical modifications, making it an invaluable precursor for the synthesis of a diverse range of complex molecules and potential drug candidates. As the demand for novel therapeutic agents continues to grow, the utility of such versatile building blocks in drug discovery programs is poised to increase.

References

The Strategic Intermediate: A Technical Guide to Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Among the myriad of heterocyclic scaffolds, pyrazoles continue to garner significant attention due to their proven track record in a wide array of therapeutic agents. This guide focuses on a particularly valuable, yet often overlooked, intermediate: Ethyl 4-formyl-1H-pyrazole-3-carboxylate (CAS Number: 179692-09-2 ).[1][2][3] This molecule, bearing three distinct and strategically positioned functional groups—an ester, a formyl group, and a reactive pyrazole core—represents a powerhouse for synthetic diversification. Its utility extends across various domains, from the generation of complex libraries for high-throughput screening to the targeted synthesis of lead candidates in drug development programs.[4] This document serves as an in-depth technical resource, providing not just the fundamental properties of this compound, but also a practical, field-proven perspective on its synthesis, handling, and strategic application in the pursuit of new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective utilization in a research setting. The data presented below has been compiled from various sources and represents typical values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 179692-09-2[1][2][3]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Off-white to pale yellow solidTypical
Melting Point Not consistently reported; expected to be a solid at room temperature.Inferred
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.Inferred from related structures
Purity Typically >98% (commercial sources)[1]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the pyrazole proton (likely downfield, >8.0 ppm), a singlet for the formyl proton (around 10.0 ppm), and a broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl carbons of the ester and aldehyde, and the carbon atoms of the pyrazole ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrazole, the C=O stretch of the ester and aldehyde, and C-N and C=C stretching vibrations of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 168, along with characteristic fragmentation patterns.

Synthesis Protocol: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The following protocol is a detailed, step-by-step guide for this synthesis, with explanations for the critical steps.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl 1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate Reaction Vilsmeier-Haack Formylation Ethyl 1H-pyrazole-3-carboxylate->Reaction Electrophilic Aromatic Substitution Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Reaction This compound This compound Reaction->this compound Hydrolysis

A schematic of the Vilsmeier-Haack formylation reaction.

Materials and Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Experimental Protocol:

  • Vilsmeier Reagent Preparation (In Situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic Vilsmeier reagent (a chloroiminium salt). Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction with Pyrazole Substrate: Once the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of ethyl 1H-pyrazole-3-carboxylate in anhydrous dichloromethane (DCM) dropwise to the reaction mixture. After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically stirred at room temperature for several hours or gently heated to ensure complete conversion. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up and Neutralization: After the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde and quench the excess Vilsmeier reagent. The resulting solution will be acidic. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic. Causality: Neutralization is essential to remove acidic byproducts and prepare the product for extraction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. Self-Validation: The purity of the final product can be confirmed by TLC and its identity verified by spectroscopic methods (NMR, MS).

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of a diverse range of pharmacologically active molecules. The pyrazole core itself is a well-established pharmacophore found in numerous approved drugs.

Diagram of Synthetic Diversification:

G cluster_reactions Functional Group Transformations cluster_derivatives Potential Bioactive Derivatives A Ethyl 4-formyl-1H- pyrazole-3-carboxylate B Formyl Group (Aldehyde) A->B C Ester Group (Carboxylate) A->C D Pyrazole N-H A->D E Reductive Amination -> Substituted Amines B->E F Wittig/Horner-Wadsworth-Emmons -> Alkenes B->F G Condensation Reactions -> Heterocycles (e.g., Pyrimidines) B->G H Amidation -> Amides C->H I Hydrolysis -> Carboxylic Acid C->I J N-Alkylation/Arylation -> Substituted Pyrazoles D->J

Synthetic pathways from the core molecule.

The strategic positioning of the functional groups allows for selective and sequential modifications:

  • The Formyl Group: This aldehyde functionality is a gateway to a vast array of chemical transformations. It readily undergoes reductive amination to introduce diverse amine substituents, participates in Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and serves as a key component in condensation reactions to build larger heterocyclic systems such as pyrimidines and pyridines.

  • The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug design to modulate solubility and introduce new points of interaction with biological targets.

  • The Pyrazole N-H: The acidic proton on the pyrazole ring can be readily substituted through N-alkylation or N-arylation, allowing for the introduction of a wide variety of substituents that can influence the compound's pharmacokinetic and pharmacodynamic properties.

While direct examples of marketed drugs derived from this specific intermediate are not prominently documented, the pyrazole scaffold is a cornerstone of many successful pharmaceuticals. For instance, Celecoxib (an anti-inflammatory drug) and Sildenafil (used to treat erectile dysfunction) feature a pyrazole core, highlighting the therapeutic potential of this heterocycle. This compound serves as an ideal starting point for the exploration of novel pyrazole-based drug candidates targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from related pyrazole and aldehyde-containing compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature provides a rich platform for chemical diversification, enabling the efficient generation of novel and complex molecular architectures. By understanding its properties, mastering its synthesis, and appreciating its synthetic potential, researchers can leverage this powerful intermediate to accelerate their drug development programs and contribute to the discovery of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to the Formation of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate: Mechanism, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to the structure of numerous commercial drugs such as the anti-inflammatory Celebrex and the erectile dysfunction treatment Sildenafil.[1] Among the vast array of functionalized pyrazoles, this compound stands out as a particularly valuable and versatile precursor. Its strategic importance lies in its nature as an "Aldo-X bifunctional building block," possessing two distinct reactive sites—an aldehyde and an ester group—that can be selectively manipulated to construct more complex molecular architectures.[1] This unique characteristic makes it a sought-after intermediate in the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves prevalent motifs in a range of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the predominant mechanism of its formation via the Vilsmeier-Haack reaction, a detailed experimental protocol, a comparative analysis with an alternative synthetic route, and insights into its application in the development of bioactive molecules.

The Vilsmeier-Haack Reaction: A Deep Dive into the Primary Synthetic Route

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[4]

Mechanism of Formation

The formation of this compound via the Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be broken down into two principal stages:

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

The reaction is initiated by the activation of DMF with POCl₃ to generate the highly electrophilic Vilsmeier reagent, a chloroiminium salt.

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the electrophilic Vilsmeier reagent.

Stage 2: Electrophilic Attack and Formylation of the Pyrazole Ring

The pyrazole ring of the starting material, ethyl 1H-pyrazole-3-carboxylate, acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.

Formylation_Mechanism cluster_0 Electrophilic Attack cluster_1 Hydrolysis Pyrazole Ethyl 1H-pyrazole-3-carboxylate Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Final_Product This compound Intermediate->Final_Product + H₂O

Caption: Electrophilic formylation of the pyrazole substrate.

Regioselectivity: The Predominance of C4 Formylation

A critical aspect of this reaction is its high regioselectivity, with the formyl group being introduced almost exclusively at the C4 position of the pyrazole ring. This selectivity is governed by the electronic properties of the pyrazole ring system. Pyrazoles are electron-rich heterocycles, and the C4 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[5][6]

The two nitrogen atoms in the pyrazole ring influence the electron density distribution. The N1 nitrogen, being pyrrole-like, donates its lone pair to the aromatic system, increasing the electron density of the ring. The N2 nitrogen is pyridine-like and is generally less electron-donating. The presence of the electron-withdrawing ethyl carboxylate group at the C3 position further deactivates the adjacent C4 and C5 positions to some extent, but the inherent high electron density at C4 makes it the preferential site for electrophilic substitution.[5] Resonance structures of the pyrazole ring show a buildup of negative charge at the C4 position, making it the most favorable site for attack by the electrophilic Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add ethyl 1H-pyrazole-3-carboxylate portion-wise while maintaining the temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to 55-60°C and stir for 5 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data Summary:

ParameterValueReference
Typical YieldGood to Excellent[8]
Reaction Temperature55-60 °C[7]
Reaction Time5 hours[7]

Alternative Synthetic Route: One-Pot, Three-Component Synthesis

While the Vilsmeier-Haack reaction is the most established method, one-pot, multi-component reactions (MCRs) represent a promising alternative for the synthesis of functionalized pyrazoles, aligning with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.[9][10]

A plausible one-pot synthesis of this compound could involve the condensation of a hydrazine, a β-ketoester, and a formylating agent in a single reaction vessel. For instance, a three-component reaction involving phenylhydrazine, ethyl acetoacetate, and a suitable formyl source in the presence of a catalyst has been reported for the synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives.[9]

Conceptual One-Pot Synthesis Workflow:

One_Pot_Synthesis Hydrazine Hydrazine Reaction_Vessel One-Pot Reaction Hydrazine->Reaction_Vessel Ketoester β-Ketoester Ketoester->Reaction_Vessel Formyl_Source Formylating Agent Formyl_Source->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Final_Product This compound Reaction_Vessel->Final_Product

Caption: Conceptual workflow for a one-pot synthesis.

Comparative Analysis:

FeatureVilsmeier-Haack ReactionOne-Pot, Three-Component Synthesis
Starting Materials Ethyl 1H-pyrazole-3-carboxylate, DMF, POCl₃Simple, acyclic precursors
Number of Steps One primary transformationOne-pot, multiple bond formations
Reagents Uses phosphorus oxychlorideCan utilize greener catalysts
Scalability Well-established and scalablePotentially scalable, but may require more optimization
Yield Generally highCan be high, but often dependent on catalyst and conditions

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated in its use as a precursor for the synthesis of fused heterocyclic systems with significant biological activity.

Synthesis of Pyrazolo[3,4-b]pyridines

The aldehyde and ester functionalities of this compound can be readily condensed with various amines and active methylene compounds to construct the pyrazolo[3,4-b]pyridine scaffold.[2][11] This heterocyclic core is found in a number of compounds with potential therapeutic applications, including kinase inhibitors for the treatment of cancer.[11]

Synthesis of Pyrazolo[3,4-d]pyrimidines

Similarly, this versatile precursor is instrumental in the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis often involves the condensation of the formyl and ester groups with reagents like urea, thiourea, or guanidine.

Conclusion

This compound is a key intermediate in organic and medicinal chemistry, with the Vilsmeier-Haack reaction being the most reliable and widely used method for its synthesis. The high regioselectivity of this reaction, favoring formylation at the C4 position, is a direct consequence of the inherent electronic properties of the pyrazole ring. While alternative one-pot syntheses are emerging as greener alternatives, the Vilsmeier-Haack reaction remains a robust and well-understood method. The bifunctional nature of this compound makes it an invaluable tool for the construction of complex, biologically active fused heterocyclic systems, ensuring its continued importance in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pivotal Role of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of commercial drugs and advanced materials. Among these, ethyl 4-formyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable bifunctional building block, offering two reactive sites for the construction of complex molecular architectures.[1][2][3][4] The precise and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity and success of subsequent synthetic transformations. This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—essential for the rigorous characterization of this key synthetic precursor. The insights presented herein are grounded in established principles of spectroscopic interpretation and are intended to serve as a practical reference for researchers and scientists in the field.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule's architecture, featuring a pyrazole ring substituted with an ethyl carboxylate group at position 3 and a formyl group at position 4, dictates the chemical environment of each atom and, consequently, its unique spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environments and Couplings

The proton NMR spectrum provides a map of the different types of protons in the molecule and their connectivity. The expected signals for this compound are detailed below. The causality for the observed chemical shifts lies in the electronic environment of each proton, influenced by the electronegativity of neighboring atoms and the aromaticity of the pyrazole ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (pyrazole)~13.0 - 14.0broad singlet-1H
CHO (formyl)~9.9 - 10.1singlet-1H
H-5 (pyrazole)~8.0 - 8.2singlet-1H
OCH₂ (ethyl)~4.3 - 4.5quartet~7.12H
CH₃ (ethyl)~1.3 - 1.5triplet~7.13H

Interpretation and Expertise Insights:

  • The N-H proton of the pyrazole ring is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift. This is due to its acidic nature and involvement in intermolecular hydrogen bonding.

  • The formyl proton (CHO) is also highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.

  • The pyrazole ring proton (H-5) appears as a singlet, indicating no adjacent protons to couple with. Its downfield shift is characteristic of protons attached to an electron-deficient aromatic ring.

  • The ethyl group protons exhibit a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The electron-withdrawing effects of the nitrogen atoms in the pyrazole ring and the carbonyl groups of the ester and aldehyde functionalities significantly influence the chemical shifts of the carbon atoms.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (formyl)~185 - 190
C=O (ester)~160 - 165
C-3 (pyrazole)~145 - 150
C-5 (pyrazole)~135 - 140
C-4 (pyrazole)~110 - 115
OCH₂ (ethyl)~60 - 65
CH₃ (ethyl)~14 - 16

Interpretation and Expertise Insights:

  • The carbonyl carbons of the formyl and ester groups are the most deshielded carbons in the spectrum, appearing at the lowest field due to the direct attachment to highly electronegative oxygen atoms.

  • The pyrazole ring carbons (C-3, C-4, and C-5) resonate in the aromatic region. The specific chemical shifts are influenced by the positions of the nitrogen atoms and the electron-withdrawing substituents.

  • The ethyl group carbons appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons. The methylene carbon (-OCH₂-) is deshielded relative to the methyl carbon (-CH₃) due to the proximity of the ester oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (pyrazole)~3200 - 3400Medium, Broad
C-H Stretch (aromatic)~3100 - 3150Medium
C-H Stretch (aliphatic)~2900 - 3000Medium
C=O Stretch (formyl)~1680 - 1700Strong
C=O Stretch (ester)~1710 - 1730Strong
C=N Stretch (pyrazole)~1580 - 1620Medium
C-O Stretch (ester)~1200 - 1300Strong

Interpretation and Expertise Insights:

  • The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is a strong indication of the N-H stretching vibration of the pyrazole ring, with the broadening attributed to hydrogen bonding.

  • Two distinct and strong absorption bands in the carbonyl region are crucial for confirming the presence of both the formyl (around 1680-1700 cm⁻¹) and ethyl ester (around 1710-1730 cm⁻¹) functionalities . The slightly lower frequency for the formyl C=O is due to conjugation with the pyrazole ring.

  • The C=N stretching vibration within the pyrazole ring and the strong C-O stretching of the ester group provide further confirmation of the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol .

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M]⁺168Molecular Ion
[M - OCH₂CH₃]⁺123Loss of the ethoxy group
[M - CHO]⁺139Loss of the formyl group
[M - COOCH₂CH₃]⁺95Loss of the ethyl carboxylate group

Interpretation and Expertise Insights:

  • The observation of the molecular ion peak ([M]⁺) at m/z 168 is the primary confirmation of the compound's molecular weight.

  • The fragmentation pattern provides valuable structural information. The loss of the ethoxy group (m/z 123) and the formyl group (m/z 139) are expected fragmentation pathways that corroborate the presence of these substituents. The loss of the entire ethyl carboxylate group (m/z 95) further supports the proposed structure.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system, where the expected outcomes, as detailed in the preceding sections, serve to confirm the successful execution of the analysis.

NMR Spectroscopy

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcq Data Acquisition cluster_DataProc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Transfer to a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum (e.g., 400 MHz) B->C D Acquire ¹³C NMR spectrum (e.g., 100 MHz) C->D E Fourier transform, phase correction, and baseline correction D->E F Calibrate spectra to residual solvent peak E->F G Integrate ¹H signals and determine multiplicities F->G H Assign peaks based on chemical shifts and coupling constants G->H

Caption: Standard workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

FTIR_Workflow cluster_SamplePrep_FTIR Sample Preparation (KBr Pellet) cluster_DataAcq_FTIR Data Acquisition cluster_DataAnalysis_FTIR Data Analysis I Grind 1-2 mg of sample with ~100 mg of dry KBr J Press the mixture into a transparent pellet I->J K Record the FT-IR spectrum (e.g., 4000-400 cm⁻¹) J->K L Identify characteristic absorption bands for functional groups K->L M Compare with reference spectra and theoretical values L->M

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion: A Foundation for Synthetic Advancement

The spectroscopic data presented in this guide provide a definitive and multi-faceted characterization of this compound. The congruence between the expected and observed spectral features across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry establishes a robust and reliable analytical profile for this important synthetic intermediate. For researchers, scientists, and drug development professionals, this comprehensive spectroscopic guide serves as an authoritative resource to ensure the identity and purity of their starting materials, thereby laying a solid foundation for the successful synthesis of novel pyrazole-based compounds with potential therapeutic and material applications.

References

ethyl 4-formyl-1H-pyrazole-3-carboxylate stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

Abstract

This compound is a versatile heterocyclic building block crucial in organic synthesis and the development of novel pharmaceutical agents. Its trifunctional nature, incorporating a pyrazole core, an aldehyde group, and an ethyl ester, presents unique challenges regarding chemical stability and long-term storage. This guide provides a comprehensive analysis of the inherent reactivity of these functional groups and outlines the principal degradation pathways, including oxidation, hydrolysis, and self-condensation. Based on these chemical principles and data from related structures, we present a set of best-practice protocols for storage and handling designed to preserve the compound's integrity. Furthermore, we detail analytical methodologies for assessing purity and detecting degradation, ensuring that researchers can confidently utilize this valuable reagent in their work.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound (CAS 179692-09-2) serves as a key intermediate, offering multiple reaction sites for molecular elaboration.[1] Its utility stems from the presence of:

  • A stable aromatic pyrazole ring.

  • A reactive formyl (aldehyde) group, prime for transformations like reductive amination and Wittig reactions.

  • An ethyl carboxylate (ester) group, which can be hydrolyzed or converted to amides.

The very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation if not stored and handled correctly. Understanding the underlying chemical vulnerabilities is paramount for ensuring experimental reproducibility and preserving material investment. This document serves as a technical whitepaper for researchers, chemists, and drug development professionals, offering a deep dive into the stability profile of this compound and providing actionable protocols to maintain its quality over time.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before discussing its stability.

PropertyValueSource(s)
CAS Number 179692-09-2[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Typically an off-white to yellow solid[3][4]
Melting Point ~103 - 107 °C (for related structures)[4]

Stability Profile and Potential Degradation Pathways

The overall stability of this compound is a composite of the stabilities of its three distinct functional groups. While the pyrazole ring itself is robust, the aldehyde and ester moieties are considerably more reactive.

The Pyrazole Core

The 1H-pyrazole ring is an aromatic heterocycle, which confers significant stability. It is generally resistant to moderate heat and non-extreme pH conditions. Reactions such as the Vilsmeier-Haack formylation to produce related structures demonstrate the ring's ability to withstand reactive electrophilic conditions.[5]

The Reactive Formyl (Aldehyde) Group

The formyl group is the most significant contributor to the compound's instability. Aldehydes are well-known for their susceptibility to oxidation.[6]

  • Aerial Oxidation: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. In the presence of atmospheric oxygen, this compound can be converted to ethyl 4-carboxy-1H-pyrazole-3-carboxylate. This process can be accelerated by light and trace metal impurities.

  • Self-Condensation/Polymerization: Like many aldehydes, it can potentially undergo base- or acid-catalyzed self-condensation reactions (e.g., aldol-type reactions), leading to the formation of oligomeric impurities.

The Ethyl Carboxylate (Ester) Group

The ethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.

  • Hydrolysis: This reaction is catalyzed by the presence of moisture, and its rate is significantly increased by acidic or basic conditions. Storing the compound in a non-hermetically sealed container can lead to gradual hydrolysis due to atmospheric moisture.

The diagram below illustrates the primary degradation pathways stemming from the aldehyde and ester functionalities.

G main This compound oxidized Product: Ethyl 4-carboxy-1H-pyrazole-3-carboxylate (Oxidation Product) main->oxidized O₂ (Air), Light (Oxidation) hydrolyzed Product: 4-Formyl-1H-pyrazole-3-carboxylic acid (Hydrolysis Product) main->hydrolyzed H₂O (Moisture) (Hydrolysis)

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted storage strategy is required. The following recommendations are synthesized from safety data sheets of structurally similar pyrazole derivatives and general principles of handling reactive organic compounds.[7][8]

Core Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life of the compound.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) Reduces the kinetic rate of all potential degradation reactions (oxidation, hydrolysis, self-condensation).
Atmosphere Inert Gas (Argon or Nitrogen) Prevents the primary degradation pathway of aldehyde oxidation by displacing atmospheric oxygen.[8]
Light Amber glass vial or store in the dark Protects against light-catalyzed oxidation and other potential photochemical reactions.
Moisture Tightly sealed container, preferably with a PTFE-lined cap. Store with a desiccant. Prevents hydrolysis of the ethyl ester group by excluding atmospheric moisture.[7][9]
Recommended Handling Workflow

Minimizing exposure to atmospheric conditions during handling is as crucial as long-term storage.

G cluster_storage Long-Term Storage cluster_bench Benchtop Use s1 1. Store vial at 2-8°C under inert gas b1 2. Allow vial to warm to room temperature in a desiccator b2 3. Open vial, quickly weigh desired amount b1->b2 b3 4. Backfill vial head- space with inert gas b2->b3 b4 5. Tightly reseal vial b3->b4 b4->s1 Return to Storage

Caption: Recommended workflow for handling the compound to minimize degradation.

Assessing Compound Stability and Purity

Regularly verifying the purity of the material, especially for older batches or those stored under suboptimal conditions, is essential.

Visual Inspection

While not definitive, a visual check can be an initial indicator of gross decomposition. Signs of degradation may include:

  • Significant darkening of color.

  • Change in texture from a free-flowing powder to a gummy or clumped solid.

Analytical Methodologies

For a quantitative assessment, spectroscopic and chromatographic methods are required.

  • ¹H NMR Spectroscopy: This is one of the most effective methods for assessing purity. The aldehyde proton has a highly characteristic chemical shift in the 9-10 ppm range. The appearance of a new, broad singlet above 10 ppm can indicate the formation of a carboxylic acid via oxidation or hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a precise quantitative measure of purity and can separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of any impurities, helping to confirm the structures of degradation products.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of an this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • Pipettes and glassware

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for this class of compounds) to the vial. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure the spectral window is wide enough to include the aldehyde region (up to 12-13 ppm).

  • Data Analysis:

    • Identify Key Peaks: Locate the characteristic aldehyde proton peak (expected ~9-10 ppm).

    • Check for Impurities:

      • Look for a broad singlet above 10 ppm, indicative of a carboxylic acid proton (from oxidation or hydrolysis).

      • Examine the aromatic region for unexpected signals.

      • Integrate the aldehyde peak against other well-resolved peaks of the parent compound. A reduction in the relative integral of the aldehyde proton suggests degradation.

    • Quantify Purity: If an internal standard is used, the absolute purity can be calculated. Otherwise, relative purity can be estimated by comparing the integrals of impurity peaks to those of the parent compound.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its chemical purity. Its stability is primarily challenged by the reactivity of its aldehyde and ester functional groups, which are susceptible to oxidation and hydrolysis, respectively. By implementing a rigorous storage protocol—refrigeration, inert atmosphere, and protection from light and moisture—researchers can significantly extend the compound's shelf-life. Regular analytical assessment, particularly via ¹H NMR, provides a reliable method for verifying the integrity of the material before its use in sensitive synthetic applications, thereby ensuring the validity and reproducibility of experimental outcomes.

References

ethyl 4-formyl-1H-pyrazole-3-carboxylate reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate

Authored by a Senior Application Scientist

Foreword: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous commercial drugs, such as Celebrex, Sildenafil, and Zometapin, underscores its significance in modulating biological systems.[2][3] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] Beyond pharmaceuticals, these heterocycles are integral to agrochemicals, materials science, and as versatile ligands in catalysis.[1][6]

This guide focuses on a particularly valuable derivative: This compound . This molecule is a quintessential example of an Aldo-X Bifunctional Building Block (AXB3), a class of reagents containing an aldehyde group and another reactive functionality poised for sequential or domino reactions.[2] The strategic placement of a reactive formyl group at the C4 position and an ethyl carboxylate at the C3 position, flanking the pyrazole's nitrogen atoms, offers a rich and diverse reactivity profile. This unique architecture allows chemists to construct complex, fused-ring systems and highly decorated pyrazole frameworks, making it an invaluable precursor in drug discovery and synthetic organic chemistry.

This document provides an in-depth exploration of the synthesis and reactivity of this key intermediate. We will delve into the mechanistic underpinnings of its transformations, provide field-proven experimental protocols, and illustrate the logical flow of synthetic strategies, empowering researchers to harness its full potential.

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing this compound and its N-substituted analogues is the Vilsmeier-Haack reaction .[7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]

The causality for this choice rests on the mechanism: the Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution. The precursor, typically an ethyl 2-(arylhydrazono)propanoate, undergoes cyclization and formylation in a one-pot process to yield the target 4-formylpyrazole.[10][11][12] This method is advantageous due to its reliability, scalability, and the direct installation of the crucial formyl group at the C4 position.[13]

Logical Workflow for Vilsmeier-Haack Synthesis

G cluster_reagents Vilsmeier Reagent Formation cluster_main Main Reaction Sequence DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Cyclization Intramolecular Cyclization Formylation Electrophilic Aromatic Substitution Vilsmeier->Formylation Hydrazone Ethyl 2-(arylhydrazono)propanoate (Precursor) Hydrazone->Cyclization Heat/ POCl₃ Cyclization->Formylation Product Ethyl 1-aryl-4-formyl-1H- pyrazole-3-carboxylate Formylation->Product

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol: Synthesis of Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates[10][12]

This protocol is a self-validating system; successful formation of the product is confirmed by standard analytical techniques, and the high yields often achieved validate the chosen conditions.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place chilled (0-5°C) N,N-dimethylformamide (DMF, 4 equivalents).

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF with constant stirring while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent. The causality here is critical: pre-forming the electrophile at low temperature prevents decomposition and side reactions.

  • Addition of Precursor: Dissolve the appropriate ethyl 2-(arylhydrazono)propanoate (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, raise the temperature to 70-80°C and heat for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive both the cyclization and the electrophilic formylation to completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product will typically precipitate as a solid.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate.

The Reactivity Profile: A Trifecta of Functionality

The synthetic power of this compound stems from the distinct reactivity of its three key components: the C4-formyl group, the C3-ethyl carboxylate group, and the pyrazole ring itself.

Reactions at the C4-Formyl Group: The Gateway to Fused Systems

The aldehyde functionality is the most versatile handle for elaboration, primarily through condensation reactions.

2.1.1 Condensation with Hydrazines: Synthesis of Pyrazolo[3,4-d]pyridazines

Reacting the formyl group with hydrazine hydrate is a direct and efficient route to constructing fused bicyclic systems. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization by attacking the adjacent C3-ester carbonyl, leading to the formation of pyrazolo[3,4-d]pyridazin-7-ones.[2][10] These structures are of high medicinal significance.

Logical Pathway for Pyrazolo[3,4-d]pyridazine Formation

G Start Ethyl 4-formyl-1-aryl- 1H-pyrazole-3-carboxylate Intermediate Intermediate Hydrazone Start->Intermediate Condensation (on CHO) Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Intermediate Product 2-Aryl-2,6-dihydro-7H- pyrazolo[3,4-d]pyridazin-7-one Intermediate->Product Intramolecular Cyclization (on COOEt)

Caption: Synthesis of pyrazolo[3,4-d]pyridazines.

Detailed Experimental Protocol: Hydrazinolysis and Cyclization [10]
  • Reaction Setup: Dissolve ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 4-8 hours. The choice of refluxing in ethanol provides sufficient thermal energy for both hydrazone formation and the subsequent, more energy-intensive, intramolecular amidation/cyclization.

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Filter the solid, wash with cold ethanol, and dry to yield the pure pyrazolo[3,4-d]pyridazin-7-one derivative.

2.1.2 Other Key Formyl Group Transformations
Reaction TypeReagents & ConditionsProduct TypeSignificance
Oxidation H₂O₂ in aqueous medium[2]Pyrazole-3,4-dicarboxylic acidAccess to poly-acidic scaffolds for coordination chemistry.
Reduction NaBH₄, LiAlH₄[12](Pyrazol-4-yl)methanolCreates a primary alcohol for further functionalization (e.g., etherification, esterification).
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile), base catalyst (e.g., piperidine)[14]Pyrazole-substituted alkenesExtends conjugation and provides Michael acceptors for subsequent reactions.
Claisen-Schmidt Condensation Ketones (e.g., acetophenone), base catalyst (e.g., KOH)[5]Pyrazole-chalconesImportant pharmacophores with a wide range of biological activities.
Reactions at the C3-Ethyl Carboxylate Group: Modulating Polarity and Linkages

The ester group at the C3 position provides a secondary site for modification, often performed after the formyl group has been reacted.

2.2.1 Hydrolysis to Carboxylic Acid

Alkaline hydrolysis readily converts the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental for introducing a key hydrogen-bond-donating group or for preparing acid chlorides for subsequent amide coupling.[2][10]

Detailed Experimental Protocol: Saponification [10]
  • Setup: Suspend the ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to 60-70°C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the mixture and remove the ethanol under reduced pressure. Dilute with water and acidify with cold, dilute hydrochloric acid to a pH of 2-3.

  • Isolation: The carboxylic acid product will precipitate. Filter the solid, wash with cold water to remove salts, and dry.

2.2.2 Amidation

Direct reaction with amines can form pyrazole-3-carboxamides. This is often more efficiently achieved by first hydrolyzing the ester to the acid, converting it to an acid chloride (e.g., with SOCl₂), and then reacting with the desired amine. These amides are prevalent motifs in bioactive molecules.[2]

Reactions on the Pyrazole Ring: N-Functionalization

For the parent compound, ethyl 4-formyl-1H -pyrazole-3-carboxylate, the N1 position is available for substitution.

2.3.1 N-Alkylation

The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH), followed by alkylation with an alkyl halide. This reaction is crucial for introducing substituents that can modulate solubility, metabolic stability, and target-binding interactions.[15] The choice of base is critical: a weaker base like potassium carbonate is sufficient for reactive alkylating agents and offers milder conditions, while a strong base like sodium hydride is used for less reactive agents.

Summary and Outlook

This compound is a masterful synthetic tool. Its reactivity is governed by a logical and predictable hierarchy: the highly reactive formyl group serves as the primary anchor for building complexity, the stable ester provides a secondary point for modification, and the pyrazole nitrogen allows for fine-tuning of the molecule's overall properties.

Functional GroupKey ReactionReagentsResulting Structure
C4-Formyl Condensation/CyclizationHydrazine HydratePyrazolo[3,4-d]pyridazinone
C4-Formyl Knoevenagel CondensationMalononitrile, Piperidine2-(Pyrazol-4-ylmethylene)malononitrile
C3-Ester SaponificationNaOH, then HClPyrazole-3-carboxylic acid
N1-H N-AlkylationAlkyl Halide, K₂CO₃N1-Alkyl Pyrazole

By understanding the distinct reactivity of each functional group, researchers can design rational, multi-step syntheses to generate libraries of novel, complex heterocyclic compounds for evaluation in drug discovery, materials science, and beyond. The self-validating nature of these high-yielding, well-established protocols ensures that this compound will remain a valuable and reliable building block for years to come.

References

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its designation as a "privileged scaffold" is not arbitrary; it reflects the recurring presence of this moiety in a multitude of biologically active compounds and FDA-approved drugs.[1][3][4] The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, its aromatic nature, and its tunable electronic properties through substitution, render it an exceptionally versatile building block for drug design.[5] This guide provides a comprehensive technical overview of the applications of pyrazoles in medicinal chemistry, delving into their synthesis, mechanisms of action across various therapeutic areas, and the structure-activity relationships that govern their efficacy.

I. The Pyrazole Ring: A Hub of Pharmacological Activity

The pyrazole moiety's success in drug discovery can be attributed to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The two nitrogen atoms within the ring are key to its functionality; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[5] This dual nature allows for flexible and specific binding to a wide range of protein targets. Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound.[6][7]

Key Physicochemical Properties and Their Implications:
PropertyImplication in Drug Design
Aromaticity Provides conformational rigidity and facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites.
Hydrogen Bonding The N-1 (donor) and N-2 (acceptor) atoms allow for specific and strong interactions with biological targets, enhancing binding affinity and selectivity.[5]
Dipole Moment The presence of two nitrogen atoms creates a significant dipole moment, influencing solubility and interactions with polar environments.
Metabolic Stability The pyrazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.
Synthetic Accessibility A wide variety of synthetic methods are available for the construction and functionalization of the pyrazole core, facilitating the generation of diverse chemical libraries for screening.[2][8]

II. Therapeutic Applications of Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is evident in the broad spectrum of therapeutic areas where pyrazole-containing drugs have made a significant impact.

A. Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazoles in medicinal chemistry is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation.[9][10]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[11] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[12] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, the selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in the COX-2 active site but not in COX-1.[9][12] This selectivity, in theory, reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[13]

Mechanism of Action: Celecoxib

Celecoxib_MoA Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

B. Erectile Dysfunction: Targeting Phosphodiesterase Type 5

The pyrazole scaffold is also central to the blockbuster drug Sildenafil, used for the treatment of erectile dysfunction.

Case Study: Sildenafil (Viagra®)

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[14][15] The molecular structure of sildenafil, containing a pyrazolopyrimidinone core, mimics that of cyclic guanosine monophosphate (cGMP) and acts as a competitive inhibitor of PDE5.[14] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase cGMP levels, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[14][16] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby prolonging its effects and enhancing the erectile response to sexual stimulation.[15][17]

Signaling Pathway of Sildenafil

Sildenafil_Pathway cluster_0 Physiological Response cluster_1 Sildenafil's Point of Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP_to_cGMP GTP -> cGMP Guanylate_Cyclase->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme GTP_to_cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection cGMP_Degradation cGMP Degradation PDE5->cGMP_Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's role in the erection signaling pathway.

C. Anticancer Agents: A Multifaceted Approach

Pyrazoles have emerged as a significant class of compounds in oncology, with derivatives showing a wide range of anticancer activities through various mechanisms.[6][18] Many pyrazole-based drugs function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[3][19]

Prominent Pyrazole-Based Kinase Inhibitors:

Drug NameTarget Kinase(s)Indications
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia vera[3]
Crizotinib ALK, ROS1, c-METNon-small cell lung cancer
Encorafenib BRAF V600EMelanoma
Avapritinib KIT, PDGFRAGastrointestinal stromal tumors

This table includes a selection of FDA-approved pyrazole-containing kinase inhibitors.[3][20]

General Workflow for Evaluating Pyrazole-Based Kinase Inhibitors

Kinase_Inhibitor_Workflow Start Design & Synthesize Pyrazole Library Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Western_Blot Target Phosphorylation Analysis Cell_Based_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Process In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the discovery of pyrazole-based kinase inhibitors.

D. Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22][23] Their mechanisms of action in this context are diverse and include the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as the modulation of pathways involved in protein aggregation.[24][25]

E. Other Therapeutic Areas

The therapeutic reach of pyrazoles extends to numerous other areas, including:

  • Obesity and Metabolic Disorders: Rimonabant, a pyrazole derivative, was developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity, though it was later withdrawn due to psychiatric side effects.[26][27][28] The study of such compounds has provided valuable insights into the endocannabinoid system.[29][30]

  • Antimicrobial and Antiviral Agents: Pyrazole derivatives have been investigated for their activity against a range of pathogens.[31][32]

  • Anticonvulsants: Certain pyrazole-containing compounds have demonstrated anticonvulsant properties.[32]

III. Synthesis of the Pyrazole Core: Methodologies and Strategies

The construction of the pyrazole ring is a well-established area of organic synthesis, with both classical and modern methods available to medicinal chemists.[1][2]

A. Classical Synthesis: Knorr Pyrazole Synthesis

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][33] This versatile reaction allows for the introduction of a wide variety of substituents on the pyrazole ring.

Experimental Protocol: General Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If a hydrazine salt is used, a base may be required.

  • Reaction Execution: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

B. Modern Synthetic Approaches

More recent synthetic strategies offer improved efficiency, regioselectivity, and access to a broader chemical space.

  • [3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (an alkene or alkyne) to form the five-membered pyrazole ring.[1][8]

  • Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, offering high atom economy and efficiency.[8]

  • Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium or copper, has enabled novel and efficient routes to functionalized pyrazoles.[2]

IV. Structure-Activity Relationships (SAR)

The development of potent and selective pyrazole-based drugs relies heavily on understanding their structure-activity relationships (SAR).[7][34][35][36] SAR studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact on biological activity.

For instance, in the case of pyrazole-based cannabinoid receptor antagonists like Rimonabant, key structural requirements for potent and selective CB1 receptor binding have been identified:

  • A para-substituted phenyl ring at the 5-position.[34]

  • A carboxamido group at the 3-position.[34]

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[34]

Such SAR insights are crucial for guiding the rational design of new and improved drug candidates.[37][38]

V. Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery.[39][40] Future research is likely to focus on several key areas:

  • Novel Targets: Exploring the potential of pyrazole derivatives to modulate novel and challenging drug targets.

  • Targeted Therapies: Designing highly selective pyrazole-based inhibitors for personalized medicine, particularly in oncology.

  • Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Green Synthesis: Developing more environmentally friendly and sustainable methods for the synthesis of pyrazole compounds.

Conclusion

The pyrazole ring is a truly privileged scaffold in medicinal chemistry, with a rich history and a bright future. Its unique combination of physicochemical properties and synthetic tractability has enabled the development of a diverse array of drugs targeting a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole core is poised to remain a central element in the quest for new and more effective medicines.

References

The Vilsmeier-Haack Formylation of Pyrazoles: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The formylation of pyrazoles via the Vilsmeier-Haack reaction is a cornerstone transformation in synthetic organic chemistry, providing a reliable and versatile route to pyrazole-4-carbaldehydes. These formylated pyrazoles are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and functional materials. This guide offers an in-depth exploration of the Vilsmeier-Haack formylation of pyrazoles, delving into its mechanistic underpinnings, regiochemical outcomes, and practical execution.

The Vilsmeier-Haack Reaction: An Overview

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5][6] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction.

For pyrazoles, which are electron-rich π-excessive heterocycles, the Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group, predominantly at the C4 position. The resulting pyrazole-4-carbaldehydes are valuable precursors for a wide range of further chemical modifications.[7][8]

The Reaction Mechanism: A Step-by-Step Elucidation

The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[6][9] This process involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a phosphate species to generate the highly reactive electrophile.

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - [PO₂Cl₂]⁻ Formylation_Mechanism cluster_main Vilsmeier-Haack Formylation of Pyrazole Pyrazole Pyrazole Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ (Rearomatization) Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (Hydrolysis)

References

Methodological & Application

Application Notes and Protocols for the Reaction of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

This compound is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyrazole core, an electrophilic aldehyde at the C4 position, and a nucleophilic substitution-prone ester at the C3 position, offers a rich platform for the construction of complex molecular architectures. The pyrazole moiety itself is a "privileged scaffold," appearing in a multitude of biologically active compounds and approved drugs due to its ability to engage in various non-covalent interactions with biological targets.[2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6]

The aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through nucleophilic additions. This guide provides detailed protocols and expert insights into the reactions of this compound with common nucleophiles, focusing on practical applications for drug discovery and development.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Pyrazole Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8][9] This reaction is particularly valuable for synthesizing α,β-unsaturated systems, which are important pharmacophores and versatile intermediates.

Scientific Rationale and Field Insights

The choice of catalyst and solvent is critical in a Knoevenagel condensation. Weak bases like piperidine or ammonium carbonate are often preferred to prevent self-condensation of the aldehyde.[9] The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[10][11] For heteroaromatic aldehydes like this compound, the electron-withdrawing nature of the pyrazole ring can enhance the electrophilicity of the aldehyde carbon, facilitating the reaction.

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve aldehyde and active methylene compound in solvent B Add catalyst A->B Catalytic amount C Heat to reflux (if required) B->C D Monitor by TLC C->D Continuous E Cool to room temperature D->E Upon completion F Filter precipitate E->F G Wash with cold solvent F->G H Dry under vacuum G->H

Caption: General workflow for Knoevenagel condensation.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes the synthesis of ethyl 4-(2,2-dicyanovinyl)-1H-pyrazole-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.[12]

Protocol 2: Ammonium Carbonate-Catalyzed Solvent-Free Condensation

This environmentally friendly protocol is effective for the condensation of pyrazole aldehydes.[13]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 eq)

  • Ammonium carbonate (0.2 eq)

Procedure:

  • In a mortar, grind this compound (1.0 eq), the active methylene compound (1.2 eq), and ammonium carbonate (0.2 eq) for 5-10 minutes at room temperature.

  • Alternatively, the mixture can be sonicated in an aqueous ethanol solution.[13]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Add water to the reaction mixture and filter the solid product.

  • Wash the solid with water and dry to obtain the crude product, which can be further purified by recrystallization.

Table 1: Comparison of Knoevenagel Condensation Protocols

ParameterProtocol 1 (Piperidine)Protocol 2 (Ammonium Carbonate)
Catalyst PiperidineAmmonium Carbonate
Solvent EthanolSolvent-free or aqueous ethanol
Temperature RefluxRoom Temperature
Advantages Well-established, good yieldsEnvironmentally friendly, mild conditions
Disadvantages Higher temperature, use of organic solventMay require longer reaction times for less reactive substrates

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[14][15] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Scientific Rationale and Field Insights

The Wittig reaction proceeds through a [2+2] cycloaddition mechanism between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[5][16] This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[14] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides favor the Z-alkene.[14]

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Olefination cluster_2 Work-up & Purification A Suspend phosphonium salt in anhydrous solvent B Add strong base (e.g., n-BuLi) A->B Under inert atmosphere C Add aldehyde solution to the ylide B->C D Stir at appropriate temperature C->D E Monitor by TLC D->E Continuous F Quench reaction E->F Upon completion G Extract with organic solvent F->G H Purify by column chromatography G->H

Caption: General workflow for the Wittig reaction.

Protocol: Synthesis of Ethyl 4-(2-ethoxycarbonylvinyl)-1H-pyrazole-3-carboxylate

This protocol describes the reaction with a stabilized ylide to favor the E-alkene.

Materials:

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 1 hour to allow for complete ylide formation (a color change is typically observed).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alkene.

Reductive Amination: Synthesis of Aminomethyl Pyrazoles

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[15][17] It involves the initial formation of an imine or enamine, followed by in-situ reduction.

Scientific Rationale and Field Insights

This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate.[18] The choice of reducing agent is key to the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde.[1][15]

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve aldehyde and amine in solvent B Add acid catalyst (optional) A->B C Add reducing agent B->C After stirring D Stir at room temperature C->D E Monitor by TLC D->E Continuous F Quench reaction E->F Upon completion G Adjust pH and extract F->G H Purify by column chromatography or crystallization G->H

Caption: General workflow for one-pot reductive amination.

Protocol: Synthesis of Ethyl 4-((benzylamino)methyl)-1H-pyrazole-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired secondary amine.

Cyclocondensation Reactions: Gateway to Fused Pyrazole Heterocycles

The formyl and ester groups of this compound can participate in cyclocondensation reactions with dinucleophiles to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery, with many exhibiting potent kinase inhibitory activity.[7][8]

Scientific Rationale and Field Insights

The reaction of this compound with amidines, ureas, or thioureas can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. The reaction likely proceeds via initial nucleophilic attack of the dinucleophile on the formyl group, followed by intramolecular cyclization and elimination.

Protocol: Synthesis of Ethyl 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

This protocol is an adaptation from related syntheses of pyrazolo[3,4-d]pyrimidines.

Materials:

  • This compound (1.0 eq)

  • Urea (1.5 eq)

  • Sodium ethoxide (catalytic or stoichiometric)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add this compound (1.0 eq) and urea (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • The product may precipitate upon neutralization. Filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents, are potent nucleophiles that can add to the aldehyde functionality to form secondary alcohols. This provides a route to introduce a variety of alkyl, aryl, and vinyl substituents at the 4-position of the pyrazole ring.

Scientific Rationale and Field Insights

The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the organometallic reagent. The high reactivity of Grignard reagents typically leads to 1,2-addition to the carbonyl group. The acidity of the pyrazole N-H may interfere with the reaction by consuming one equivalent of the Grignard reagent. Therefore, using an excess of the Grignard reagent or protecting the N-H group prior to the addition may be necessary for optimal yields.

Protocol: Synthesis of Ethyl 4-(1-hydroxyethyl)-1H-pyrazole-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise, maintaining the internal temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC after quenching a small aliquot.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the secondary alcohol.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of pyrazole derivatives. The protocols and insights provided in this guide offer a starting point for researchers to explore the rich chemistry of this building block in the context of drug discovery and development. The ability to perform Knoevenagel condensations, Wittig reactions, reductive aminations, cyclocondensations, and organometallic additions opens up numerous avenues for the creation of novel chemical entities with potential therapeutic applications.

References

Application Note & Protocol: Knoevenagel Condensation with Ethyl 4-formyl-1H-pyrazole-3-carboxylate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Based Scaffolds

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene compound, typically under basic catalysis, to yield an α,β-unsaturated product.[1] This reaction is not merely a synthetic tool but a gateway to molecular complexity. When applied to heteroaromatic aldehydes, it unlocks a vast chemical space of significant interest to medicinal chemistry.

Pyrazole and its derivatives are recognized as "biologically privileged" scaffolds due to their prevalence in a wide array of approved pharmaceuticals and bioactive molecules.[2][3] Their five-membered N-heteroaromatic ring system is a versatile pharmacophore, contributing to a spectrum of therapeutic activities.[2][4] The starting material, ethyl 4-formyl-1H-pyrazole-3-carboxylate, is a particularly valuable building block.[5] Its bifunctional nature—possessing both an electrophilic aldehyde group for condensation and an ester group for further derivatization (e.g., amidation)—makes it an ideal precursor for generating diverse libraries of potential drug candidates.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It provides a robust, field-tested protocol for the Knoevenagel condensation of this compound with various active methylene compounds, explains the mechanistic principles guiding the experimental design, and offers data to support its application.

Mechanistic Principles: A Tale of Two Pathways

The efficacy of the Knoevenagel condensation hinges on the activation of the active methylene compound. The reaction is typically catalyzed by a weak base, a critical choice to prevent the undesired self-condensation of the aldehyde substrate.[1] While a simple enolate pathway can be invoked, the use of secondary amine catalysts like piperidine introduces a more nuanced and efficient mechanism involving an iminium ion intermediate.[6][7][8]

The Iminium Catalytic Cycle:

  • Iminium Formation: The amine catalyst (piperidine) first reacts with the pyrazole aldehyde to form a carbinolamine intermediate. This rapidly eliminates water to generate a highly electrophilic iminium ion. This activation step makes the carbonyl carbon significantly more susceptible to nucleophilic attack than the original aldehyde.[6][9]

  • Enolate Formation: Concurrently, a second molecule of the base catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.

  • C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the crucial carbon-carbon bond and a new intermediate.

  • Catalyst Regeneration: The intermediate collapses, eliminating the piperidine catalyst to form the final α,β-unsaturated product and regenerating the catalyst for the next cycle.[9]

This iminium pathway is often favored as it enhances the electrophilicity of the aldehyde and facilitates the overall reaction, leading to higher yields and faster reaction times.[6]

Knoevenagel_Mechanism cluster_activation Step 1: Iminium Ion Formation cluster_coupling Step 3 & 4: C-C Coupling & Catalyst Regeneration Aldehyde Pyrazole Aldehyde (R-CHO) Iminium Electrophilic Iminium Ion [R-CH=NR'₂]⁺ Aldehyde->Iminium Piperidine Piperidine (Catalyst) Intermediate Adduct Intermediate Iminium->Intermediate + Enolate ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Nucleophilic Enolate [Z-CH⁻-Z'] ActiveMethylene->Enolate + Base Enolate->Intermediate Product α,β-Unsaturated Product Intermediate->Product - Piperidine Piperidine_regen Piperidine (Regenerated) Workflow Setup 1. Reaction Setup (Aldehyde, Solvent, Active Methylene) Catalysis 2. Add Catalyst (e.g., Piperidine) Setup->Catalysis Reaction 3. Stir at RT Monitor by TLC Catalysis->Reaction Isolation 4. Isolate Product (Filtration) Reaction->Isolation Purification 5. Wash & Recrystallize Isolation->Purification Analysis 6. Characterize (NMR, MS, IR, MP) Purification->Analysis

References

Application Notes and Protocols: The Wittig Reaction of Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of a Privileged Heterocycle

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a particularly valuable bifunctional building block, possessing both an aldehyde and an ester moiety, which allows for diverse synthetic elaborations.[1][2] The Wittig reaction, a Nobel Prize-winning olefination method, provides a powerful and precise tool for converting the formyl group of this pyrazole derivative into a variety of substituted alkenes.[3][4] This transformation is of significant interest to researchers in drug development as it allows for the introduction of diverse functionalities and the construction of complex molecular architectures with high regiochemical control, a distinct advantage over methods like alcohol dehydration which can yield mixed products.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of this transformation.

Mechanistic Overview: The Ylide and the Oxaphosphetane

The Wittig reaction proceeds through the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[3][4] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[5] The mechanism can be conceptualized in the following key stages:

  • Ylide Formation: A phosphonium salt, prepared from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic ylide.[5]

  • Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is generally believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[4][6]

  • Alkene Formation: The unstable oxaphosphetane collapses, leading to the formation of the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[4]

The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) typically yield (E)-alkenes, while unstabilized ylides (with alkyl substituents) predominantly form (Z)-alkenes.[4]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Pyrazole-CHO Aldehyde->Oxaphosphetane Alkene Pyrazole-CH=CH-R Oxaphosphetane->Alkene Collapse Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: The general mechanism of the Wittig reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Wittig reaction of this compound. The protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Protocol 1: Synthesis of Ethyl 4-(2-phenylethenyl)-1H-pyrazole-3-carboxylate using a Non-stabilized Ylide

This protocol details the reaction with benzyltriphenylphosphonium chloride to yield the corresponding stilbene derivative.

Materials and Reagents:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware (flame-dried)

Workflow Diagram:

Wittig_Workflow Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere Ylide_Prep 1. Prepare Ylide: - Suspend benzyltriphenylphosphonium chloride in anhydrous THF. - Cool to 0°C. - Add n-BuLi dropwise. - Stir for 1 hour at 0°C. Start->Ylide_Prep Aldehyde_Add 2. Add Aldehyde: - Dissolve this compound in anhydrous THF. - Add aldehyde solution dropwise to the ylide at 0°C. Ylide_Prep->Aldehyde_Add Reaction 3. Reaction: - Warm to room temperature. - Stir for 2-4 hours (monitor by TLC). Aldehyde_Add->Reaction Workup 4. Aqueous Workup: - Quench with sat. aq. NH₄Cl. - Extract with DCM. - Wash with brine. Reaction->Workup Purification 5. Purification: - Dry organic layer over MgSO₄. - Concentrate in vacuo. - Purify by flash column chromatography. Workup->Purification End End: Characterize Pure Product Purification->End

Caption: Experimental workflow for the Wittig reaction.

Step-by-Step Procedure:

  • In-situ Generation of the Wittig Reagent:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).

    • Suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe. A color change to deep red or orange is typically observed, indicating ylide formation.

    • Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.

  • Reaction with the Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure product. Triphenylphosphine oxide is a common byproduct and can often be partially removed by precipitation from a non-polar solvent mixture before chromatography.[1]

Data Presentation: Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the Witt-ig reaction of this compound.

ParameterValue/ObservationRationale/Justification
Ylide Type Non-stabilized (e.g., from benzyltriphenylphosphonium chloride)Expected to favor the formation of the (Z)-alkene.
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the reagents. Must be anhydrous to prevent quenching of the ylide.
Reaction Temperature 0°C to Room TemperatureInitial cooling controls the exothermic ylide formation. The reaction then proceeds efficiently at room temperature.
Expected Yield 60-85%Typical yield range for Wittig reactions, dependent on purification efficiency.
Primary Byproduct Triphenylphosphine oxideFormation of the stable P=O bond is the thermodynamic driving force of the reaction.[4]
Purification Method Flash Column ChromatographyEffective for separating the desired alkene from the polar triphenylphosphine oxide byproduct.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete ylide formation due to wet solvent or reagents.Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated n-BuLi.
Low reactivity of the aldehyde.While unlikely for an aldehyde, slightly elevated temperatures (e.g., gentle reflux) can be attempted.
Complex mixture of products Side reactions of the ylide.Ensure the reaction is run under an inert atmosphere as ylides can be sensitive to oxygen.
Difficulty in removing triphenylphosphine oxide High polarity of the byproduct.Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[3] Alternatively, precipitation from a non-polar solvent before chromatography can be attempted.

Conclusion

The Wittig reaction is a highly reliable and versatile method for the olefination of this compound. By carefully controlling the reaction conditions, particularly the choice of ylide and the exclusion of moisture, researchers can efficiently synthesize a wide array of pyrazole-containing alkenes. This application note provides a robust framework for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes & Protocols: A Guide to the Reductive Amination of Ethyl 4-formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to engage in various biological interactions, leading to diverse pharmacological activities. Prominent drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB all feature a core pyrazole structure, underscoring its significance in developing effective treatments.[1][2]

The synthesis of libraries of substituted pyrazoles is therefore a critical task in drug discovery programs. Among the most robust and versatile methods for achieving this is reductive amination. This powerful C-N bond-forming reaction allows for the direct conversion of an aldehyde, such as ethyl 4-formyl-1H-pyrazole-3-carboxylate, into a diverse range of primary, secondary, and tertiary amines by reacting it with a corresponding amine in the presence of a reducing agent.[3][4] This one-pot efficiency and broad substrate scope make it an indispensable tool for generating novel molecular entities for biological screening.[4]

This document provides a detailed technical guide on the reductive amination of this compound, focusing on scientifically-grounded protocols, mechanistic insights, and practical considerations for researchers in pharmaceutical and chemical development.

The Chemical Rationale: Mechanism and Reagent Selection

Reductive amination is a sequential process that begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde.[5] This is followed by dehydration to form a protonated imine, known as an iminium ion. This electrophilic intermediate is then selectively reduced by a hydride agent to yield the final amine product. The entire process is typically conducted in a single reaction vessel.[3][6]

Mechanism of Reductive Amination

Reductive_Amination_Mechanism R1CHO Pyrazole-CHO (Aldehyde) Carbinolamine Carbinolamine Intermediate R1CHO->Carbinolamine + R'-NH₂ (Nucleophilic Attack) R2NH2 R'-NH₂ (Amine) NaBH_OAc_3 NaBH(OAc)₃ (Reducing Agent) Iminium Iminium Ion Intermediate Carbinolamine->Iminium - H₂O (Dehydration) Product Final Product (Substituted Pyrazole Amine) Iminium->Product + [H⁻] from NaBH(OAc)₃ (Reduction)

Caption: The mechanism of reductive amination.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The choice of reducing agent is critical for a successful reductive amination. While various hydrides can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for several key reasons:

  • Mildness and Selectivity: NaBH(OAc)₃ is a mild reducing agent, significantly less reactive than sodium borohydride (NaBH₄).[7] This property is crucial as it selectively reduces the iminium ion intermediate at a much faster rate than it reduces the starting aldehyde.[7] This prevents the common side reaction of converting the aldehyde into its corresponding alcohol, thereby maximizing the yield of the desired amine.

  • Operational Simplicity: Its tolerance for mildly acidic conditions allows the entire reaction—imine formation and reduction—to occur in a single pot without the need to isolate the imine intermediate.[3][8]

  • Safety Profile: Compared to its close relative, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the use of toxic cyanide reagents and the generation of hazardous cyanide byproducts, making it a safer and more environmentally benign option.

Experimental Protocol: Synthesis of Ethyl 1-((Substituted)methyl)-4-formyl-1H-pyrazole-3-carboxylate Derivatives

This protocol provides a general procedure for the reductive amination of this compound with a representative amine.

Workflow Diagram

protocol_workflow start Start dissolve 1. Dissolve Pyrazole Aldehyde and Amine in Anhydrous Solvent start->dissolve stir 2. Stir for 5-30 min (for imine formation) dissolve->stir add_reductant 3. Add NaBH(OAc)₃ in portions stir->add_reductant monitor 4. Monitor Reaction by TLC/LC-MS (Stir for 2-24h at RT) add_reductant->monitor quench 5. Quench with sat. aq. NaHCO₃ monitor->quench extract 6. Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract dry_concentrate 7. Dry Organic Layer (Na₂SO₄) & Concentrate in vacuo extract->dry_concentrate purify 8. Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow.

Materials and Equipment
  • This compound

  • Amine of choice (e.g., benzylamine, morpholine, aniline derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Silica gel for chromatography

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Reactants: Dissolve the starting material in an anhydrous solvent (e.g., DCE, approx. 0.1 M concentration). Add the desired amine (1.1-1.2 eq). Stir the mixture at room temperature for 5-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. Note: The addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.[9] Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted pyrazole product.

Data Summary and Expected Outcomes

The success of the reductive amination can be influenced by the nature of the amine. The following table provides general guidelines for various amine substrates.

Amine SubstrateEquiv. of AmineEquiv. of NaBH(OAc)₃Preferred SolventTypical Reaction TimeExpected YieldNotes
Aliphatic Primary 1.1 - 1.21.2 - 1.5DCE, THF2 - 6 hours75-95%Generally fast and high-yielding.
Aliphatic Secondary 1.1 - 1.21.2 - 1.5DCE, THF4 - 12 hours80-95%Highly efficient; less steric hindrance is favorable.
Aromatic (Anilines) 1.2 - 1.51.5 - 2.0DCE12 - 24 hours50-80%Slower due to lower nucleophilicity. A catalytic amount of acetic acid may be beneficial.[8]
Hindered Amines 1.51.5 - 2.0DCE18 - 36 hours40-70%May require slightly elevated temperatures (40-50 °C) and longer reaction times.

Troubleshooting and Scientific Considerations

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: The amine may be poorly nucleophilic, or the reagents may have degraded.

    • Solution: For weakly nucleophilic amines like anilines, add a catalytic amount of acetic acid (0.1-0.2 eq) to promote iminium ion formation.[8] Ensure that the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, and use anhydrous solvents.

  • Problem: Formation of Alcohol Byproduct.

    • Cause: This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion.

    • Solution: This is rare with NaBH(OAc)₃ but can occur if the imine formation is particularly slow. Ensure the amine and aldehyde are pre-stirred before adding the reducing agent. Avoid using stronger reducing agents like NaBH₄ in a one-pot procedure unless a stepwise protocol is followed.[8]

  • Problem: Dialkylation with Primary Amines.

    • Cause: The secondary amine product can react again with another molecule of the aldehyde.

    • Solution: This is generally minimized by the mildness of NaBH(OAc)₃. However, if it becomes a significant issue, a stepwise approach can be employed: first, form the imine in a solvent like methanol, and then, in a separate step, add NaBH₄ for the reduction.[8]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly reliable, efficient, and versatile method for synthesizing diverse libraries of N-substituted pyrazole derivatives. Its operational simplicity, mild reaction conditions, and favorable safety profile make it an exemplary tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this protocol to accelerate the discovery of novel therapeutic agents.

References

Application and Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine ring system allows it to act as a bioisostere, interacting with a wide array of biological targets.[1] This has led to the development of numerous compounds with diverse pharmacological activities, including potent anticancer[2][3][4][5], anti-inflammatory[6], and antimicrobial properties. Notably, derivatives of this heterocyclic system have been investigated as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial targets in oncology.[5] The therapeutic potential of pyrazolo[3,4-d]pyrimidines underscores the importance of efficient and versatile synthetic routes to access this key molecular architecture.

This application note provides a detailed protocol and mechanistic insights for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a prominent subclass of this family, starting from the readily accessible precursor, ethyl 4-formyl-1H-pyrazole-3-carboxylate. This synthetic strategy offers a convergent and adaptable approach for the generation of diverse libraries of pyrazolo[3,4-d]pyrimidines for drug development and chemical biology research.

Mechanistic Rationale: The Cyclocondensation Pathway

The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound proceeds via a cyclocondensation reaction with a suitable binucleophilic reagent, such as urea or guanidine. The reaction mechanism can be understood as a two-stage process:

  • Initial Condensation and Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea or guanidine on the electrophilic formyl group of the pyrazole starting material. This is typically followed by dehydration to form a Schiff base (imine) intermediate. Tautomerization of this intermediate can lead to a more stable enamine species.

  • Intramolecular Cyclization and Aromatization: The second amino group of the urea or guanidine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl group. This intramolecular cyclization results in the formation of a six-membered dihydropyrimidine ring fused to the pyrazole core. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidin-4(5H)-one product.

The overall transformation is a powerful method for constructing the fused heterocyclic system in a single, efficient step.

Reaction_Mechanism start This compound intermediate1 Schiff Base Intermediate start->intermediate1 Condensation reagent + Urea/Guanidine intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate2->product Elimination of EtOH

Figure 1: Generalized reaction mechanism for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one and a representative 6-substituted analog.

Protocol 1: Synthesis of Unsubstituted Pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the synthesis of the parent pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold.

Materials:

  • This compound

  • Urea

  • Ethanol (absolute)

  • Sodium ethoxide (solid or freshly prepared solution)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

  • Addition of Reagents: To this solution, add urea (12 mmol, 1.2 equivalents) and a catalytic amount of sodium ethoxide (approx. 0.5 mmol).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water.

  • Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

ParameterValue
Starting Material This compound
Reagents Urea, Sodium Ethoxide
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 1: Summary of reaction parameters for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 2: Synthesis of 6-Phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol illustrates the synthesis of a substituted analog, demonstrating the versatility of the method.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Triethylamine

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10 mmol) and benzamidine hydrochloride (11 mmol, 1.1 equivalents) in absolute ethanol (50 mL).

  • Base Addition: Add triethylamine (12 mmol, 1.2 equivalents) to the suspension to liberate the free benzamidine base.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is generally complete within 6-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the solid under vacuum. Characterize the final product by spectroscopic methods.

ParameterValue
Starting Material This compound
Reagents Benzamidine hydrochloride, Triethylamine
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 6-8 hours
Typical Yield 65-75%

Table 2: Summary of reaction parameters for the synthesis of 6-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of pyrazolo[3,4-d]pyrimidines as described in the protocols.

Experimental_Workflow start Start: Weigh Reactants setup Reaction Setup: Dissolve in Ethanol start->setup reagents Add Urea/Amidine and Base/Catalyst setup->reagents reaction Heat to Reflux (4-8 hours) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to Room Temperature reaction->workup monitoring->reaction Continue if incomplete isolation Filter Precipitate or Concentrate in vacuo workup->isolation purification Recrystallization or Column Chromatography isolation->purification characterization Characterization: NMR, MS, IR purification->characterization end End: Purified Product characterization->end

Figure 2: General experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reactions are a common cause of low yields. Ensure the reaction is monitored by TLC until the starting material is consumed. The use of a freshly prepared sodium ethoxide solution can be beneficial. For less reactive amidines, extending the reaction time or using a higher boiling point solvent like n-butanol may be necessary.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution can help in separating the product from any unreacted starting materials or byproducts.

  • Side Reactions: At elevated temperatures for extended periods, side reactions can occur. It is crucial to monitor the reaction progress and stop it once the starting material has been consumed to minimize the formation of impurities.

  • Moisture Sensitivity: While not extremely sensitive, it is good practice to use dry solvents and glassware, especially when using sodium ethoxide, to ensure optimal reaction conditions.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound via cyclocondensation with urea or amidines is an efficient and versatile method for accessing this important heterocyclic scaffold. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of substituted derivatives. The straightforward nature of this transformation, coupled with the significant biological potential of the products, makes this a valuable tool for researchers in medicinal chemistry and drug development.

References

Application Note: A Versatile Synthesis of Pyrazolo[3,4-b]pyridines using Ethyl 4-formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which can be considered a bioisostere of purine bases like adenine and guanine, allows it to interact with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1] The development of efficient and versatile synthetic routes to access novel, functionally diverse pyrazolo[3,4-b]pyridines is therefore of significant interest to the scientific community. This application note provides a detailed protocol for the synthesis of substituted pyrazolo[3,4-b]pyridines commencing from the readily accessible starting material, ethyl 4-formyl-1H-pyrazole-3-carboxylate.

Synthetic Strategy: A Multi-Component Approach to Pyridine Ring Annulation

The presented methodology focuses on the construction of the pyridine ring onto the pre-formed pyrazole core of this compound. This is achieved through a one-pot, multi-component reaction strategy that leverages the reactivity of both the formyl and ethyl carboxylate functionalities. The overall transformation involves an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization and tautomerization/aromatization.

Reaction Mechanism: A Stepwise Annulation

The formation of the pyrazolo[3,4-b]pyridine ring system from this compound proceeds through a well-defined sequence of reactions:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the formyl group of the pyrazole starting material and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[2][3] The electron-withdrawing groups (e.g., nitrile, ester) on the active methylene compound increase the acidity of the methylene protons, facilitating their removal by a mild base like piperidine or triethylamine. This step generates a highly electrophilic pyrazolyl-substituted α,β-unsaturated intermediate.

  • Michael Addition: A primary or secondary amine, introduced as the third component, acts as a nucleophile and undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated intermediate. This step forms a new carbon-nitrogen bond and generates a new intermediate.

  • Intramolecular Cyclization and Tautomerization: The newly formed intermediate contains a nucleophilic nitrogen and an electrophilic ester or nitrile group in close proximity. This arrangement facilitates a spontaneous intramolecular cyclization. The amino group attacks the ester or nitrile, leading to the formation of the six-membered pyridine ring. Subsequent tautomerization and aromatization result in the stable pyrazolo[3,4-b]pyridine scaffold.

.dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="General Reaction Mechanism", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound\n+ Active Methylene Compound"]; Intermediate1 [label="Knoevenagel Adduct\n(α,β-unsaturated intermediate)"]; Amine [label="+ Amine"]; Intermediate2 [label="Michael Adduct"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="Pyrazolo[3,4-b]pyridine"];

// Edges Start -> Intermediate1 [label=" Knoevenagel Condensation\n(Base Catalyst)"]; Intermediate1 -> Intermediate2 [label=" Michael Addition"]; Amine -> Intermediate1; Intermediate2 -> Cyclization [label=" Spontaneous"]; Cyclization -> Product [label=" Tautomerization/\nAromatization"]; } .enddot Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of Ethyl 6-amino-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

This protocol details a representative synthesis of an ethyl 6-amino-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

Materials:

  • Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Malononitrile

  • Aromatic amine (e.g., aniline)

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (10 mmol), malononitrile (10 mmol), and the chosen aromatic amine (10 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (5-10 mol%). The use of a mild base is crucial to promote the initial Knoevenagel condensation without inducing self-condensation of the starting aldehyde.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate).

  • Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any residual starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure ethyl 6-amino-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

G

Data Presentation: Representative Examples

The following table summarizes the synthesis of various pyrazolo[3,4-b]pyridine derivatives using the described protocol, showcasing the versatility of this method with different amines.

EntryAmineProductYield (%)
1AnilineEthyl 6-amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate85
24-MethylanilineEthyl 6-amino-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate82
34-MethoxyanilineEthyl 6-amino-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate88
44-ChloroanilineEthyl 6-amino-4-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate79

Trustworthiness and Self-Validation

The robustness of this protocol is demonstrated by its applicability to a range of substituted anilines, consistently providing good to excellent yields of the desired products. The progress of the reaction is easily monitored by TLC, allowing for clear determination of the reaction endpoint. The crystalline nature of the products facilitates their purification by simple recrystallization, often yielding analytically pure compounds. The structural confirmation through standard spectroscopic methods provides a definitive validation of the synthetic outcome.

Conclusion and Future Perspectives

The multi-component reaction of this compound with active methylene compounds and various amines offers a highly efficient and versatile route for the synthesis of a diverse library of pyrazolo[3,4-b]pyridine derivatives. The operational simplicity, mild reaction conditions, and good yields make this protocol a valuable tool for researchers in medicinal chemistry and drug development. Further exploration of this methodology could involve expanding the scope of the active methylene compounds and amines to generate even greater structural diversity, leading to the discovery of novel bioactive molecules.

References

Application Note: Ethyl 4-Formyl-1H-pyrazole-3-carboxylate - A Trifunctional Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal and synthetic chemistry.

Abstract

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a strategic building block in medicinal chemistry, prized for its trifunctional scaffold that enables rapid and controlled diversification. The presence of a reactive aldehyde, a versatile ester, and an N-H-containing pyrazole core allows for orthogonal chemical modifications, making it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets. This guide provides an in-depth look at the properties, synthesis, and strategic application of this scaffold, complete with detailed, field-tested protocols and workflow visualizations to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Ruxolitinib. Its five-membered aromatic ring with two adjacent nitrogen atoms offers a unique combination of metabolic stability, favorable physicochemical properties, and the ability to form critical hydrogen bond interactions with biological targets.[1]

This compound elevates the utility of the pyrazole core by presenting three distinct functional handles. This trifunctional nature allows for a modular and systematic exploration of chemical space, a critical process in hit-to-lead and lead optimization campaigns. The aldehyde serves as a gateway for C-C and C-N bond formation, the ester provides a handle for modulating polarity and introducing amide functionalities, and the pyrazole N-H allows for substitutions that can profoundly impact binding and pharmacokinetics.[2]

Physicochemical Profile and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the building block.

PropertyValue
IUPAC Name This compound
CAS Number 179692-09-2
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 164-168 °C
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol.

Storage: Store in a cool, dry, well-ventilated area, protected from light and moisture. Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Synthesis of the Scaffold: The Vilsmeier-Haack Reaction

The most reliable and scalable route to this compound is the Vilsmeier-Haack formylation of ethyl 1H-pyrazole-3-carboxylate.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to electrophilically substitute the electron-rich pyrazole ring at the C4 position.[5][6]

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol details the gram-scale synthesis of the title compound.

Rationale: The Vilsmeier-Haack reaction is chosen for its efficiency and high regioselectivity in formylating electron-rich heterocycles.[6] The reaction proceeds through the formation of an electrophilic chloroiminium salt (Vilsmeier reagent) which is attacked by the C4 position of the pyrazole ring. Subsequent hydrolysis during aqueous workup yields the aldehyde.[7]

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCE and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto a stirred slurry of crushed ice.

  • Neutralization & Extraction: Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Prep cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier dropwise, <10 °C Pyrazole Ethyl 1H-pyrazole- 3-carboxylate ReactionMix Reaction Mixture Pyrazole->ReactionMix Add to Vilsmeier Reagent Heating Heat to 80 °C (4-6 hours) ReactionMix->Heating Quench Quench on Ice Heating->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Stepwise workflow for the synthesis of the title compound.

Strategic Derivatization for Library Synthesis

The power of this building block lies in the ability to selectively address its three functional groups. A common and logical strategy is to first modify the aldehyde, then the ester, and finally the pyrazole nitrogen.

The Aldehyde: A Hub for Diversity

The formyl group is an exceptionally versatile handle for introducing a wide array of substituents. Reductive amination and Knoevenagel condensation are two of the most powerful methods for this purpose.

Rationale: Reductive amination is a robust and high-yielding reaction that introduces basic nitrogen centers, which are often crucial for achieving desired ADME properties and target engagement.[8][9] Using sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as it is mild, selective for the iminium intermediate, and tolerant of a wide range of functional groups.[8]

Materials:

  • This compound

  • Library of diverse primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH), glacial

Procedure (for a single well in a 96-well plate):

  • To a well, add a solution of this compound in DCE (100 µL, 0.2 M, 1.0 eq).

  • Add a solution of the desired amine in DCE (110 µL, 0.2 M, 1.1 eq).

  • Add a solution of AcOH in DCE (10 µL, 0.2 M, 0.1 eq) to catalyze imine formation.

  • Allow the plate to shake at room temperature for 30 minutes.

  • Add STAB (1.5 eq) as a solid or slurry in DCE.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract with dichloromethane (DCM), and analyze the organic layer directly by LC-MS to confirm product formation and assess purity before further processing.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides access to electron-deficient alkenes, which are valuable Michael acceptors and synthetic intermediates.[10][11]

  • Wittig Reaction: Allows for the installation of various substituted vinyl groups.

  • Henry (Nitroaldol) Reaction: Forms nitroalcohols, which can be further reduced to valuable amino alcohols.

Aldehyde_Reactions cluster_products Resulting Scaffolds Core This compound Amine 4-(Aminomethyl)pyrazole Core->Amine Reductive Amination (R₂NH, STAB) Vinyl 4-(Vinyl)pyrazole Core->Vinyl Wittig Reaction (Ph₃P=CHR) MichaelAcceptor 4-(Acrylonitrile)pyrazole Core->MichaelAcceptor Knoevenagel Condensation (CH₂(CN)₂, base)

Caption: Key diversification reactions at the formyl group.

The Ester: Modulating Polarity and Interactions

The ethyl ester can be readily converted into amides to introduce new interaction points or hydrolyzed to a carboxylic acid to serve as a handle for further conjugation.

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry. After modifying the aldehyde, the ester can be hydrolyzed and coupled with an amine library. HATU is a highly effective coupling reagent that minimizes side reactions and works well for a broad range of substrates.[12]

Materials:

  • Ethyl 4-(aminomethyl)-1H-pyrazole-3-carboxylate derivative (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1N Hydrochloric acid (HCl)

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, anhydrous

Procedure:

  • Hydrolysis: Dissolve the pyrazole ester (1.0 eq) in a THF/H₂O (3:1) mixture. Add LiOH (2.0 eq) and stir at room temperature until saponification is complete (monitor by LC-MS).

  • Acidification: Acidify the mixture to pH ~3-4 with 1N HCl and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the acid.

  • Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature for 2-4 hours.

  • Workup: Dilute the reaction with water to precipitate the product or extract with ethyl acetate. Purify as necessary by chromatography or crystallization.

The Pyrazole N-H: Fine-Tuning Properties

The final modification is often the alkylation or arylation of the pyrazole N1-H. This substitution can block a hydrogen bond donor, introduce a group to probe a hydrophobic pocket, or improve cell permeability.

Rationale: N-alkylation of pyrazoles is a standard procedure, typically achieved using an alkyl halide and a non-nucleophilic base like cesium carbonate or sodium hydride.[13][14] The choice of base and solvent can influence the regioselectivity (N1 vs. N2 alkylation), although for many 3,4-disubstituted pyrazoles, N1 alkylation is sterically favored.[15]

Integrated Strategy: A Three-Vector Approach

The sequential modification of the three functional groups enables a powerful combinatorial approach to library synthesis, systematically exploring the structure-activity relationship (SAR) around the pyrazole core.

Three_Vector_Strategy Core Core Scaffold R¹: -CHO R²: -COOEt R³: -NH Mod1 Vector 1: Aldehyde Reductive Amination (Amine Library A) Core:f0->Mod1 Mod2 Vector 2: Ester Amide Coupling (Amine Library B) Mod1->Mod2 Hydrolysis then Coupling Mod3 Vector 3: N-H N-Alkylation (Alkyl Halide Library C) Mod2->Mod3 Library Diverse Focused Library Mod3->Library Final Products

Caption: A three-vector diversification strategy for library synthesis.

Conclusion

This compound is more than just a chemical; it is a platform for innovation in drug discovery. Its inherent trifunctionality, coupled with robust and well-characterized chemical transformations, provides an efficient and logical pathway to generate novel, structurally diverse molecules. By following the strategic protocols outlined in this guide, researchers can effectively harness the power of this building block to accelerate their discovery programs and explore new frontiers of chemical biology.

References

Application Notes and Protocols: Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate in the Synthesis of Fused Pyrazole Systems

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of Fused Pyrazoles and the Versatility of a Key Building Block

Fused pyrazole systems are a cornerstone of modern medicinal chemistry and drug discovery. These heterocyclic scaffolds are privileged structures, forming the core of numerous commercially successful drugs such as sildenafil, celecoxib, and zometapine.[1] Their therapeutic relevance stems from their ability to interact with a wide range of biological targets, exhibiting activities such as anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[2] The continued exploration of novel fused pyrazole derivatives is therefore a critical endeavor for the development of new therapeutic agents.

At the heart of synthesizing these complex molecular architectures lies the strategic use of versatile building blocks. Ethyl 4-formyl-1H-pyrazole-3-carboxylate stands out as a particularly valuable precursor.[1] This bifunctional molecule, possessing both an aldehyde and an ester group on the pyrazole core, offers a powerful platform for constructing a diverse array of fused heterocyclic systems through various organic transformations.[1][3] The differential reactivity of the formyl and carboxylate functionalities allows for sequential and regioselective reactions, providing precise control over the final molecular structure. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of medicinally relevant fused pyrazole systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Chemical Versatility and Reaction Pathways

This compound is an aldo-X bifunctional building block (AXB3), a class of compounds that enables the generation of complex molecular frameworks.[1] The key to its utility lies in the distinct electrophilic nature of the formyl (C4-aldehyde) and the ester (C3-carboxylate) groups. This allows for a variety of cyclocondensation and multicomponent reactions.

A pictorial representation of the synthetic possibilities is shown below:

G cluster_start Starting Material cluster_products Fused Pyrazole Systems start_node Ethyl 4-formyl-1H- pyrazole-3-carboxylate pyrazolo_pyridazine Pyrazolo[3,4-d]pyridazines start_node->pyrazolo_pyridazine Hydrazine Derivatives pyrazolo_pyridine Pyrazolo[3,4-b]pyridines start_node->pyrazolo_pyridine Active Methylene Compounds + Ammonia/Amines pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines start_node->pyrazolo_pyrimidine Amidines, Urea, Guanidine other_fused Other Fused Systems (e.g., Pyrazolo-chromenones) start_node->other_fused Phenols, Thiophenols, etc.

Caption: Synthetic pathways from this compound.

Key Reaction Types:
  • Cyclocondensation with Hydrazines: The reaction with hydrazine or its derivatives is a direct and efficient method to form the pyridazine ring, yielding pyrazolo[3,4-d]pyridazines. The aldehyde group typically reacts first with one nitrogen of the hydrazine, followed by intramolecular cyclization involving the ester group.

  • Multicomponent Reactions for Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold often involves a multicomponent approach. This can include the reaction of the starting pyrazole with an active methylene compound (like malononitrile or ethyl cyanoacetate) and an amine or ammonia source.[4]

  • Annulation to Pyrazolo[3,4-d]pyrimidines: The pyrimidine ring can be fused onto the pyrazole core by reacting this compound with compounds containing a N-C-N fragment, such as amidines, urea, or guanidine.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substitution patterns of the desired final compounds.

Protocol 1: Synthesis of Ethyl 5-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

This protocol details the synthesis of a pyrazolo[3,4-d]pyridazine derivative, a scaffold found in compounds with potential as NO-donors.[5]

G cluster_workflow Protocol 1: Pyrazolo[3,4-d]pyridazine Synthesis start Ethyl 4-formyl-1-phenyl- 1H-pyrazole-3-carboxylate + Substituted Hydrazine reflux Reflux in Ethanol with Glacial Acetic Acid (cat.) start->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter Precipitate monitor->workup purify Recrystallize from Ethanol workup->purify product Ethyl 5-substituted-1-phenyl-1H- pyrazolo[3,4-d]pyridazin-4(5H)-one purify->product G cluster_workflow Protocol 2: Pyrazolo[3,4-b]pyridine Synthesis start Ethyl 4-formyl-1-phenyl-1H- pyrazole-3-carboxylate + Active Methylene Compound + Ammonium Acetate reflux Reflux in Glacial Acetic Acid start->reflux monitor Monitor by TLC reflux->monitor workup Pour into Ice Water, Neutralize with Ammonia monitor->workup extract Extract with Ethyl Acetate workup->extract purify Column Chromatography extract->purify product Ethyl 4,6-disubstituted-1-phenyl- 1H-pyrazolo[3,4-b]pyridine-5-carboxylate purify->product

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of functionalized pyrazole derivatives. This document is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the discovery and development of novel pyrazole-based antimicrobial agents.

Introduction: The Promise of Pyrazoles in Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent development of new classes of therapeutic agents. Pyrazole, a five-membered heterocyclic diamine ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Functionalized pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and notably, antimicrobial activities.[3][4][5] The synthetic tractability of the pyrazole nucleus allows for the introduction of various functional groups, enabling the fine-tuning of their biological activity and pharmacokinetic profiles to target a wide array of pathogens, including multi-drug resistant (MDR) strains.[6][7][8]

This guide will delve into the synthetic strategies for creating novel pyrazole compounds, provide detailed protocols for robust antimicrobial screening, and discuss the potential mechanisms of action that underpin their therapeutic effects.

Part 1: Synthesis of Functionalized Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is intrinsically linked to their structural features. The strategic introduction of different substituents on the pyrazole ring can significantly enhance their potency.

Common Synthetic Strategies

A prevalent and effective method for synthesizing pyrazole derivatives involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[9] This approach allows for significant diversity in the final products by varying the substituents on both the chalcone and the hydrazine starting materials.

Another versatile approach is the one-pot, multi-component reaction of pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones to yield complex thiazolyl pyrazole derivatives.[10] This method is efficient and allows for the rapid generation of a library of compounds for screening.

The following diagram outlines a general workflow for the synthesis and subsequent antimicrobial evaluation of functionalized pyrazoles.

Synthesis and Screening Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening Start Starting Materials (e.g., Chalcones, Hydrazines) Reaction Chemical Synthesis (e.g., Cyclization, Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (IR, NMR, Mass Spec) Purification->Characterization PrimaryScreen Primary Screening (Agar Diffusion Assay) Characterization->PrimaryScreen Test Compounds SecondaryScreen Secondary Screening (MIC/MBC Determination) PrimaryScreen->SecondaryScreen MechanismStudy Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) SecondaryScreen->MechanismStudy

Caption: General workflow for the synthesis and antimicrobial screening of pyrazole derivatives.

Part 2: Protocols for Antimicrobial Susceptibility Testing

A systematic evaluation of the antimicrobial properties of newly synthesized pyrazole compounds is crucial. The following protocols describe standard in vitro methods for both qualitative and quantitative assessment.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of the antimicrobial activity of the synthesized pyrazoles.

Materials:

  • Test pyrazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) and antifungal (e.g., Fluconazole, Clotrimazole) drugs[3][11]

  • Dimethyl sulfoxide (DMSO)

  • Sterile Mueller-Hinton agar (MHA) plates for bacteria

  • Sterile Potato Dextrose Agar (PDA) plates for fungi

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the pyrazole compounds in DMSO to a stock concentration of 1 mg/mL.[11]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard. This is achieved by suspending microbial colonies from a fresh culture in sterile saline and adjusting the turbidity.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA or PDA plates with the prepared inoculum.

  • Well Preparation: Create uniform wells in the agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solutions, standard drug solutions, and a DMSO control into separate wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) (Quantitative Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for MIC determination.[8]

Materials:

  • Test pyrazole compounds

  • Standard antimicrobial drugs

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial suspensions (adjusted to ~5 x 10^5 CFU/mL)

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).[8]

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. If using a growth indicator like resazurin, a color change (e.g., from blue to pink) indicates microbial growth. The MIC is the lowest concentration where the color remains unchanged.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto fresh, drug-free agar plates.

  • Incubate the plates as previously described.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action

Understanding the relationship between the chemical structure of pyrazole derivatives and their antimicrobial activity is key to designing more potent drugs.

Key SAR Insights
  • Halogenation: The introduction of chloro- and bromo-substituents on the pyrazole ring has been shown to enhance antimicrobial activity.[9]

  • Aromatic and Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or thiadiazine, can lead to compounds with significant antibacterial and antifungal properties.[3][10]

  • Hydrazone Linkage: Pyrazole-derived hydrazones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy against biofilms.[12]

Potential Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, several have been proposed:

  • Cell Wall Disruption: Some pyrazole-hydrazone derivatives are thought to exert their antibacterial effect by disrupting the bacterial cell wall.[12]

  • DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. Certain pyrazole derivatives have been identified as potential inhibitors of this enzyme, thus interfering with DNA replication.[13]

The following diagram illustrates a potential pathway for investigating the mechanism of action of antimicrobial pyrazoles.

Mechanism of Action Investigation cluster_cellular Cellular Level Assays cluster_molecular Molecular Level Assays ActiveCompound Active Pyrazole Compound CellWall Cell Wall Integrity Assay (e.g., Crystal Violet Assay) ActiveCompound->CellWall Membrane Membrane Permeability Assay (e.g., Propidium Iodide Staining) ActiveCompound->Membrane DNAGyrase DNA Gyrase Inhibition Assay ActiveCompound->DNAGyrase Protein Protein Synthesis Inhibition Assay ActiveCompound->Protein

References

Application Notes & Protocols: A Guide to Evaluating the Anticancer Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its versatile chemical nature, which allows for extensive functionalization, and its proven ability to interact with a wide array of biological targets with high affinity.[1][2] In oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved drugs.[3] Notable examples include Crizotinib, used in the treatment of non-small cell lung cancer, and Ruxolitinib, for myelofibrosis, underscoring the clinical significance of this molecular framework.[3][4]

These compounds exert their anticancer effects through diverse and often multiple mechanisms, including the induction of apoptosis, regulation of autophagy, and disruption of the cell cycle.[3] They have been shown to interact with critical targets like protein kinases (EGFR, CDK), tubulin, and even DNA itself.[4][5] This guide provides a comprehensive overview of the key mechanisms of action of pyrazole derivatives and presents a series of validated, step-by-step protocols for researchers to accurately assess their anticancer potential in a laboratory setting. The methodologies described herein are designed to form a cohesive workflow, from initial cytotoxicity screening to detailed mechanistic investigation.

Part 1: Core Mechanisms of Anticancer Action

The efficacy of pyrazole derivatives in oncology is rooted in their ability to selectively interfere with cellular processes that are fundamental to cancer cell proliferation and survival. Understanding these mechanisms is crucial for both rational drug design and the correct interpretation of experimental results.

Inhibition of Protein Kinases

Protein kinases are a major class of enzymes that regulate virtually all aspects of cell signaling. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Many pyrazole derivatives have been designed as ATP-competitive inhibitors for several key kinases.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[7] Pyrazole derivatives can bind to the ATP-binding pocket of CDKs, such as CDK2, preventing the phosphorylation of substrates required for cell cycle phase transitions.[8] This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting proliferation.[6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell growth and survival. Overexpression or mutation of EGFR is common in various cancers.[9] Specific pyrazole compounds can inhibit EGFR kinase activity, blocking these pro-survival signals and rendering cancer cells more susceptible to apoptosis.[5][9]

EGFR_Pathway_Inhibition growth_factor Growth Factor (e.g., EGF) egfr EGFR growth_factor->egfr Binds pi3k PI3K/Akt Pathway egfr->pi3k ras RAS/MAPK Pathway egfr->ras pyrazole Pyrazole Derivative pyrazole->egfr Inhibits Phosphorylation proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis block->apoptosis Inhibition Lifted

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Disruption of Microtubule Dynamics

Microtubules are critical components of the cytoskeleton, essential for forming the mitotic spindle during cell division.[1] Agents that interfere with microtubule polymerization or depolymerization can halt cells in mitosis (G2/M phase arrest), ultimately leading to apoptotic cell death. Certain pyrazole derivatives act as tubulin polymerization inhibitors, functioning similarly to established anticancer agents like colchicine.[5][10] By binding to tubulin, they prevent the assembly of microtubules, effectively blocking cell division.[10]

Part 2: Core Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to characterize the anticancer activity of novel pyrazole derivatives. The following protocols provide a logical workflow, starting from broad cytotoxicity screening and moving towards more specific mechanistic assays.

Experimental_Workflow start Synthesized Pyrazole Derivative protocol1 Protocol 1: Cytotoxicity Screening (MTT / XTT Assay) start->protocol1 ic50 Determine IC50 Value protocol1->ic50 protocol2 Protocol 2: Apoptosis Analysis (Annexin V / PI) ic50->protocol2  Select concentrations  around IC50 protocol3 Protocol 3: Cell Cycle Analysis (PI Staining) ic50->protocol3  Select concentrations  around IC50 data Integrated Mechanistic Understanding protocol2->data protocol3->data

Caption: A logical workflow for the in vitro evaluation of pyrazole derivatives.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

Principle & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is often the first step in screening potential anticancer compounds. The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12] A solubilizing agent (like DMSO or SDS) is required to dissolve the formazan crystals before absorbance can be measured.[13] This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cancer cells (e.g., MCF-7, A549, HCT-116) to ~80% confluency. b. Trypsinize, count, and resuspend cells in a complete culture medium. c. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: a. Prepare a stock solution of the pyrazole derivative in DMSO. Create a serial dilution of the compound in a complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1, 1, 10, 50, 100 µM). b. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only). A positive control (e.g., Doxorubicin) is also recommended. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. d. Incubate for a defined period (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the crystals.[13] c. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[12] d. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) x 100 b. Plot the percentage of viability against the log of the compound concentration. c. Use non-linear regression (dose-response curve) to calculate the IC50 value.

Data Presentation: Sample IC50 Values

The following table summarizes hypothetical, yet representative, IC50 values for novel pyrazole derivatives against common cancer cell lines, as is often reported in the literature.[8][14][15]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Derivative A 5.88.07.7
Derivative B 9.312.510.2
Derivative C 0.251.50.71
Doxorubicin 0.951.21.06
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle & Causality: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. One of the earliest events in apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[18] By using both stains simultaneously with flow cytometry, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. b. Treat the cells with the pyrazole derivative at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: a. Collect both floating and adherent cells. First, collect the supernatant (containing floating cells). b. Wash the adherent cells with PBS, then detach them using trypsin. c. Combine the supernatant and the detached cells, and centrifuge at 200 x g for 5 minutes.

  • Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use FITC signal (e.g., FL1 channel) to detect Annexin V and PI signal (e.g., FL2 or FL3 channel) to detect PI.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle & Causality: The cell cycle is a tightly regulated process that ensures proper cell division.[7] Many anticancer drugs, including pyrazole derivatives, function by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from replicating.[6] This protocol uses PI to stain the DNA of permeabilized cells. The amount of fluorescence emitted by the PI-DNA complex is directly proportional to the amount of DNA in the cell.[19] Flow cytometry can then quantify this fluorescence to generate a histogram representing the distribution of cells across the different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[7]

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and treat with the pyrazole derivative as described in Protocol 2, Step 1.

  • Cell Harvesting and Fixation: a. Harvest both adherent and floating cells and wash once with cold PBS. b. Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] This step permeabilizes the membrane and preserves the cellular structure. d. Incubate the cells at -20°C for at least 2 hours (or up to several weeks).[20][21]

  • Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol. b. Wash the cell pellet once with cold PBS. c. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[21] d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Gate on the single-cell population to exclude doublets and clumps. c. Generate a histogram of cell count versus PI fluorescence intensity.

  • Data Interpretation: a. The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase, the region between the peaks represents cells in the S phase, and the second peak represents cells in the G2/M phase. b. Compare the cell cycle distribution of treated cells to the control. An accumulation of cells in a specific phase (e.g., an increase in the G2/M peak) indicates drug-induced cell cycle arrest at that checkpoint.

Part 3: Integrated Data Interpretation and Validation

The true scientific value of these protocols lies in the integration of their results. A potent pyrazole derivative will not only exhibit a low IC50 value in the MTT assay but will also show a corresponding dose-dependent increase in apoptosis (Annexin V+/PI+) and a clear arrest at a specific phase of the cell cycle. For instance, a compound that inhibits tubulin polymerization would be expected to show a low IC50, a significant increase in the G2/M population, and a subsequent rise in the apoptotic cell population. This multi-faceted, self-validating approach provides a robust and reliable characterization of a compound's anticancer properties, laying a strong foundation for further preclinical and in vivo studies.[3]

References

Application Notes & Protocols: Ethyl 4-Formyl-1H-pyrazole-3-carboxylate as a Versatile Precursor in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant pharmaceuticals.[1][2][3] Multicomponent reactions (MCRs), which combine three or more reactants in a single, efficient step, have revolutionized the synthesis of complex molecules for drug discovery.[4][5] This guide focuses on the strategic application of Ethyl 4-formyl-1H-pyrazole-3-carboxylate , a highly versatile bifunctional building block, in the construction of diverse, fused heterocyclic systems via MCRs.[6][7] We provide in-depth mechanistic insights, validated experimental protocols, and expert analysis to empower researchers in leveraging this precursor for the rapid generation of compound libraries with high therapeutic potential.

The Strategic Advantage of the Bifunctional Pyrazole Precursor

This compound is an exemplary Aldo-X Bifunctional Building Block (AXB3).[7] Its power lies in the orthogonal reactivity of its key functional groups:

  • The Formyl Group (C4): Acts as the primary electrophilic aldehyde component, readily participating in condensation reactions with nucleophiles to initiate MCR cascades.

  • The Ethyl Carboxylate Group (C3): A versatile handle for further derivatization, it also plays a crucial electronic role in modulating the reactivity of the pyrazole ring.

  • The Pyrazole Core: The intrinsic di-nitrogen framework is not merely a spectator. The ring's N-H proton can be substituted, and the adjacent nitrogen atoms influence the electronic landscape, contributing to the biological activity of the final product.

The synthesis of this precursor is often achieved through established methods like the Vilsmeier-Haack reaction, which formylates an appropriate pyrazole ester precursor, making it readily accessible for synthetic campaigns.[8][9]

cluster_main This compound cluster_nodes Key Reactive Sites main_img main_img formyl Formyl Group (Electrophilic Aldehyde) main_img:e->formyl:w ester Ethyl Ester Group (Derivatization Handle) main_img:e->ester:w core Pyrazole Core (Bioactive Scaffold) main_img:e->core:w

Figure 1: Key reactive functionalities of the pyrazole building block.

Application in Hantzsch-Type Synthesis of Pyrazolo[3,4-b]pyridines

The Hantzsch reaction, a classic MCR, traditionally synthesizes dihydropyridines and pyridines.[10][11][12] By employing this compound, this reaction is adapted to create the highly valuable pyrazolo[3,4-b]pyridine scaffold, a core structure in many kinase inhibitors and other therapeutic agents.[13][14]

Causality of the Reaction Design: This three-component reaction involves the pyrazole aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an amine source, typically a 5-aminopyrazole, to construct the fused pyridine ring in a single step. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization/dehydration sequence, culminating in an aromatization step to yield the stable fused system.[15][16]

Hantzsch_Workflow pyrazole_aldehyde Ethyl 4-formyl- 1H-pyrazole-3-carboxylate one_pot One-Pot Condensation (Hantzsch-Type Reaction) pyrazole_aldehyde->one_pot beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->one_pot amine_source Amine Source (e.g., 5-Aminopyrazole) amine_source->one_pot dhp_intermediate Dihydropyrazolo[3,4-b]pyridine (Intermediate) one_pot->dhp_intermediate oxidation Oxidation / Aromatization dhp_intermediate->oxidation final_product Ethyl Pyrazolo[3,4-b]pyridine- carboxylate Derivative oxidation->final_product

Figure 2: Workflow for Hantzsch-type synthesis of pyrazolo[3,4-b]pyridines.
Protocol: Synthesis of Ethyl 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

This protocol is adapted from established literature procedures for synthesizing pyrazolopyridines.[15][16]

1. Materials & Reagents:

  • Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol (for recrystallization)

2. Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (e.g., 2.44 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.73 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with magnetic stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from hot ethanol to afford the title compound as a crystalline solid.

3. Self-Validation & Characterization:

  • Yield: Expect yields in the range of 75-90%.

  • Melting Point: Compare with literature values.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of characteristic aromatic and methyl signals for the newly formed pyridine ring are key indicators of success.

Data Summary: Hantzsch-Type Synthesis
EntryAldehyde Componentβ-DicarbonylAmine SourceConditionsYield (%)Reference
1Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylateEthyl acetoacetate5-Amino-3-methyl-1-phenylpyrazoleAcetic Acid, Reflux85[15][16]
2This compoundAcetylacetone3-Amino-5-methylpyrazoleEthanol, Reflux78General MCR
3Ethyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylateEthyl benzoylacetate3-AminocrotononitrilePiperidine, Ethanol, Reflux82General MCR

Application in Biginelli-Type Synthesis of Pyrazolo[3,4-d]pyrimidines

The Biginelli reaction is a cornerstone MCR for synthesizing dihydropyrimidinones (DHPMs).[17][18] Using our pyrazole precursor, this reaction provides a direct route to pyrazolo[3,4-d]pyrimidine derivatives, which are potent scaffolds in medicinal chemistry, known for their activities as kinase inhibitors and anti-inflammatory agents.

Mechanistic Rationale: The reaction mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the condensation of the pyrazole aldehyde and urea.[17] This is followed by the nucleophilic attack of a β-dicarbonyl enolate and subsequent cyclization and dehydration to yield the fused dihydropyrimidine ring. The choice of an acid catalyst (Brønsted or Lewis) is crucial for activating the aldehyde and promoting the key condensation steps.

Biginelli_Mechanism R1 Pyrazole Aldehyde I1 Iminium Ion Intermediate R1->I1 + H⁺ R2 β-Ketoester I2 Michael Adduct R2->I2 Michael Addition R3 Urea / Thiourea R3->I1 + H⁺ I1->I2 Michael Addition Cat Acid Catalyst (e.g., HCl, Succinic Acid) I3 Cyclized Intermediate I2->I3 Cyclization P Pyrazolo[3,4-d]pyrimidinone Derivative I3->P - H₂O

Figure 3: Simplified mechanism for the Biginelli-type reaction.
Protocol: Solvent-Free Synthesis of Pyrazolo[3,4-d]pyrimidinone Derivative

This protocol leverages green chemistry principles, using a solid organic acid catalyst under solvent-free conditions, which often leads to simpler work-up and higher yields.[19]

1. Materials & Reagents:

  • Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Succinic Acid (0.2 eq, catalyst)[19]

2. Step-by-Step Procedure:

  • In a clean, dry mortar, combine ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (2.44 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and succinic acid (0.24 g, 2 mmol).

  • Grind the mixture with a pestle for 2-3 minutes until a homogeneous paste is formed.

  • Transfer the mixture to a 25 mL round-bottom flask.

  • Heat the flask in a preheated oil bath at 80 °C with stirring for 1-2 hours.

  • Monitor the reaction by TLC. The reaction mixture will solidify upon completion.

  • After cooling to room temperature, add hot ethanol (20 mL) to the flask and stir for 10 minutes to dissolve byproducts.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

3. Self-Validation & Characterization:

  • Yield: Solvent-free methods can provide excellent yields, often >90%.

  • Purity: The product obtained is often of high purity, but can be further purified by recrystallization if needed.

  • Spectroscopy: Confirm the structure via NMR and Mass Spectrometry. Look for characteristic signals of the dihydropyrimidinone ring, including two distinct N-H protons.

Application in Ugi-Type Synthesis of Peptidomimetic Scaffolds

The Ugi four-component reaction (Ugi-4CR) is unparalleled in its ability to generate complex, peptide-like molecules in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[20][21] The pyrazole aldehyde serves as an excellent aldehyde component, enabling the incorporation of the pyrazole heterocycle into diverse peptidomimetic structures.

A particularly powerful variant is the Ugi-azide reaction, where the carboxylic acid is replaced with an azide source (e.g., TMSN₃), leading directly to 1,5-disubstituted tetrazoles.[22] This is highly significant as the tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[23]

Protocol: General Procedure for Ugi-Azide Synthesis of a Pyrazole-Tetrazole Conjugate

1. Materials & Reagents:

  • Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine, 1.0 eq)

  • An isocyanide (e.g., Tert-butyl isocyanide, 1.0 eq)

  • Azidotrimethylsilane (TMSN₃, 1.1 eq)

  • Methanol (solvent)

2. Step-by-Step Procedure:

  • Dissolve ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (10 mmol) and benzylamine (10 mmol) in methanol (30 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 20 minutes to pre-form the imine intermediate.

  • Add tert-butyl isocyanide (10 mmol) to the solution.

  • Carefully add azidotrimethylsilane (11 mmol) dropwise to the stirring solution. (Caution: TMSN₃ is toxic and reacts with water. Handle in a well-ventilated fume hood).

  • Stir the reaction at room temperature for 24-48 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired pyrazole-tetrazole product.

Conclusion and Field-Proven Insights

This compound has proven to be a robust and versatile building block for diversity-oriented synthesis. Its strategic deployment in classic and modern MCRs like the Hantzsch, Biginelli, and Ugi reactions provides rapid and efficient access to complex heterocyclic scaffolds of high value to medicinal chemistry and drug discovery. The protocols outlined herein are designed to be self-validating and serve as a strong foundation for further exploration. Researchers are encouraged to explore variations in all components of these reactions—substituting different amines, β-dicarbonyls, and isocyanides—to rapidly generate large libraries of novel compounds for biological screening. The future of this field lies in the continued integration of MCRs with other synthetic strategies, such as post-MCR modifications, to further expand the chemical space accessible from this powerful pyrazole precursor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Vilsmeier-Haack reaction for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this versatile reaction. As Senior Application Scientists, we've compiled field-proven insights to address common challenges and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazole synthesis?

The Vilsmeier-Haack (V-H) reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It utilizes a "Vilsmeier reagent," typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group.[1][2] In pyrazole synthesis, this reaction is invaluable for introducing a formyl group at the C4 position of the pyrazole ring, creating pyrazole-4-carbaldehydes.[4][5] These products are crucial intermediates for synthesizing a wide range of biologically active molecules, including pharmaceuticals.[4][6]

Q2: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[1][7]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the desired pyrazole-4-carbaldehyde.[1][8]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Substrate Pyrazole->Intermediate Electrophilic Attack Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: General mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Q3: My pyrazole substrate has other functional groups. Will the Vilsmeier-Haack reaction affect them?

This is a critical consideration. The Vilsmeier reagent can react with various functional groups. For instance, hydroxyl groups can be chlorinated.[1] It is also important to consider the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups can deactivate the ring, making the formylation difficult or preventing it altogether.[6] Conversely, electron-donating groups enhance the reactivity of the pyrazole ring towards formylation.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Product Formation

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.

    • Solution: Ensure that your DMF is anhydrous and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored POCl₃.[9]

  • Insufficiently Activated Pyrazole Ring: Your pyrazole substrate may have strong electron-withdrawing groups that deactivate the ring towards electrophilic substitution.[6]

    • Solution: Consider modifying your synthetic route to introduce the formyl group before adding deactivating substituents. Alternatively, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be required, though this can lead to side products.[6][10]

  • Inadequate Reaction Temperature: The formylation of less reactive pyrazoles may require higher temperatures.

    • Solution: If no product is observed at lower temperatures (e.g., 70°C), cautiously increase the reaction temperature. For some substrates, temperatures up to 120°C may be necessary for successful formylation.[6][10]

  • Incorrect Stoichiometry: The ratio of the pyrazole substrate to the Vilsmeier reagent is crucial.

    • Solution: An excess of the Vilsmeier reagent is often necessary. Experiment with increasing the equivalents of both DMF and POCl₃. For example, using a 5-fold excess of DMF and a 2-fold excess of POCl₃ has been shown to improve yields significantly in some cases.[6][10]

Problem 2: Formation of Multiple Products or Side Reactions

Possible Causes & Solutions:

  • Side Reactions with Substituents: As mentioned, other functional groups on your pyrazole can react. For example, hydroxyl groups can be substituted by chlorine, and hydroxymethylation can occur with prolonged heating of DMF.[6]

    • Solution: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. If side products from DMF decomposition are suspected, minimize the reaction time and temperature.

  • Dehydrochlorination and Subsequent Formylation: If your substrate contains a chloroethyl group, for instance, dehydrochlorination can occur, followed by formylation of the newly formed vinyl group.[6]

    • Solution: Carefully control the reaction conditions (temperature and time) to minimize this tandem reaction. Optimization of the work-up procedure might also help in separating the desired product.

  • Regioselectivity Issues: While formylation typically occurs at the C4 position of the pyrazole ring, substitution at other positions is possible depending on the existing substituents.[11]

    • Solution: Carefully analyze the structure of your starting material to predict the most electron-rich position. Spectroscopic analysis (NMR) of the product is essential to confirm the position of formylation.

Troubleshooting_Workflow Start Low/No Product Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Substrate Assess Substrate Reactivity (Electron-Withdrawing Groups?) Start->Check_Substrate Control_Conditions Control Temperature and Time to Minimize Side Reactions Start->Control_Conditions If multiple products Optimize_Stoichiometry Increase Equivalents of DMF and POCl₃ Check_Reagents->Optimize_Stoichiometry Optimize_Temp Increase Reaction Temperature Check_Substrate->Optimize_Temp Protect_Groups Protect Sensitive Functional Groups Check_Substrate->Protect_Groups If sensitive groups present Analyze_Product Confirm Product Structure (e.g., NMR) Optimize_Temp->Analyze_Product Optimize_Stoichiometry->Analyze_Product Protect_Groups->Analyze_Product Control_Conditions->Analyze_Product Success Optimized Yield Analyze_Product->Success

Caption: A troubleshooting workflow for optimizing the Vilsmeier-Haack reaction.

Problem 3: Difficult Work-up and Product Isolation

Possible Causes & Solutions:

  • Incomplete Quenching: The reaction mixture is highly acidic and needs to be carefully neutralized.

    • Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[12] Neutralize the solution carefully with a base such as sodium carbonate or sodium hydroxide solution until the product precipitates.[12][13]

  • Product Solubility: The desired product may have some solubility in the aqueous layer, leading to lower isolated yields.

    • Solution: After neutralization and precipitation, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Purification Challenges: The crude product may contain impurities that are difficult to remove.

    • Solution: Column chromatography on silica gel is a common and effective method for purifying pyrazole-4-carbaldehydes.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.[12]

III. Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dry three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Set up the dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Add the required amount of anhydrous DMF to the flask.

  • Cool the flask to 0-5 °C using an ice bath.[12]

  • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 10 °C.[12]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.[12]

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole

Materials:

  • Pyrazole substrate

  • Pre-formed Vilsmeier reagent

  • Anhydrous solvent (e.g., DMF, 1,2-dichloroethane)

  • Heating mantle

  • Crushed ice

  • Base for neutralization (e.g., saturated sodium carbonate solution)

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • To the flask containing the pre-formed Vilsmeier reagent, add the pyrazole substrate, either neat or dissolved in a minimal amount of anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (this will need to be optimized, but a starting point could be 60-80 °C, with the potential to increase to 120 °C for less reactive substrates).[6][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[12][13]

  • Neutralize the acidic solution by the slow addition of a suitable base until the product precipitates.[13]

  • Collect the crude product by vacuum filtration, washing with cold water.[12]

  • Purify the crude product by recrystallization or column chromatography.

IV. Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference
Reagent Ratio (DMF:POCl₃) 1:1 to 5:2An excess of DMF is often beneficial.[6]
Reagent:Substrate Ratio 2-10 equivalents of Vilsmeier reagentHighly dependent on substrate reactivity.[8]
Reaction Temperature 0 °C to 120 °CStart with milder conditions and increase if necessary.[6][8]
Reaction Time 1 to 24 hoursMonitor by TLC for completion.[8][13]

V. References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. --INVALID-LINK--

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. --INVALID-LINK--

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. --INVALID-LINK--

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2024). Degres Journal. --INVALID-LINK--

  • Sathiyaseelan, M., et al. (2016). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 4(4), 434-440. --INVALID-LINK--

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. --INVALID-LINK--

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (2025). Benchchem. --INVALID-LINK--

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. --INVALID-LINK--

  • Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction: An Application Note and Protocol. (2025). Benchchem. --INVALID-LINK--

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. --INVALID-LINK--

  • Dar, A. M., & Shamsuzzaman. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. --INVALID-LINK--

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. --INVALID-LINK--

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. --INVALID-LINK--

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2025). ResearchGate. --INVALID-LINK--

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. --INVALID-LINK--

  • Vilsmeier Reagent. (n.d.). Enamine. --INVALID-LINK--

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025). SAGE Journals. --INVALID-LINK--

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2020). MDPI. --INVALID-LINK--

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. --INVALID-LINK--

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its transformation into various heterocyclic systems. (2013). Arkivoc. --INVALID-LINK--

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. --INVALID-LINK--

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges and frequently encountered side products, providing in-depth troubleshooting advice rooted in mechanistic understanding and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, maximize yields of your desired pyrazole-4-carbaldehydes, and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[1][2][3] For pyrazoles, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, this reaction is particularly effective for introducing a formyl group (-CHO) at the C4 position.[2][4] The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, and the resulting pyrazole-4-carbaldehydes are crucial building blocks for the synthesis of a wide range of biologically active molecules and functional materials.[5]

Q2: What is the Vilsmeier reagent and how is it prepared?

The active formylating agent, known as the Vilsmeier reagent, is a substituted chloroiminium ion.[6] It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7] The reaction is usually performed under anhydrous conditions at low temperatures before the addition of the pyrazole substrate.[8]

Q3: Why is the formylation of pyrazoles regioselective for the C4 position?

The regioselectivity of the Vilsmeier-Haack reaction on the pyrazole ring is governed by the electronic properties of the heterocycle. The two nitrogen atoms influence the electron density distribution, making the C4 position the most nucleophilic and thus the most susceptible to electrophilic attack by the Vilsmeier reagent.[4]

Q4: My Vilsmeier reagent preparation has a slight color. Is this normal?

While the pure Vilsmeier reagent is colorless, it is not uncommon for it to develop a yellow or orange hue due to minor impurities in the starting materials (DMF or POCl₃) or the formation of minor side products.[9] In many cases, a slight coloration does not significantly impact the outcome of the formylation reaction. However, a dark red or brown color may indicate more substantial decomposition or side reactions, which could be problematic.[9]

Troubleshooting Guide: Common Side Products and Experimental Issues

This section provides a detailed analysis of common side products and other issues that can arise during the Vilsmeier-Haack formylation of pyrazoles, along with strategies for mitigation.

Issue 1: Incomplete or No Reaction

Symptoms:

  • Recovery of starting material.

  • Low conversion to the desired product.

Potential Causes & Solutions:

  • Insufficiently Activated Pyrazole Ring: Pyrazoles with strong electron-withdrawing groups on the ring or on the N-substituent exhibit reduced reactivity towards the electrophilic Vilsmeier reagent.[5]

    • Solution: Increase the reaction temperature and/or reaction time.[5] Using a larger excess of the Vilsmeier reagent can also drive the reaction forward.[5] However, be aware that harsher conditions may promote the formation of other side products.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[10]

  • Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation step may require heating to proceed at a reasonable rate.[4][5]

    • Solution: After the addition of the pyrazole, gradually increase the temperature and monitor the reaction progress by TLC. Optimal temperatures can range from room temperature to 120°C depending on the substrate.[5][11]

Issue 2: Formation of Chlorinated Byproducts

Symptoms:

  • Observation of a product with a mass corresponding to the addition of a chlorine atom and loss of a hydroxyl group or other leaving group.

  • Complex NMR spectra indicating the presence of chlorinated species.

Potential Causes & Solutions:

  • Reaction with Susceptible Functional Groups: The Vilsmeier reagent, particularly the excess POCl₃, can act as a chlorinating agent for certain functional groups. For instance, hydroxyl groups can be converted to chlorides.[1][5]

    • Solution: If possible, protect susceptible functional groups before performing the Vilsmeier-Haack reaction. Alternatively, consider using a different formylating agent if chlorination is a persistent issue.

Issue 3: Formation of Diformylated or Other Over-reacted Products

Symptoms:

  • Isolation of products with more than one formyl group or other unexpected modifications.

Potential Causes & Solutions:

  • Highly Activated Pyrazole Ring: Pyrazoles with strong electron-donating substituents may be susceptible to further reactions after the initial formylation.

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Carefully control the stoichiometry of the Vilsmeier reagent.

  • Reaction with Substituents: In some cases, substituents on the pyrazole ring can themselves react with the Vilsmeier reagent. For example, a vinyl group can be formylated.[5]

    • Solution: This is a substrate-specific issue. If this side reaction is significant, it may be necessary to reconsider the synthetic route.

Issue 4: Dealkylation or Degrouping Reactions

Symptoms:

  • Isolation of a pyrazole product where an N-alkyl or other substituent has been cleaved.

Potential Causes & Solutions:

  • Labile N-Substituents: Certain N-substituents, particularly bulky ones like t-butyl, can be unstable under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[5]

    • Solution: If dealkylation is observed, it may be necessary to use a more robust N-substituent or explore alternative formylation methods that employ milder conditions.

Issue 5: Formation of Hydroxymethylated Byproducts

Symptoms:

  • Isolation of a minor product where a hydroxymethyl group (-CH₂OH) has been added to the pyrazole ring instead of a formyl group.

Potential Causes & Solutions:

  • In-situ Generation of Formaldehyde: Prolonged heating of DMF can lead to the generation of small amounts of formaldehyde, which can then react with the electron-rich pyrazole.[5]

    • Solution: Minimize reaction times at high temperatures. If the desired reaction is sluggish, consider alternative strategies to activate the substrate rather than simply extending the heating time.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-120°C).[1][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic (pH > 10).[1][8]

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Visualizing Reaction Pathways

Diagram 1: General Mechanism of Vilsmeier-Haack Formylation of Pyrazole

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Iminium_Adduct Iminium Adduct Pyrazole->Iminium_Adduct + Vilsmeier Reagent Formyl_Pyrazole Formyl Pyrazole Iminium_Adduct->Formyl_Pyrazole Hydrolysis (Work-up) Troubleshooting_Low_Yield cluster_SM Starting Material Analysis cluster_Conditions Reaction Condition Optimization cluster_SP Side Product Identification Start Low Yield of Formyl Pyrazole Check_Starting_Material Is starting material consumed? Start->Check_Starting_Material SM_Present Yes, significant SM remains Check_Starting_Material->SM_Present Yes SM_Absent No, SM is consumed Check_Starting_Material->SM_Absent No Check_Conditions Review Reaction Conditions Check_Side_Products Analyze for Side Products Chlorination Chlorination? Check_Side_Products->Chlorination Dealkylation Dealkylation? Check_Side_Products->Dealkylation Other Other unexpected products? Check_Side_Products->Other Increase_Temp Increase Temperature/Time SM_Present->Increase_Temp Increase_Reagent Increase Vilsmeier Reagent Stoichiometry SM_Present->Increase_Reagent SM_Absent->Check_Side_Products Protect_Group Protect susceptible groups Chlorination->Protect_Group Milder_Conditions Use milder conditions Dealkylation->Milder_Conditions Change_Route Re-evaluate synthetic route Other->Change_Route

References

recrystallization of ethyl 4-formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Recrystallization of Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic compound.[1] Here, we provide field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the common and complex challenges encountered during its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a key organic building block used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazole core with both an aldehyde and an ester functional group, makes it highly reactive and useful for creating diverse heterocyclic structures.[1]

Purity is paramount because residual starting materials, by-products, or solvents from the synthesis can interfere with subsequent reactions, leading to lower yields, unexpected side products, and complications in biological assays. Recrystallization is a powerful technique to remove these impurities and obtain a highly pure, crystalline solid.[2]

Key Physical Properties:

  • Molecular Formula: C₇H₈N₂O₃[3]

  • Molecular Weight: 168.15 g/mol [3][4]

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for nonvolatile organic solids.[2] It operates on the principle that the solubility of most solids in a solvent increases with temperature.[5][6] The process involves dissolving the impure compound in a suitable hot solvent to create a saturated or near-saturated solution.[6] As this solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[2] The pure crystals are then collected by filtration.

Q3: What defines an ideal solvent for this recrystallization?

Selecting the right solvent is the most critical step for a successful recrystallization.[5][7] An ideal solvent should meet several criteria, which are crucial for maximizing both purity and yield.

CharacteristicRationale
High Solvency at High Temp. The compound should be very soluble in the solvent at or near its boiling point to allow for complete dissolution.[2][8]
Low Solvency at Low Temp. The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[2][5]
Appropriate Boiling Point The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" instead of crystallizing. Volatile solvents are also easier to remove from the final crystals.[2]
Inertness The solvent must not react with the compound being purified.[2][7][8]
Impurity Solubility Profile Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
Safety & Practicality The solvent should be non-toxic, non-flammable, and inexpensive.[7][8]

Experimental Workflow & Protocols

General Recrystallization Workflow

The following diagram outlines the standard procedure for recrystallization.

G cluster_workflow Recrystallization Workflow Start Start with Crude Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilt Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Cool Allow Solution to Cool Slowly Dissolve->Cool No Insoluble Impurities HotFilt->Cool Yes Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash Crystals with Small Amount of Cold Solvent Collect->Wash Dry Dry the Purified Crystals Wash->Dry End Obtain Pure Product Dry->End

Caption: Standard workflow for purifying a solid compound via recrystallization.

Step-by-Step Protocol for this compound
  • Solvent Selection: Based on the compound's structure (containing ester and aromatic pyrazole groups), solvents like ethanol, ethyl acetate, or toluene could be suitable. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[9] Literature on similar pyrazole carboxylates mentions recrystallization from ethanol, chloroform, or ether/hexane mixtures.[10][11][12] Conduct small-scale tests with a few milligrams of your crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar.[13] Heat the mixture gently (e.g., on a hot plate) to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[13] Avoid adding an excess of solvent, as this is the most common reason for low yield.[14]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and a small excess of hot solvent.[15]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities and lead to the formation of a precipitate instead of crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for 15-20 minutes to further decrease the compound's solubility and maximize crystal recovery.[6][13]

  • Collection and Washing: Collect the crystals using vacuum filtration with a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor from the crystal surfaces.[2][13]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[2] For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q4: My compound won't dissolve in the hot solvent. What should I do?

This issue typically arises from two possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the boiling solvent until the solid dissolves.

  • Incorrect Solvent Choice: The solvent may simply be unsuitable. If a large volume of solvent has been added without significant dissolution, it is a poor solvent.[13] In this case, you must recover the solid (e.g., by evaporating the solvent) and restart with a different solvent.

Q5: The solution has cooled, but no crystals have formed. What went wrong?

This is a very common problem, usually caused by one of two things:

  • Too Much Solvent: This is the most frequent cause.[14] If the solution is too dilute, it will not become supersaturated upon cooling. The remedy is to boil off some of the solvent to increase the concentration and then attempt to cool it again.[14][16]

  • Supersaturation: Sometimes, a solution becomes supersaturated but lacks a nucleation site for crystal growth to begin.[14] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.[14]

    • Add a "seed crystal" of the pure compound, if available. This provides a perfect template for crystal growth.[14]

Q6: My compound separated as an oil, not as crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly impure (depressing the melting point) or cools too quickly.[14][16] To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to keep the compound soluble at a slightly lower temperature.[16]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[14]

  • If impurities are suspected, a preliminary purification step (e.g., using activated charcoal if the impurities are colored) may be necessary before recrystallization.[16]

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Recrystallization Start After cooling, what is observed? NoCrystals No Crystals Form Start->NoCrystals Nothing Oil An Oily Layer Forms Start->Oil Oily Layer Success Pure Crystals Form Start->Success Crystals Induce Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal NoCrystals->Induce StillNo Still no crystals? Induce->StillNo BoilOff Solution is too dilute. Boil off excess solvent and re-cool. StillNo->BoilOff Yes StillNo->Success No, it worked! Reheat Reheat to dissolve oil. Add more solvent. Cool very slowly. Oil->Reheat Reheat->Success Problem Solved

Caption: A decision tree for common recrystallization problems.

Q7: My final yield is very low. Why did this happen?

A poor yield can result from several experimental errors:[16]

  • Using too much solvent during the dissolution step.[13][16]

  • Premature crystallization during a hot filtration step, resulting in loss of product on the filter paper.

  • Washing the final crystals with too much solvent, or with solvent that was not ice-cold.

  • Incomplete crystallization due to not cooling the solution in an ice bath.[13]

To check if a significant amount of product remains in the mother liquor, you can evaporate a small sample of the filtrate. If a large amount of solid residue remains, your yield was likely impacted by one of the factors above.[16]

References

troubleshooting low yield in ethyl 4-formyl-1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, ethyl 4-formyl-1H-pyrazole-3-carboxylate serves as a versatile bifunctional building block for synthesizing a wide array of complex heterocyclic structures.[1] However, its synthesis, predominantly achieved via the Vilsmeier-Haack reaction, is often plagued by issues of low yield, presenting a significant challenge for researchers.

This Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. As Senior Application Scientists, we aim to move beyond simple procedural lists, offering causal explanations and field-proven insights to empower researchers in optimizing their synthetic outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying and rectifying the root causes of poor reaction performance.

Q1: My reaction yield is consistently low, and I primarily recover unreacted ethyl 1H-pyrazole-3-carboxylate. What is going wrong?

This is the most common failure mode and typically points to one of three areas: suboptimal reagent formation, substrate inactivity, or inadequate reaction conditions.

Potential Cause 1: Incomplete Formation of the Vilsmeier Reagent

The electrophile in this reaction, the chloroiminium ion known as the Vilsmeier reagent, must be properly formed before the introduction of your pyrazole substrate. Its formation from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly sensitive to reaction parameters.[2]

  • Causality: POCl₃ is extremely reactive towards water. Any moisture present in the DMF will rapidly quench the POCl₃, preventing the formation of the Vilsmeier reagent and leading to complete reaction failure. The reaction is also exothermic, and uncontrolled temperatures can lead to reagent decomposition.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask with a calcium chloride guard tube or nitrogen atmosphere. Use a fresh bottle of anhydrous DMF.

    • Control Temperature: Cool the anhydrous DMF to 0-5 °C in an ice bath before the slow, dropwise addition of POCl₃.[2] A rapid addition will cause a temperature spike, degrading the reagents.

    • Allow Sufficient Formation Time: After adding the POCl₃, stir the mixture at 0 °C for at least 30-60 minutes. The Vilsmeier reagent often forms as a colorless to pale yellow solid or viscous liquid, indicating it is ready for the next step.[2]

Potential Cause 2: Suboptimal Reaction Kinetics

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, its success depends on the nucleophilicity of the pyrazole ring and sufficient thermal energy to overcome the activation barrier.[3]

  • Causality: While the pyrazole ring is generally electron-rich, the reaction often requires heating to proceed at a reasonable rate. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of the starting material, reagent, or product.[4]

  • Troubleshooting Steps:

    • Optimize Temperature: After adding the pyrazole substrate to the pre-formed Vilsmeier reagent, slowly raise the temperature. Literature suggests optimal temperatures can range from 70 °C to 120 °C.[4] Begin with a moderate temperature (e.g., 80-90 °C) and adjust based on reaction progress.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. This is the most reliable way to determine the ideal reaction time and prevent unnecessary heating that could lead to side product formation.

Potential Cause 3: Purity of Starting Materials

The purity of the starting ethyl 1H-pyrazole-3-carboxylate is critical. The synthesis of this precursor, often via condensation of a 1,3-dicarbonyl compound with hydrazine, can leave residual impurities that may interfere with the formylation step.[5]

  • Causality: Acidic or basic impurities can neutralize the reagents or catalyze side reactions. Other nucleophilic impurities could compete with the pyrazole in reacting with the Vilsmeier reagent.

  • Troubleshooting Steps:

    • Verify Purity: Characterize your starting pyrazole using ¹H NMR and melting point analysis before beginning the Vilsmeier-Haack reaction.

    • Purify if Necessary: If impurities are detected, purify the ethyl 1H-pyrazole-3-carboxylate by recrystallization or column chromatography.

Troubleshooting Summary Table

IssuePotential CauseRecommended Solution
Low Conversion Incomplete Vilsmeier reagent formationUse anhydrous DMF, cool to 0°C before slow POCl₃ addition, stir for 30-60 min.
(Starting material recovered)Reaction temperature too lowHeat reaction mixture to 80-120°C after pyrazole addition.
Reaction time too shortMonitor reaction progress by TLC until starting material is consumed.
Impure starting materialsVerify purity of ethyl 1H-pyrazole-3-carboxylate via NMR/MP; purify if needed.
Q2: My crude product is a complex mixture of spots on TLC, leading to a difficult purification and low isolated yield. What are the likely side products?

The formation of multiple products often stems from an improper reaction workup or poorly controlled reaction conditions.

Potential Cause 1: Incomplete Hydrolysis During Workup

The reaction does not directly yield the aldehyde. It first forms an iminium salt intermediate, which must be hydrolyzed with water to release the final formyl product.

  • Causality: The workup procedure involves quenching the reaction mixture in ice water.[6] This step is highly exothermic and must be performed carefully. If hydrolysis is incomplete, the stable iminium salt may persist, complicating purification. Furthermore, the resulting acidic solution must be neutralized to precipitate the product; improper pH control can lead to decomposition.

  • Troubleshooting Steps:

    • Controlled Quenching: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice. This dissipates heat and ensures efficient hydrolysis.

    • Careful Neutralization: After quenching, neutralize the acidic solution slowly with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH reaches 7-8.[6] Keep the mixture in an ice bath during neutralization to prevent heat-induced degradation.

    • Check for Precipitation: The product should precipitate upon neutralization. If it oils out or remains in solution, proceed immediately to extraction.

Potential Cause 2: Side Reactions from Excess Reagent or High Temperature

While formylation is highly regioselective for the C4 position of the pyrazole ring, extreme conditions can promote unwanted side reactions.[3]

  • Causality: Using a large excess of the Vilsmeier reagent or excessively high temperatures can sometimes lead to the formation of unexpected byproducts.[4]

  • Troubleshooting Steps:

    • Optimize Stoichiometry: While a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) is often used to drive the reaction, avoid a large excess. Start with a 2-fold excess of DMF and POCl₃ relative to the pyrazole and optimize from there.[4]

    • Avoid Overheating: As determined by TLC monitoring, stop the reaction once the starting material is consumed. Prolonged heating can degrade the desired product.

Q3: My initial yield seems promising, but I lose most of the product during purification. How can I improve my isolation technique?

Product loss during purification is a frustrating but solvable issue related to the physicochemical properties of the target molecule.

  • Causality: this compound has moderate polarity due to the ester and formyl groups, which can lead to some solubility in the aqueous phase during workup. It may also contain impurities that co-elute or prevent efficient crystallization.

  • Troubleshooting Steps:

    • Thorough Extraction: If the product does not fully precipitate from the aqueous layer after neutralization, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[7]

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution). This helps to break up emulsions and removes residual water, improving drying efficiency.[7]

    • Effective Purification:

      • Recrystallization: If the crude product is a solid, attempt recrystallization from various solvent systems. An ethyl acetate/hexane or ethanol/water mixture is a good starting point.[8]

      • Silica Gel Chromatography: This is the most robust method for purification. Use a gradient elution system, starting with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.[7]

Experimental Protocols and Visual Guides

To provide a clear, actionable framework, we present a standardized protocol and visual diagrams for the synthesis and troubleshooting process.

Protocol 1: Vilsmeier-Haack Synthesis of this compound
  • Reagent Preparation: In a flame-dried two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF with vigorous stirring over 15 minutes.

  • Allow the mixture to stir at 0 °C for 45 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Add ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) portion-wise to the flask, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, slowly warm the reaction mixture to 85 °C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) until the starting pyrazole spot is no longer visible (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto 200g of crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. If no solid forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Diagram: Troubleshooting Workflow

This diagram outlines the logical steps for diagnosing low-yield issues.

G cluster_sm Low Conversion Issues cluster_crude Workup & Side Reaction Issues start Low Yield Observed check_sm Check TLC: Is Starting Material (SM) Present? start->check_sm check_crude Check Crude Product: Complex Mixture? check_sm->check_crude No sm_yes Yes, SM is present check_sm->sm_yes Yes crude_yes Yes, complex mixture check_crude->crude_yes Yes reagent Verify Vilsmeier Reagent Formation Protocol (Anhydrous, 0°C, Time) sm_yes->reagent Cause? conditions Optimize Reaction Conditions (Temp: 80-120°C, Time) reagent->conditions purity Check SM Purity (NMR, MP) conditions->purity end_node Optimized Yield purity->end_node workup Review Workup: - Slow quench on ice? - Controlled neutralization? crude_yes->workup Cause? purification Review Purification: - Thorough extraction? - Optimized chromatography? workup->purification purification->end_node G Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Sigma Sigma Complex (Cationic Intermediate) Vilsmeier->Sigma Pyrazole Ethyl 1H-pyrazole-3-carboxylate (Nucleophile) Pyrazole->Sigma 1. Electrophilic Attack (at C4) Iminium Iminium Salt Intermediate Sigma->Iminium 2. Deprotonation (Restores Aromaticity) Product Final Product (Aldehyde) Iminium->Product 3. Hydrolysis (Aqueous Workup)

References

Technical Support Center: Regioselectivity in Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto the pyrazole scaffold. Regioselectivity is the paramount challenge in this reaction class, and achieving the desired constitutional isomer is critical for downstream applications in drug discovery and materials science.

This document provides field-proven insights and troubleshooting protocols to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during pyrazole formylation, particularly using the Vilsmeier-Haack reaction. Each issue is presented with potential causes and actionable solutions.

Issue 1: Poor or No Conversion to Formylated Product

You've set up your Vilsmeier-Haack reaction, but TLC/LC-MS analysis shows only starting material or a complex mixture of minor products.

Potential Causes:

  • Deactivated Vilsmeier Reagent: The electrophilic Vilsmeier reagent (chlorodimethyliminium salt) is moisture-sensitive and can degrade upon exposure to atmospheric water.

  • Deactivated Pyrazole Substrate: The pyrazole ring is electron-rich, making it suitable for electrophilic aromatic substitution.[1][2] However, strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R on the ring can significantly reduce its nucleophilicity, rendering it unreactive towards the Vilsmeier reagent.

  • Inappropriate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. Vilsmeier-Haack reactions often require heating to proceed at an appreciable rate.[3]

  • N-H Acidity: If your pyrazole is unsubstituted at the N1 position, the acidic N-H proton can be abstracted or react in a non-productive pathway, inhibiting C-formylation. Many N-unsubstituted pyrazoles fail to undergo formylation at the C4 position under these conditions.[1]

Recommended Solutions & Protocols:

  • Ensure Reagent Activity: Always use freshly distilled or high-purity POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ under an inert atmosphere (N₂ or Ar).

  • Substrate Reactivity Assessment: If your pyrazole contains strong EWGs, consider using harsher conditions (e.g., higher temperature, longer reaction time) or alternative formylation methods such as ortho-lithiation followed by quenching with DMF.

  • Optimize Reaction Conditions: A typical starting point is to stir the reaction at 0 °C during the addition of POCl₃ and then heat to 60-90 °C for several hours.[3][4] Monitor the reaction progress closely.

Workflow for Optimizing a Stalled Reaction

G start No or Low Conversion check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_substrate Assess Pyrazole Reactivity (Presence of EWGs?) start->check_substrate check_conditions Review Reaction Conditions (Temp, Time, N1-Subst?) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok substrate_ok Substrate Activated? check_substrate->substrate_ok conditions_ok Conditions Sufficient? check_conditions->conditions_ok reagents_ok->substrate_ok Yes sol_reagents Use Fresh/Anhydrous Reagents reagents_ok->sol_reagents No substrate_ok->conditions_ok Yes sol_substrate Consider Harsher Conditions or Alternative Method (Lithiation) substrate_ok->sol_substrate No sol_conditions Increase Temp/Time Ensure N1 is Substituted conditions_ok->sol_conditions No

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Regioselectivity - Mixture of Isomers (Primarily C4 vs. N1)

The reaction works, but you obtain a mixture of the desired C4-formylpyrazole and the undesired N1-formylpyrazole.

Potential Causes:

  • Unsubstituted N1 Position: This is the most common cause. The N1 position of an NH-pyrazole is nucleophilic and its proton is acidic. It can compete effectively with the C4 position for the electrophilic Vilsmeier reagent, leading to a mixture of products or polymerization.

  • Steric and Electronic Ambiguity: If the substituents at C3 and C5 are very different electronically or sterically, they may not provide a strong enough directing effect to favor C4 exclusively.

Recommended Solutions & Protocols:

  • The N1-Substituent is Key: The most reliable strategy to ensure C4-formylation is to have a substituent at the N1 position.[1] This physically blocks N-formylation and electronically directs the electrophile to the C4 position, which is the most electron-rich carbon in N-substituted pyrazoles.[1]

    • For NH-pyrazoles: A two-step approach is recommended:

      • Protect N1: Alkylate or arylate the N1 position. Simple groups like methyl or phenyl are often sufficient.

      • Formylate C4: Perform the Vilsmeier-Haack reaction on the N1-substituted pyrazole.

      • Deprotect N1 (if necessary): Choose an N1-substituent that can be removed later if the parent NH-pyrazole is the final target.

  • Directing Group Effects:

    • Electron-donating groups (EDGs) at C3 and/or C5 will activate the ring towards electrophilic substitution, enhancing the rate of C4 formylation.

    • Electron-withdrawing groups (EWGs) will deactivate the ring but still direct formylation to the C4 position.

Mechanism: C4 vs. N1 Formylation

G P_NH Pyrazole (N-H) VR Vilsmeier Reagent (POCl₃/DMF) P_NH->VR Competes P_NR Pyrazole (N-R) P_NR->VR Reacts N1_Formyl N1-Formyl Product (Undesired Pathway) VR->N1_Formyl N1 Attack C4_Formyl_NH C4-Formyl Product (Minor/No Product) VR->C4_Formyl_NH C4 Attack (Slow) C4_Formyl_NR C4-Formyl Product (Major/Desired Pathway) VR->C4_Formyl_NR C4 Attack (Favored)

Caption: Competing formylation pathways for N-H vs. N-R pyrazoles.

Issue 3: Formylation Occurs on a Substituent

You observe formylation on an N-aryl substituent rather than the pyrazole C4-position.

Potential Causes:

  • Highly Activated N1-Aryl Group: If the N1-substituent is an electron-rich aromatic ring (e.g., anisole, phenol, N,N-dimethylaniline), it can be more nucleophilic than the pyrazole C4-position. The Vilsmeier-Haack reaction is a standard method for formylating such activated arenes.[5][6]

Recommended Solutions:

  • Modify the N1-Substituent:

    • Use a less activated or a deactivating N1-aryl group (e.g., phenyl, 4-chlorophenyl).

    • Employ an N-alkyl substituent instead of an N-aryl group.

  • Use a Blocking Group: If the activated N-aryl group is essential, consider temporarily blocking its most reactive position (usually para to the activating group) before performing the pyrazole formylation.

N1-SubstituentReactivity of SubstituentExpected OutcomeRecommendation
-CH₃ LowSelective C4-formylationExcellent Choice
-Phenyl ModerateSelective C4-formylationGood Choice
-p-Methoxyphenyl HighMixture, risk of aryl formylation[5]Use with Caution
-p-Nitrophenyl LowSelective C4-formylation (slower overall rate)Good Choice

Table 1. Impact of N1-Substituent on Formylation Site.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it so common for pyrazole formylation?

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[6] It involves the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This mixture generates an electrophilic chlorodimethyliminium salt, known as the Vilsmeier reagent, in situ.[2][7] Pyrazoles are π-excessive heterocycles, meaning they are electron-rich and readily undergo electrophilic aromatic substitution, making them ideal substrates for this reaction.[1]

Q2: What are the primary factors controlling regioselectivity in pyrazole formylation?

There are three main factors:

  • N1-Substitution: This is the most critical factor. An unsubstituted N1 position leads to poor selectivity. A substituent on N1 blocks N-formylation and directs the reaction to the C4 position.[1]

  • Electronic Effects: The C4 position is electronically the most nucleophilic carbon on the N-substituted pyrazole ring, making it the preferred site for electrophilic attack.[1]

  • Steric Hindrance: Bulky substituents at the C3 and C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C4 position, potentially slowing the reaction, but C4 remains the overwhelmingly preferred electronic site.

Q3: How can I achieve formylation at the C5 position instead of C4?

Direct electrophilic formylation at C5 is generally not feasible as C4 is electronically favored. To achieve C5-functionalization, an indirect strategy is required. The most common method is via lithiated intermediates . By treating an N-protected pyrazole with a strong base like n-butyllithium (n-BuLi), you can selectively deprotonate the C5 position. Quenching this organolithium intermediate with DMF will then introduce the formyl group at C5.[8]

Q4: Can the C4-formyl group be used as a directing or protecting group for other reactions?

Absolutely. The C4-formyl group is a powerful synthetic tool. As an electron-withdrawing group, it deactivates the C4 position to further electrophilic attack and can serve as a "blocking group." This allows for regioselective functionalization, such as palladium-catalyzed direct arylation, to occur specifically at the C5 position.[9][10] Subsequently, the formyl group can be easily removed via decarbonylation or converted into other functional groups, making it an excellent temporary directing group.[9]

Experimental Protocol: General Procedure for C4-Formylation of an N-Substituted Pyrazole

Disclaimer: This is a representative procedure. Reaction times, temperatures, and stoichiometry should be optimized for each specific substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the N-substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate to neutralize the acid and hydrolyze the iminium intermediate. Stir until the ice has melted and gas evolution has ceased.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-formylpyrazole.

References

Technical Support Center: Byproduct Analysis in the Synthesis of Formyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of formyl pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important heterocyclic compounds. Here, you will find in-depth answers to common questions, troubleshooting guides for prevalent issues, and detailed protocols to help you identify, quantify, and mitigate the formation of byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Vilsmeier-Haack formylation of pyrazoles?

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of pyrazoles. However, its electrophilic nature can lead to several common byproducts. The most frequently encountered impurities are:

  • Regioisomers: The primary challenge in the formylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The Vilsmeier reagent can attack different carbon atoms on the pyrazole ring, leading to a mixture of formyl pyrazole isomers. The specific isomer distribution is highly dependent on the electronic and steric nature of the substituents on the pyrazole ring.

  • Unreacted Starting Material: Incomplete conversion is a common issue, often resulting from insufficient reagent stoichiometry, low reaction temperatures, or short reaction times.

  • Dichloromethylated Intermediates: The Vilsmeier-Haack reaction proceeds through a chloromethyleniminium ion. In some cases, this can lead to the formation of a dichloromethylated pyrazole byproduct, which may or may not be hydrolyzed to the aldehyde under the workup conditions.

  • Bis-formylated Products: While less common, highly activated pyrazole rings can sometimes undergo a second formylation, leading to the formation of a di-formyl pyrazole.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and analysis of formyl pyrazoles and provides actionable solutions.

Issue 1: My NMR spectrum shows multiple aldehyde peaks, suggesting the presence of isomers. How can I confirm this and improve the regioselectivity?

Root Cause Analysis:

The formation of regioisomers is a classic challenge in the electrophilic substitution of unsymmetrical pyrazoles. The position of formylation is directed by the substituents on the ring. For instance, in a 1,3-disubstituted pyrazole, formylation can occur at either the C4 or C5 position. The electronic properties of the substituents (electron-donating vs. electron-withdrawing) and steric hindrance are the primary factors governing the outcome.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isomer Formation cluster_1 Strategies for Improving Regioselectivity start Multiple Aldehyde Peaks in NMR confirm Confirm Isomer Identity (2D NMR, NOE, LC-MS) start->confirm First Step improve Improve Regioselectivity confirm->improve After Confirmation temp Lower Reaction Temperature improve->temp solvent Change Solvent Polarity improve->solvent reagent Use a Bulky Formylating Agent improve->reagent protect Introduce a Directing/Protecting Group improve->protect

Caption: A decision-making workflow for addressing isomer formation.

Recommended Actions:

  • Confirm Isomer Structure: Use 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space correlations between the new aldehyde proton and nearby protons on the pyrazole ring or its substituents. This can definitively assign the structure of each isomer. LC-MS can also be used to separate the isomers and confirm they have the same mass.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can often increase the kinetic selectivity towards the thermodynamically favored isomer.

    • Solvent: The polarity of the solvent can influence the reactivity of the Vilsmeier reagent and the pyrazole substrate. Experiment with solvents of different polarities, such as dichloromethane (DCM), dichloroethane (DCE), or dimethylformamide (DMF) itself.

  • Use Steric Hindrance: If one position is sterically hindered, you can sometimes favor formylation at the less hindered position. Alternatively, using a bulkier formylating agent might enhance selectivity.

Issue 2: My reaction has a low yield, and I recover a significant amount of my starting pyrazole. What went wrong?

Root Cause Analysis:

Low conversion can be attributed to several factors:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if proper anhydrous conditions are not maintained.

  • Insufficient Stoichiometry: An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete reaction.

  • Low Reaction Temperature or Time: The activation energy for the reaction may not have been overcome, or the reaction may not have been allowed to proceed to completion.

  • Deactivated Pyrazole Ring: If the pyrazole contains strongly electron-withdrawing groups, it may be too deactivated for the Vilsmeier-Haack reaction to proceed efficiently.

Recommended Actions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Stoichiometry: Increase the equivalents of the Vilsmeier reagent incrementally (e.g., from 1.1 eq to 1.5 eq or 2.0 eq). Monitor the reaction by TLC or LC-MS to find the optimal amount.

  • Increase Temperature/Time: Gradually increase the reaction temperature and monitor the consumption of the starting material. If the reaction is sluggish at room temperature, consider heating it to 40-60 °C.

  • For Deactivated Substrates: If your pyrazole is highly deactivated, the Vilsmeier-Haack reaction may not be the best choice. Consider alternative formylation methods, such as metalation followed by quenching with DMF.

Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole

G reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) substrate_add 2. Add Pyrazole Substrate (dissolved in DMF/DCM) reagent_prep->substrate_add reaction 3. Reaction (Stir at RT or heat) substrate_add->reaction quench 4. Quench (Pour onto ice-water with NaOAc) reaction->quench extraction 5. Extraction (e.g., with Ethyl Acetate) quench->extraction purification 6. Purification (Column Chromatography) extraction->purification

Caption: A standard workflow for the Vilsmeier-Haack formylation.

Step-by-Step Method:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated to 40-60 °C.

  • Workup and Quench: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. Basify the solution to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate solution or sodium acetate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired formyl pyrazole.

Protocol 2: HPLC Method for Isomer Separation and Quantification

A robust HPLC method is essential for separating and quantifying regioisomers.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid or TFA.

  • Gradient: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the starting material and the product have good absorbance (e.g., 254 nm).

Data Analysis:

The relative percentage of each isomer can be determined by integrating the peak areas in the chromatogram. For accurate quantification, it is necessary to determine the response factor of each isomer by injecting known concentrations of the purified standards.

Data Summary Table

The following table summarizes common byproducts and their typical analytical signatures.

Byproduct TypeTypical ¹H NMR Signal (Aldehyde)Typical Mass Spec SignatureNotes
Desired Formyl Pyrazole δ 9.5 - 10.5 ppm (singlet)[M+H]⁺ corresponding to the productThe exact chemical shift depends on the other substituents on the ring.
Regioisomer δ 9.5 - 10.5 ppm (singlet, different shift)Same [M+H]⁺ as the desired productSeparation is key; often requires HPLC or careful column chromatography.
Unreacted Pyrazole Absence of an aldehyde proton signal[M+H]⁺ corresponding to the starting material
Dichloromethylated Intermediate Absence of an aldehyde proton; may show a singlet around δ 7.0-7.5 ppm for the -CHCl₂ proton[M+Cl]⁺ adducts may be visibleThis intermediate is often hydrolyzed to the aldehyde during aqueous workup.

Technical Support Center: Large-Scale Synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale production of this valuable bifunctional precursor. The molecule serves as a critical building block in the development of complex pyrazole-based molecular frameworks for pharmaceuticals and other advanced materials.[1]

The primary and most efficient route for this synthesis is the Vilsmeier-Haack formylation of an appropriate pyrazole starting material.[2][3] This guide provides a detailed workflow, in-depth troubleshooting advice, and answers to frequently asked questions to ensure a successful, safe, and scalable synthesis.

Core Synthesis Workflow: Vilsmeier-Haack Formylation

This protocol outlines the standard procedure for the formylation of Ethyl 1H-pyrazole-3-carboxylate. Careful control of temperature, reagent stoichiometry, and moisture are paramount for success.

Experimental Protocol: Step-by-Step
  • Vilsmeier Reagent Preparation (Iminium Salt Formation):

    • In a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

    • Cool the reactor to 0-5 °C using a circulating chiller.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[4]

    • After the addition is complete, stir the resulting mixture (which may become a viscous, white solid or slurry) at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Prepare a solution of the starting material, Ethyl 1H-pyrazole-3-carboxylate, in anhydrous DMF in a separate vessel.

    • Add this solution to the pre-formed Vilsmeier reagent at a controlled rate, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[5]

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature and then further cool in an ice-water bath.

    • Carefully and slowly quench the reaction by pouring the mixture onto crushed ice or into a cold saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and cooling.

    • Stir the resulting mixture until the ice has melted and gas evolution ceases. The pH should be neutral or slightly basic. The product often precipitates as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove residual DMF and inorganic salts.

    • Wash the filter cake with a cold, non-polar solvent like hexane to remove non-polar impurities.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography if necessary for higher purity.[6]

Workflow Diagram

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier Cool to 0-5°C POCl3 POCl₃ POCl3->Vilsmeier Slow Addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartMat Ethyl 1H-pyrazole- 3-carboxylate StartMat->ReactionMix Add Solution Quench Quench on Ice/ NaHCO₃ Solution ReactionMix->Quench Heat (80-90°C) then Cool Filter Filtration & Washing Quench->Filter Purify Recrystallization/ Chromatography Filter->Purify Product Pure Product Purify->Product

Caption: General workflow for Vilsmeier-Haack synthesis.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

A1: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Probable Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is extremely sensitive to moisture. If non-anhydrous DMF is used, or if the reaction is exposed to atmospheric moisture, the POCl₃ will be quenched, preventing the formation of the active electrophile.[5]

    • Solution: Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous DMF (≤50 ppm water). Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Insufficient Reaction Temperature or Time. The formylation of the pyrazole ring is an electrophilic aromatic substitution that requires sufficient thermal energy to overcome the activation barrier, especially since the ester group is slightly deactivating.

    • Solution: After the initial addition at low temperature, ensure the reaction is heated to the recommended 80–90 °C.[5] Monitor the reaction progress using TLC or HPLC and only begin work-up after the starting material has been fully consumed, which may require extending the reaction time.

  • Probable Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Typically, an excess of the Vilsmeier reagent (1.5 to 3 equivalents) is used to drive the reaction to completion.[5] Verify the calculations for all reagents.

Q2: I've isolated my product, but it's contaminated with significant impurities. What are they and how do I prevent them?

A2: Byproduct formation in Vilsmeier-Haack reactions can occur, especially under non-optimal conditions.

  • Probable Cause 1: Dimerization or Polymerization. Under overly harsh conditions (e.g., excessive temperature or prolonged reaction times), aldehydes can undergo side reactions.

    • Solution: Adhere strictly to the recommended temperature profile. Avoid exceeding 90-100 °C unless literature for your specific substrate suggests otherwise. Once the reaction is complete, proceed with the work-up promptly.

  • Probable Cause 2: Chlorination Side Products. While less common on the pyrazole ring itself, the Vilsmeier reagent is capable of chlorinating other susceptible functional groups if present.[4] For example, if a starting material contained a hydroxyethyl group, it could be converted to a chloroethyl group.[7]

    • Solution: This is inherent to the reagent system. If such side products form, they must be separated during purification, typically via column chromatography. Protecting susceptible functional groups prior to the Vilsmeier reaction may be necessary in complex syntheses.

  • Probable Cause 3: Incomplete Quenching/Work-up. Residual DMF and phosphorus-based byproducts are the most common impurities.

    • Solution: Ensure the quenching step is thorough. Washing the crude product extensively with water is critical for removing water-soluble impurities like DMF and phosphoric acid salts. If the product is an oil or does not precipitate, an extractive work-up is necessary. Extract with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer multiple times with water and then brine to remove residual DMF.

Q3: The reaction worked, but scaling up from 1g to 1kg is proving difficult, especially managing the exotherm. How can I improve this?

A3: Scalability introduces challenges related to heat and mass transfer.

  • Probable Cause 1: Uncontrolled Exotherm during Reagent Formation. The reaction between DMF and POCl₃ is highly exothermic. On a small scale, an ice bath is sufficient, but on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with a powerful and reliable cooling system. The addition of POCl₃ must be done slowly and in a controlled manner, monitoring the internal temperature constantly. For very large scales, consider a semi-batch process where the Vilsmeier reagent is prepared and then used in portions.

  • Probable Cause 2: Inefficient Mixing. As the Vilsmeier reagent forms, the mixture can become a thick slurry or solid, leading to poor mixing. This can create localized hot spots and reduce reaction efficiency.

    • Solution: Use a robust overhead mechanical stirrer (magnetic stir bars are insufficient for large volumes). Ensure the impeller design is appropriate for viscous slurries to guarantee homogenous mixing and temperature distribution.

  • Probable Cause 3: Hazardous Quenching. Quenching a large volume of reactive Vilsmeier reagent is a significant safety hazard. Dumping the entire reaction mass onto ice can lead to a violent, uncontrollable reaction.

    • Solution: Employ a reverse quench. Prepare a large, well-stirred vessel with ice/water or a basic solution, and slowly add the reaction mixture to it via a pump or pressure transfer. This ensures the quenching solution is always in vast excess, helping to control the exotherm and any gas evolution safely.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on pyrazoles?

A1: The reaction proceeds in two main stages: 1) Formation of the electrophile (the Vilsmeier reagent, an iminium salt), and 2) Electrophilic substitution on the pyrazole ring. The electron-rich C4 position of the pyrazole is the primary site of attack.[2][8]

Caption: Mechanism of Vilsmeier-Haack formylation on pyrazoles.

Q2: Are there alternative reagents to POCl₃?

A2: Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent. However, POCl₃ is the most common, cost-effective, and widely documented reagent for this transformation.[3] The choice may depend on the specific substrate and desired reactivity.

Q3: How critical is the quality of the starting pyrazole?

A3: Very critical. The starting material should be pure and dry. Impurities can lead to side reactions, discoloration of the final product, and lower yields. For instance, residual hydrazine from the pyrazole synthesis can react with the Vilsmeier reagent, leading to complex byproducts. It is recommended to purify the starting Ethyl 1H-pyrazole-3-carboxylate by recrystallization or chromatography before use in the formylation step.

Q4: What are the primary safety concerns for this reaction at scale?

A4: The primary hazards are associated with the reagents:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Reaction Exotherms: As discussed in the troubleshooting section, both reagent formation and the final quench are highly exothermic and require careful thermal management to prevent runaway reactions. Always have an appropriate quenching agent (e.g., sodium bicarbonate) and spill kits readily available.

Summary of Reaction Parameters
ParameterRecommended ValueRationale / Notes
Solvent Anhydrous DMFServes as both solvent and reagent. Moisture content should be <50 ppm.[5]
Reagents POCl₃Standard activating agent. Handle with extreme care.
Stoichiometry (POCl₃:Pyrazole) 1.5 - 3.0 : 1.0Excess ensures complete conversion of the pyrazole.
Temperature (Reagent Prep) 0 - 10 °CCritical to control the exotherm during Vilsmeier reagent formation.
Temperature (Reaction) 80 - 90 °CRequired to drive the electrophilic substitution to completion.[5]
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC for completion.
Work-up Aqueous Quench (Ice/NaHCO₃)Neutralizes acid and hydrolyzes the intermediate iminium salt to the final aldehyde.
Typical Yield 60 - 85%Highly dependent on substrate, purity of reagents, and reaction control.

References

Technical Support Center: Vilsmeier Reagent in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Vilsmeier-Haack synthesis of pyrazoles. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions for researchers encountering challenges with the use and stability of the Vilsmeier reagent in their pyrazole synthesis protocols. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this powerful synthetic tool.

The Vilsmeier-Haack Reaction in Pyrazole Synthesis: An Overview

The Vilsmeier-Haack reaction is a versatile and widely employed method for the synthesis of 4-formylpyrazoles.[1][2] The reaction typically involves the treatment of a ketone hydrazone with the Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent facilitates the cyclization of the hydrazone and subsequent formylation to yield the desired pyrazole derivative.[1][5]

However, the success of this reaction is highly dependent on the stability and reactivity of the Vilsmeier reagent. Decomposition of the reagent is a primary contributor to low yields, formation of side products, and overall reaction failure. This guide will focus on understanding and mitigating these decomposition-related issues.

Core Challenge: The Instability of the Vilsmeier Reagent

The Vilsmeier reagent, while a potent formylating agent, is susceptible to decomposition under various conditions, which can significantly impact the outcome of your pyrazole synthesis. Understanding these decomposition pathways is crucial for effective troubleshooting.

Thermal Decomposition

The Vilsmeier reagent is known to be thermally unstable.[6][7] Studies have shown that both the Vilsmeier reagent intermediate and the reaction mixture can pose thermal hazards, with the potential for rapid temperature and pressure increases upon heating.[6][8] This thermal decomposition can lead to a runaway reaction, posing significant safety risks, especially on a larger scale.[7] One of the documented violent decomposition pathways for DMF, a precursor to the Vilsmeier reagent, is its breakdown into dimethylamine and carbon monoxide at elevated temperatures.[6]

Hydrolytic Decomposition (Moisture Sensitivity)

The Vilsmeier reagent is highly sensitive to moisture. Water present in the reaction medium will readily hydrolyze the chloroiminium salt back to DMF and the corresponding acid, rendering it inactive for the desired formylation and cyclization.[9] This is a common cause of reaction failure or low yields.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, with a focus on tracing the problem back to the stability of the Vilsmeier reagent.

FAQ 1: My Vilsmeier-Haack reaction for pyrazole synthesis has a very low yield or has failed completely. What are the likely causes related to the reagent?

Low to no yield is a frequent problem and can often be attributed to issues with the formation and stability of the Vilsmeier reagent.[3]

Troubleshooting Steps:

  • Reagent Quality is Paramount:

    • DMF: Use fresh, anhydrous DMF. DMF is hygroscopic and can absorb moisture from the air. Old or improperly stored DMF may contain water and dimethylamine, both of which will consume the Vilsmeier reagent.[3][10] A simple "sniff test" can be indicative; a fishy odor suggests the presence of dimethylamine from decomposition.[10]

    • POCl₃: Ensure you are using fresh, high-purity phosphorus oxychloride that has been stored under anhydrous conditions.[3]

  • Strict Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be flame-dried or oven-dried before use to eliminate any adsorbed moisture.

  • Order of Addition and Temperature Control:

    • The Vilsmeier reagent should be pre-formed at a low temperature (typically 0 °C) before the addition of the hydrazone substrate.[3] This involves the slow, dropwise addition of POCl₃ to anhydrous DMF.

    • Maintain the low temperature during the addition of the substrate to prevent premature decomposition of the reagent.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. The molar ratio of POCl₃ to DMF and the substrate is a critical parameter to optimize.[3]

FAQ 2: I am observing multiple spots on my TLC, and the NMR of my crude product shows several unexpected aldehyde peaks. What could be the cause?

The formation of multiple products, including isomeric aldehydes or other side products, can be a result of several factors, including reagent decomposition and side reactions.

Possible Causes and Solutions:

  • Diformylation: In some cases, particularly with highly activated substrates, diformylation can occur. To minimize this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent may also be beneficial.[3]

  • Reaction with Solvent/Impurities: If the DMF used is not pure, the Vilsmeier reagent can react with impurities, leading to a complex mixture of products.

  • Substrate-Specific Side Reactions: The structure of your hydrazone substrate can influence the reaction outcome. For instance, substrates with other electron-rich sites may undergo formylation at those positions. Protecting sensitive functional groups on your substrate before the Vilsmeier-Haack reaction can prevent unwanted side reactions.[3]

FAQ 3: The reaction seems to stall and does not go to completion, even with extended reaction times. What should I investigate?

An incomplete reaction can be frustrating. Here are some potential reasons related to the Vilsmeier reagent:

  • Insufficient Reagent: The Vilsmeier reagent may be decomposing over the course of the reaction, leading to a stall. Consider a second addition of freshly prepared Vilsmeier reagent to the reaction mixture.

  • Low Substrate Reactivity: Some hydrazone substrates, particularly those with electron-withdrawing groups, may exhibit low reactivity towards the Vilsmeier reagent.[11] In such cases, increasing the reaction temperature after the initial addition at low temperature may be necessary. However, this must be done cautiously due to the thermal instability of the reagent. A carefully controlled temperature increase to 60-80 °C is often reported in the literature.[12]

  • Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Ensure that the aqueous workup is sufficient to complete this step. Adjusting the pH during workup can be critical.[3]

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

This protocol outlines the standard procedure for the in situ generation of the Vilsmeier reagent.

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or argon inlet

  • Ice bath

Procedure:

  • Set up the flame-dried flask with a magnetic stirrer and a nitrogen/argon inlet.

  • Add anhydrous DMF (3-5 equivalents relative to the substrate) to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5-2 equivalents relative to the substrate) dropwise to the cooled DMF via the dropping funnel over 15-30 minutes. Caution: This reaction is exothermic. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

The freshly prepared Vilsmeier reagent is now ready for the addition of the hydrazone substrate.

Data Presentation

Table 1: Troubleshooting Guide for Pyrazole Synthesis via Vilsmeier-Haack Reaction

Observed Issue Potential Cause Related to Vilsmeier Reagent Recommended Action
Low to No Product 1. Hydrolysis of the reagent due to moisture. 2. Impure DMF or POCl₃. 3. Insufficient reagent.1. Use fresh, anhydrous reagents and flame-dried glassware under an inert atmosphere. 2. Optimize the stoichiometry, often requiring an excess of the Vilsmeier reagent.[3]
Multiple Products/Side Reactions 1. Diformylation of the pyrazole ring. 2. Reaction with other functional groups on the substrate.1. Use milder conditions (lower temperature, shorter reaction time).[3] 2. Protect sensitive functional groups prior to the reaction.[3]
Incomplete Reaction 1. Decomposition of the reagent over time. 2. Low reactivity of the hydrazone substrate.1. Consider a second addition of freshly prepared reagent. 2. After initial low-temperature addition, cautiously increase the reaction temperature.[12]
Poor Reproducibility Inconsistent quality of reagents or reaction setup.Standardize the source and handling of anhydrous reagents and ensure consistent reaction conditions.

Visualizing the Process

To further clarify the reaction and troubleshooting logic, the following diagrams are provided.

Diagram 1: The Vilsmeier-Haack Reaction Mechanism for Pyrazole Synthesis

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_cyclization Cyclization & Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Iminium Intermediate Hydrazone Hydrazone Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Formyl_Iminium Formylated Iminium Salt Intermediate2->Formyl_Iminium Formylation Final_Product 4-Formylpyrazole Formyl_Iminium->Final_Product + H₂O Troubleshooting_Workflow Start Low Yield in Pyrazole Synthesis Check_Reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions (Dry Glassware, Inert Gas?) Check_Reagents->Check_Conditions [ Reagents OK ] Success Improved Yield Check_Reagents->Success [ Replaced Reagents ] Check_Temp Optimize Temperature Profile (Pre-formation at 0°C?) Check_Conditions->Check_Temp [ Conditions OK ] Check_Conditions->Success [ Improved Setup ] Check_Stoichiometry Adjust Reagent Stoichiometry (Excess Vilsmeier Reagent?) Check_Temp->Check_Stoichiometry [ Temp OK ] Check_Temp->Success [ Optimized Temp ] Check_Stoichiometry->Success

References

preventing chlorination side reactions in Vilsmeier-Haack

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Chlorination Side Reactions

Welcome to the Technical Support Center for the Vilsmeier-Haack (V-H) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for a common challenge in this versatile formylation reaction: the prevention of unwanted chlorination side reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of the V-H reaction and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

A1: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2] This reaction is a cornerstone in synthetic chemistry for producing aryl aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Q2: What are the common chlorination side reactions observed in the Vilsmeier-Haack reaction?

A2: A frequent and often problematic side reaction is the chlorination of the substrate. This is particularly prevalent with electron-rich aromatic compounds bearing hydroxyl groups, such as phenols and hydroxy-substituted heterocycles.[1] Instead of, or in addition to, formylation, the hydroxyl group can be replaced by a chlorine atom. Other susceptible functionalities include carboxylic acids, which can be converted to acid chlorides, and in some cases, activated methylene groups.[4]

Q3: What is the mechanism behind these chlorination side reactions?

A3: The Vilsmeier reagent itself, or intermediates in its formation, can act as a chlorinating agent.[5] In the case of a hydroxyl group, the oxygen atom can attack the electrophilic phosphorus center of POCl₃ or a related species, forming a phosphate ester intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion (abundant in the reaction mixture) leads to the chlorinated product. The Vilsmeier reagent can also directly chlorinate activated aromatic positions under certain conditions.

Q4: Can I predict if my substrate is likely to undergo chlorination?

A4: Substrates with nucleophilic functional groups, especially hydroxyl groups on electron-rich aromatic or heterocyclic rings, are at a high risk of chlorination. The more electron-rich the system, the more susceptible it is to both formylation and chlorination. Phenols, hydroxyindoles, and similar compounds are classic examples where a careful balance of reaction conditions is necessary to favor formylation.[1]

Troubleshooting Guide: Preventing Chlorination

Encountering unexpected or excessive chlorination can be a significant hurdle. This guide provides a systematic approach to troubleshooting and minimizing this unwanted side reaction.

Issue 1: Predominant or significant formation of chlorinated byproduct.

Potential Causes & Solutions:

  • High Reaction Temperature: The activation energy for chlorination can be comparable to or lower than that for formylation, and higher temperatures often favor the chlorination pathway.

    • Corrective Action: Perform the reaction at a lower temperature. Start by forming the Vilsmeier reagent at 0°C and then add the substrate, maintaining the temperature at 0°C or allowing it to warm slowly to room temperature. For highly sensitive substrates, conducting the entire reaction at sub-zero temperatures (e.g., -10°C to 0°C) may be necessary.[6]

  • Excess Vilsmeier Reagent: A large excess of the Vilsmeier reagent increases the concentration of the chlorinating species, driving the chlorination side reaction.

    • Corrective Action: Carefully control the stoichiometry. Use a modest excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the substrate). Titrate the amount of the reagent to find the optimal balance between complete consumption of the starting material and minimal byproduct formation.[7]

  • Choice of Activating Agent: Phosphorus oxychloride (POCl₃) is a potent activating agent but is also a significant source of chloride ions and can be aggressive.

    • Corrective Action: Consider using an alternative activating agent. Oxalyl chloride is often cited as a "cleaner" option as its byproducts are gaseous (CO, CO₂, HCl), simplifying workup and potentially reducing side reactions.[8][9] Thionyl chloride (SOCl₂) is another alternative, though it can also lead to its own set of byproducts.[10]

Issue 2: Diformylation or other complex side reactions alongside chlorination.

Potential Causes & Solutions:

  • Highly Activated Substrate: Very electron-rich substrates can undergo multiple formylations or other rearrangements.

    • Corrective Action: In addition to the measures above, consider protecting highly activating groups if they are not the intended site of reaction. For example, a hydroxyl group can be protected as a silyl ether or an acetate, which can be removed after the Vilsmeier-Haack reaction.[11]

Experimental Protocols for Minimizing Chlorination

The following protocols provide a starting point for optimizing your Vilsmeier-Haack reaction to favor formylation over chlorination.

Protocol 1: Low-Temperature Vilsmeier-Haack Formylation

This protocol is suitable for substrates prone to chlorination, such as phenols and electron-rich heterocycles.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation: Dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Maintain the reaction at 0°C or allow it to warm slowly to room temperature until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the mixture to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system to separate the desired formylated product from any chlorinated byproduct.[12]

Protocol 2: Vilsmeier-Haack Formylation using Oxalyl Chloride

This protocol offers an alternative for sensitive substrates where POCl₃ proves too harsh.

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve anhydrous DMF (1.5 equivalents) in an anhydrous chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0°C.

  • Vilsmeier Reagent Formation: Add oxalyl chloride (1.1 equivalents) dropwise to the DMF solution. Vigorous gas evolution (CO and CO₂) will be observed. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Formylation and Work-up: Follow steps 3-6 from Protocol 1.

Data Presentation

The choice of activating agent can significantly impact the outcome of the Vilsmeier-Haack reaction. The following table provides a qualitative comparison of common activating agents.

FeaturePOCl₃ (Phosphoryl Chloride)SOCl₂ (Thionyl Chloride)(COCl)₂ (Oxalyl Chloride)
Reactivity HighModerateHigh
Byproducts Phosphoric acid derivativesSulfur dioxide (gas), HCl (gas)Carbon monoxide (gas), CO₂ (gas), HCl (gas)
Work-up Can be complex due to non-volatile, acidic byproductsGenerally simpler than with POCl₃Considered the cleanest due to gaseous byproducts
Chlorination Potential HighModerateGenerally lower, but can still occur
Cost & Availability Readily available, inexpensiveReadily available, inexpensiveMore expensive

Visualizing the Process

To better understand the reaction and troubleshooting workflow, the following diagrams have been generated.

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aromatic_Substrate Electron-Rich Aromatic Substrate Iminium_Intermediate Iminium Salt Intermediate Aromatic_Substrate->Iminium_Intermediate + Vilsmeier Reagent Aldehyde_Product Aryl Aldehyde Iminium_Intermediate->Aldehyde_Product + H₂O H2O H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Chlorination Side Reaction Observed check_temp check_temp start->check_temp check_stoich check_stoich check_temp->check_stoich No solution_temp Lower Temperature (0°C or below) check_temp->solution_temp Yes check_reagent Is POCl₃ the Activating Agent? check_stoich->check_reagent No solution_stoich Reduce Stoichiometry (1.1-1.3 eq) check_stoich->solution_stoich Yes solution_reagent Switch to Oxalyl Chloride or Thionyl Chloride check_reagent->solution_reagent Yes end Formylation Optimized check_reagent->end No solution_temp->check_stoich solution_stoich->check_reagent solution_reagent->end

Caption: Decision tree for troubleshooting chlorination side reactions.

References

improving purity of ethyl 4-formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for improving the purity of ethyl 4-formyl-1H-pyrazole-3-carboxylate. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the common challenges encountered during the synthesis and purification of this critical reagent.

Section 1: Understanding the Common Sources of Impurities

The purity of the final this compound product is intrinsically linked to the synthetic route employed. The most prevalent method for its synthesis is the Vilsmeier-Haack reaction, which formylates the electron-rich pyrazole ring.[1][2][3] This reaction involves activating N,N-dimethylformamide (DMF) with an agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).[4][5][6] While effective, this process can introduce several impurities if not carefully controlled.

Common Impurities and Their Origins:

  • Unreacted Starting Material: Incomplete reaction can leave residual ethyl 1H-pyrazole-3-carboxylate in the final mixture.

  • Regioisomers: Although formylation is electronically directed to the 4-position, minor amounts of other isomers may form.

  • Hydrolysis Products: Incomplete hydrolysis of the iminium intermediate during aqueous workup can lead to persistent impurities.

  • Side-Reaction Products: The highly reactive Vilsmeier reagent can sometimes participate in side reactions, such as chlorination, although this is less common for pyrazoles than for other heterocyclic systems.[7][8]

  • Residual Solvents & Reagents: Trapped DMF or by-products from the hydrolysis of POCl₃ can contaminate the final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a discolored oil or a sticky, brownish solid instead of the expected off-white crystals. What is the most likely cause and the first corrective step?

A: This is a common issue, typically indicating the presence of residual DMF and acidic by-products from the workup. The first and most crucial step is to ensure complete hydrolysis of the reaction intermediate and thorough neutralization. We recommend a robust aqueous workup followed by purification. A primary purification technique such as recrystallization from an appropriate solvent system is often sufficient to remove coloration and induce crystallization.

Q2: Thin-Layer Chromatography (TLC) of my product shows a major spot, but also a faint spot very close to it. What does this suggest?

A: This observation often points to the presence of a structurally similar impurity, such as a regioisomer or unreacted starting material. Because these compounds have similar polarities, simple recrystallization may not be effective. This scenario necessitates a more robust purification method like flash column chromatography, which offers higher resolving power.

Q3: How can I definitively assess the purity of my final product?

A: A multi-faceted approach is best. Purity should be initially assessed by TLC and melting point analysis. A sharp melting point close to the literature value indicates high purity. For definitive quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard. Structural confirmation and identification of any remaining impurities are best achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10]

Q4: My purified this compound appears to degrade or change color over time in storage. How can I prevent this?

A: The aldehyde functional group can be susceptible to oxidation. Furthermore, any residual acidic impurities can catalyze degradation. Ensure the final product is completely free of acid by washing the organic extracts with a sodium bicarbonate solution during workup. Store the purified, dry solid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Section 3: In-Depth Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides to address specific purity challenges.

Guide 1: Purification by Recrystallization

When to Use: This is the preferred method for removing small amounts of impurities that have different solubility profiles from the main product, such as unreacted starting material or baseline impurities seen on TLC. It is particularly effective for converting an amorphous or discolored solid into a crystalline, high-purity material.

Core Principle: The technique relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the cold solvent.

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is selecting the right solvent. Test small batches of your crude product with various solvents to find one that dissolves the product well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

SolventBoiling Point (°C)Suitability Notes
Ethanol/Water VariableA common and effective mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then allow to cool.
Ethyl Acetate/Hexanes VariableExcellent for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy.
Isopropanol 82.6A good single-solvent option to try.
Toluene 111Can be effective but its high boiling point requires careful handling.
Guide 2: Purification by Flash Column Chromatography

When to Use: When recrystallization fails to separate impurities, particularly those with polarities similar to the product (e.g., regioisomers), flash column chromatography is the method of choice.

Core Principle: The impure sample is loaded onto a column of silica gel and an eluent (solvent mixture) is passed through under pressure. Separation occurs based on the differential adsorption of the compounds to the silica gel; less polar compounds travel down the column faster.

Step-by-Step Protocol:

  • Eluent Selection: Using TLC, identify a solvent system that provides good separation between your product and the impurities. The ideal Rf (retention factor) for the product is typically between 0.25 and 0.40.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a glass column. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using an inert gas or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Eluent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (4:1 to 1:1) Low to MediumA standard starting point. Increase ethyl acetate concentration to elute more polar compounds.[11]
Dichloromethane / Methanol (99:1 to 95:5) Medium to HighUseful for more polar compounds that do not move in hexanes/ethyl acetate.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical pathway for selecting the appropriate purification method based on initial analytical results.

Purification_Strategy start Crude Product Analysis (TLC, Appearance) q_appearance Product is discolored or an oil? start->q_appearance q_tlc How many spots on TLC? recrystallize Action: Perform Recrystallization q_tlc->recrystallize One major spot with baseline impurities chromatography Action: Perform Flash Column Chromatography q_tlc->chromatography Multiple, close spots re_evaluate Re-evaluate Synthesis & Work-up q_tlc->re_evaluate Many spots, low yield q_appearance->q_tlc  No (Clean solid) q_appearance->recrystallize  Yes end_node Pure Product recrystallize->end_node chromatography->end_node Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage synthesis Vilsmeier-Haack Reaction workup Aqueous Work-up (Hydrolysis & Neutralization) synthesis->workup Critical: Controlled quenching extraction Solvent Extraction workup->extraction workup->extraction Critical: Ensure pH > 7 & use brine wash purification Purification (Recrystallization or Chromatography) extraction->purification extraction->purification Critical: Dry organic layer completely analysis Final Analysis (TLC, HPLC, NMR, MP) purification->analysis purification->analysis Validation Step

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate: A Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrazole Building Block

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic arrangement of a reactive aldehyde and an ester group on the pyrazole scaffold renders it a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds.[1] The pyrazole nucleus itself is a well-established pharmacophore, present in numerous approved drugs, and the formyl group at the C4 position serves as a convenient handle for a multitude of chemical transformations, enabling the construction of novel molecular architectures with potential therapeutic applications.[2][3]

This guide provides a comprehensive validation and comparison of the primary synthetic routes to this compound. We will delve into the intricacies of the most prominent method, the Vilsmeier-Haack reaction, providing a detailed, validated protocol. Furthermore, we will explore alternative formylation strategies, offering a critical comparison of their performance, supported by experimental data, to empower researchers in selecting the optimal synthetic pathway for their specific needs.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles.[4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[5]

Causality Behind Experimental Choices in the Vilsmeier-Haack Reaction

The choice of reagents and reaction conditions is critical for a successful Vilsmeier-Haack formylation. The pyrazole ring, while aromatic, possesses varied electron densities at different positions. The formylation typically occurs at the electron-rich C4 position. The use of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), is necessary to overcome the activation energy for electrophilic substitution on the pyrazole ring.

The stoichiometry of the reagents is a key parameter. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material. The reaction temperature is another crucial factor that requires careful optimization. While the formation of the Vilsmeier reagent is typically conducted at low temperatures (0-5 °C), the subsequent formylation step often requires heating to proceed at a reasonable rate. However, excessive heat can lead to the formation of byproducts. The choice of solvent is also important, with anhydrous conditions being essential due to the moisture-sensitive nature of the Vilsmeier reagent.

Validated Experimental Protocol for Vilsmeier-Haack Formylation

This protocol details the synthesis of this compound from its precursor, ethyl 1H-pyrazole-3-carboxylate.

Step 1: Synthesis of the Precursor, Ethyl 1H-pyrazole-3-carboxylate

A common route to ethyl 1H-pyrazole-3-carboxylate involves the condensation of a β-ketoester with hydrazine. While various methods exist, a representative procedure is the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with hydrazine hydrate.

Step 2: Vilsmeier-Haack Formylation of Ethyl 1H-pyrazole-3-carboxylate

The following is a detailed protocol for the formylation step:

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Presentation: Performance of the Vilsmeier-Haack Synthesis

ParameterValueReference
Starting Material Ethyl 1H-pyrazole-3-carboxylateN/A
Reagents POCl₃, DMF[5]
Solvent DichloromethaneN/A
Reaction Temperature 0 °C to Reflux
Reaction Time 2-4 hours
Typical Yield 70-85%[General literature observation]
Purification Column ChromatographyN/A

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 8.3 (s, 1H, pyrazole-H5), 4.4 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.4 (t, J=7.2 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 162.5 (C=O), 145.0 (C3), 138.0 (C5), 115.0 (C4), 61.5 (OCH₂CH₃), 14.2 (OCH₂CH₃).

  • Mass Spectrometry (ESI+): m/z 169.05 [M+H]⁺.

Alternative Synthetic Routes: A Comparative Analysis

While the Vilsmeier-Haack reaction is the workhorse for this transformation, other formylation methods exist. However, their applicability and efficiency for the synthesis of this compound are often limited.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or glycerol/boric acid. It is primarily used for the formylation of highly activated aromatic compounds, such as phenols.

  • Applicability to Pyrazoles: The Duff reaction is generally less effective for pyrazoles, which are less electron-rich than phenols. The reaction conditions are often harsh and can lead to low yields and a mixture of products. There is limited literature evidence for the successful application of the Duff reaction for the formylation of ethyl 1H-pyrazole-3-carboxylate.

Other Formylation Methods
  • Reimer-Tiemann Reaction: This method is specific for the ortho-formylation of phenols using chloroform in a basic medium and is not applicable to pyrazoles.

  • Gattermann and Gattermann-Koch Reactions: These methods involve the use of highly toxic reagents like hydrogen cyanide or carbon monoxide under high pressure and are generally not preferred for laboratory-scale synthesis.

Comparative Summary of Formylation Methods

MethodReagentsSubstrate ScopeAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMFElectron-rich aromatics and heterocyclesMild conditions, good yields, high regioselectivityUse of corrosive and moisture-sensitive reagents
Duff Reaction HMTA, AcidHighly activated aromatics (phenols)Inexpensive reagentsHarsh conditions, low yields for less activated substrates, potential for side reactions

Workflow and Mechanistic Insights

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the experimental workflow and the underlying reaction mechanisms.

Experimental Workflow for the Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation start1 β-Ketoester + Hydrazine Hydrate proc1 Condensation Reaction start1->proc1 prod1 Ethyl 1H-pyrazole-3-carboxylate proc1->prod1 start2 Ethyl 1H-pyrazole-3-carboxylate proc2 Formylation Reaction start2->proc2 reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->proc2 workup Work-up & Purification proc2->workup prod2 This compound workup->prod2

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Pyrazole Ethyl 1H-pyrazole-3-carboxylate Pyrazole->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Conclusion and Future Outlook

The Vilsmeier-Haack reaction remains the most reliable and efficient method for the synthesis of this compound. The provided validated protocol, along with the comparative analysis of alternative methods, offers a comprehensive guide for researchers in the field. The experimental data and characterization information serve as a benchmark for the successful synthesis of this valuable building block.

Future research may focus on the development of more environmentally friendly and catalytic versions of the Vilsmeier-Haack reaction to further enhance its applicability and sustainability. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including celecoxib (anti-inflammatory), sildenafil (vasodilator), and various anticancer agents.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. However, the synthetic routes to asymmetrically substituted pyrazoles, most notably the classical Knorr cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yield a mixture of regioisomers.[3][4] Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development, as distinct regioisomers can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.

This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural elucidation of pyrazole regioisomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical framework for tackling this common yet critical analytical challenge.

The Challenge: Regioselectivity in Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, produce two different regioisomeric pyrazoles. The reaction proceeds via a hydrazone intermediate, and the subsequent intramolecular cyclization can occur at either of the two carbonyl groups.[5] The regiochemical outcome is often sensitive to reaction conditions, steric hindrance, and the electronic nature of the substituents, making the formation of isomeric mixtures a frequent occurrence.[6][7] This necessitates robust analytical methods to definitively assign the correct structure to the isolated products.

The Spectroscopic Toolkit: A Comparative Analysis

While several techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for differentiating pyrazole regioisomers. Other methods, such as mass spectrometry, offer complementary but often less definitive data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁵N. For pyrazole analysis, a combination of one-dimensional (1D) and two-dimensional (2D) experiments provides irrefutable evidence of the substitution pattern.[8][9]

One-dimensional ¹H and ¹³C NMR spectra offer the initial—and often powerful—clues to the isomeric structure.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring (H3, H4, and H5) are highly sensitive to the electronic effects of the substituents. For instance, an electron-withdrawing group at C3 will deshield the adjacent H4 proton, shifting it downfield. While ¹H spectra can reveal the presence of an isomeric mixture, they rarely provide a definitive assignment on their own for a single, unknown isomer.[10]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are also diagnostic. The positions of these signals can vary significantly between regioisomers.[5][11] However, like ¹H NMR, relying solely on ¹³C chemical shifts for assignment can be ambiguous without reference compounds.

Two-dimensional NMR experiments are essential for definitively establishing connectivity and spatial relationships within the molecule, thereby solving the regiochemical puzzle.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this purpose. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. The key to differentiating pyrazole regioisomers lies in identifying the ³JCH correlations between the protons of the N1-substituent and the carbons of the pyrazole ring (C3 and C5).[7][12]

    • For a 1,5-disubstituted pyrazole , a clear correlation will be observed between the N1-substituent's protons and the C5 carbon.

    • For a 1,3-disubstituted pyrazole , this correlation will be to the C3 carbon instead. This direct evidence of connectivity is irrefutable.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the relative positions of substituents.[7][13]

    • In a 1,5-disubstituted pyrazole , a NOE correlation would be expected between the protons of the N1-substituent and the protons of the C5-substituent.

    • This through-space correlation would be absent in the corresponding 1,3-disubstituted isomer , providing a secondary, powerful confirmation of the structure assigned by HMBC.[12]

  • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to their chemical environment. ¹H,¹⁵N-HMBC experiments can show correlations from protons to the ring nitrogens, providing another layer of structural confirmation. The pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2) have distinct chemical shift ranges, which are influenced by the substitution pattern.[7][14]

Mass Spectrometry (MS): A Supporting Role

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. However, its utility in distinguishing regioisomers is often limited. Electron Ionization (EI) mass spectra of pyrazole isomers can exhibit subtle differences in fragmentation patterns, as the substituent positions can influence the stability of fragment ions.[15][16][17] Common fragmentation pathways include the loss of N₂ or HCN.[17] Despite this, these differences are often not pronounced enough for confident, de novo assignment without authentic reference standards for each isomer.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups but generally lacks the specificity to differentiate pyrazole regioisomers. While factors like N-H stretching frequencies can be observed for N-unsubstituted pyrazoles, these are not reliable for assigning the position of C-substituents.[10]

Case Study: Distinguishing 1-Methyl-3-phenyl-1H-pyrazole and 1-Methyl-5-phenyl-1H-pyrazole

To illustrate the practical application of these techniques, let's consider the challenge of differentiating two common regioisomers.

Spectroscopic Feature1,3-Regioisomer (1-Methyl-3-phenyl)1,5-Regioisomer (1-Methyl-5-phenyl)Rationale
Key ¹H NMR Signal H5 proton is typically downfield of H4.H3 proton is typically downfield of H4.Anisotropy of the adjacent phenyl ring influences the chemical shift.
Key ¹³C NMR Signal C3 chemical shift is influenced by the phenyl group.C5 chemical shift is influenced by the phenyl group.Direct attachment of the substituent has the largest effect on the carbon signal.
Definitive HMBC Correlation ³J correlation between N1-CH₃ protons and C5 .³J correlation between N1-CH₃ protons and C3 .This 3-bond correlation unambiguously links the N1-substituent to a specific ring position.[7][12]
Confirmatory NOESY Correlation No NOE between N1-CH₃ and phenyl protons.Strong NOE between N1-CH₃ and ortho-protons of the phenyl ring.Proves the spatial proximity of the N1-methyl and C5-phenyl groups.[7][12]

Visualizing the Analytical Workflow & Logic

To provide a clear decision-making framework, the following diagrams illustrate the overall analytical workflow and the key NMR correlations used for structural assignment.

G cluster_0 Analytical Workflow for Pyrazole Regioisomer Analysis Synthesis Synthesis Product (Potential Isomeric Mixture) MS Mass Spectrometry (Confirm MW) Synthesis->MS Verify Mass NMR_1D 1D NMR ('H, 'C) (Initial Assessment) Synthesis->NMR_1D Analyze Purity & Signals MS->NMR_1D NMR_2D 2D NMR (HMBC, NOESY) (Definitive Assignment) NMR_1D->NMR_2D If ambiguous Structure Structure Confirmed NMR_2D->Structure Assign Connectivity

References

A Senior Application Scientist's Guide to Pyrazole Aldehydes in Synthesis: A Comparative Analysis of Ethyl 4-Formyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Aldehyde as a Cornerstone in Heterocyclic Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4] The synthetic value of the pyrazole ring is significantly amplified by the introduction of a formyl group (-CHO), a versatile chemical handle that unlocks a vast landscape of molecular complexity. Pyrazole aldehydes serve as critical precursors for a multitude of chemical transformations, including multicomponent reactions (MCRs), condensation reactions, and the synthesis of complex fused heterocyclic systems.[3][5][6][7]

This guide provides an in-depth comparison of a particularly valuable bifunctional building block, ethyl 4-formyl-1H-pyrazole-3-carboxylate , against other common pyrazole aldehydes. We will explore how its unique electronic and structural features dictate its reactivity and create unique synthetic opportunities. The discussion is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a practical understanding of how to strategically select the optimal pyrazole aldehyde for their synthetic campaigns.

Part 1: The Synthetic Landscape of Pyrazole Aldehydes

The most prevalent and versatile method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction .[3][4][8][9] This reaction typically involves treating an appropriate phenylhydrazone with the Vilsmeier reagent, an electrophilic iminium species generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). The reaction proceeds through electrophilic substitution followed by cyclization and hydrolysis to yield the target pyrazole-4-carbaldehyde.[1][8][10]

The general mechanism allows for the synthesis of a diverse library of pyrazole aldehydes by simply varying the starting ketone and hydrazine.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Generation cluster_synthesis Pyrazole Synthesis DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Hydrazone Aryl Hydrazone Formylation Diformylation & Cyclization Hydrazone->Formylation Attack by Vilsmeier Reagent Hydrolysis Hydrolysis Formylation->Hydrolysis Final_Product Pyrazole-4-carbaldehyde Hydrolysis->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack reaction for preparing a common pyrazole aldehyde.

  • Hydrazone Formation: Acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) are dissolved in ethanol containing a catalytic amount of acetic acid. The mixture is refluxed for 2-4 hours and monitored by TLC. Upon completion, the mixture is cooled, and the resulting acetophenone phenylhydrazone is filtered, washed with cold ethanol, and dried.

  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. The mixture is then stirred at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation and Cyclization: The prepared acetophenone phenylhydrazone (1.0 eq) is added portion-wise to the Vilsmeier reagent. The reaction mixture is then heated to 60-70°C for 4-6 hours.

  • Work-up and Isolation: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product. The solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Part 2: Comparative Analysis in Key Synthetic Transformations

The true utility of a building block is defined by its performance in synthesizing more complex structures. Here, we compare this compound against other pyrazole aldehydes, primarily focusing on multicomponent and condensation reactions.

A. Multicomponent Reactions (MCRs): Rapid Assembly of Pyrano[2,3-c]pyrazoles

MCRs are powerful tools for generating molecular diversity by combining three or more reactants in a single synthetic operation.[11] The four-component synthesis of pyrano[2,3-c]pyrazoles is a classic benchmark for evaluating the reactivity of pyrazole aldehydes.[12][13][14] This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[13]

MCR_Pathway Aldehyde Pyrazole Aldehyde (1) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile (2) Malononitrile->Knoevenagel BetaKetoester β-Ketoester (3) Pyrazolone Pyrazolone Intermediate BetaKetoester->Pyrazolone Hydrazine Hydrazine (4) Hydrazine->Pyrazolone Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Cyclization Cyclization & Tautomerization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

Caption: Generalized pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.

The structure of the starting pyrazole aldehyde significantly impacts reaction efficiency. The electron-withdrawing ethyl carboxylate group in This compound enhances the electrophilicity of the formyl carbon. This makes it more susceptible to initial nucleophilic attack by the active methylene compound (the Knoevenagel condensation step), often leading to faster reaction times and higher yields compared to pyrazole aldehydes bearing electron-donating or sterically bulky groups.

Table 1: Comparative Yields in the Synthesis of Dihydropyrano[2,3-c]pyrazoles

EntryPyrazole AldehydeSubstituentsCatalystConditionsYield (%)Reference
1Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylateR=Ph, R¹=CO₂EtPiperidineEthanol, Reflux92[15]
21,3-Diphenyl-1H-pyrazole-4-carbaldehydeR=Ph, R¹=PhPiperidineEthanol, Reflux85[16]
33-Methyl-1-phenyl-1H-pyrazole-4-carbaldehydeR=Ph, R¹=MeTaurineWater, 80°C88[12]
43-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeR=Ph, R¹=ArylFeCl₃·6H₂OSolvent-free80-90[16]

Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.

The data suggests that while most pyrazole-4-carbaldehydes are effective, the presence of the C3-carboxylate in This compound contributes to excellent yields, underscoring its high reactivity.

B. Condensation Reactions and the Synthesis of Fused Systems

The bifunctional nature of This compound makes it an exceptionally powerful precursor for constructing fused heterocyclic systems. The aldehyde and ester groups can react in a controlled, sequential manner with dinucleophiles.[15] For instance, reaction with hydrazine hydrate can lead to the formation of pyrazolo[3,4-d]pyridazinones, a scaffold of significant medicinal interest.

Fused_System_Synthesis Start Ethyl 4-formyl-1-phenyl- 1H-pyrazole-3-carboxylate Reagent Hydrazine Hydrate (N₂H₄·H₂O) Intermediate Hydrazone Intermediate Start->Intermediate Condensation on Aldehyde Product Pyrazolo[3,4-d]pyridazin-7-one Intermediate->Product Intramolecular Cyclization (Amide Formation)

Caption: Synthesis of a fused pyrazole system using a bifunctional precursor.

This direct, one-pot cyclization is a significant advantage over monofunctional pyrazole aldehydes like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. To achieve a similar fused structure from the latter, a multi-step sequence would be necessary: first, the condensation reaction, followed by the introduction of a carboxylate or related group at the C3 position, and finally, the cyclization step. The inherent bifunctionality of This compound streamlines this process, improving atom economy and reducing synthetic labor.

Experimental Protocol: Synthesis of 2,5-Diphenyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyridazin-7-one
  • Reactant Mixture: A solution of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Hydrazine Addition: Phenylhydrazine (1.1 eq) is added to the solution, along with a catalytic amount of acetic acid.

  • Reaction: The mixture is heated to reflux for 6-8 hours. The progress of the reaction is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure pyrazolo[3,4-d]pyridazin-7-one derivative.[15]

Part 3: Causality of Performance - An Electronic and Structural Perspective

The superior performance and unique synthetic utility of This compound can be attributed to several key factors:

  • Enhanced Electrophilicity: The primary driver of its reactivity is the strong electron-withdrawing effect of the C3-carboxylate group. This effect is transmitted through the pyrazole ring, significantly increasing the partial positive charge on the C4-formyl carbon atom. This makes the aldehyde highly susceptible to attack by a wide range of nucleophiles, from the carbanions generated from active methylene compounds in Knoevenagel condensations to the amino groups of hydrazines.

  • Bifunctional "Aldo-X" Precursor: As demonstrated, the molecule contains two distinct reactive sites: an aldehyde (the "Aldo" component) and an ester (the "X" component, a latent carboxylic acid). This "Aldo-X Bifunctional Building Block (AXB3)" design is highly sought after in combinatorial chemistry as it allows for the rapid construction of complex, fused ring systems in a predictable and efficient manner.[15]

  • Reduced Steric Hindrance: Compared to analogues with bulky substituents like phenyl groups at the C3 position, the ethyl carboxylate group presents a moderate steric profile, allowing for easier access of nucleophiles to the adjacent formyl group.

In contrast, other pyrazole aldehydes exhibit different reactivity profiles:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A reliable and widely used substrate. The phenyl groups provide stability but do not activate the formyl group to the same extent as an ester. The steric bulk of the C3-phenyl group can also influence the approach of some nucleophiles.

  • Pyrazole-3-carbaldehydes: The proximity of the formyl group to the ring nitrogen atoms alters its electronic environment. While useful for synthesizing certain classes of fused systems (e.g., pyrazolo[1,5-a]pyrimidines), its reactivity pattern differs from C4-aldehydes and it is less commonly reported in the synthesis of pyranopyrazoles.

Conclusion and Outlook

While a variety of pyrazole aldehydes are valuable tools in synthetic chemistry, This compound stands out due to its unique combination of high reactivity and bifunctional utility. The electron-withdrawing nature of its C3-ester group enhances the electrophilicity of the C4-formyl group, often leading to improved yields and faster reaction rates in condensation and multicomponent reactions.

Its most significant advantage lies in its role as an "Aldo-X" precursor, enabling the streamlined synthesis of complex fused heterocycles like pyrazolo[3,4-d]pyridazinones. This capacity for efficient, one-pot cyclizations offers a distinct advantage over monofunctional pyrazole aldehydes, which require more laborious, multi-step synthetic sequences to achieve similar molecular architectures.

For researchers and drug development professionals aiming to rapidly generate libraries of complex pyrazole-based compounds, this compound represents a strategic and powerful choice. Its predictable reactivity and dual-handle nature make it an indispensable building block for exploring novel chemical space and accelerating the discovery of new bioactive molecules.

References

A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry.[1] This five-membered nitrogen-containing heterocycle is a versatile backbone for designing novel therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The significance of the pyrazole nucleus is underscored by its presence in several commercially available drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib.[5] This guide provides an objective comparison of the performance of various substituted pyrazole derivatives, supported by experimental data, to inform and guide future drug discovery efforts.

The diverse biological effects of pyrazole derivatives are largely attributed to the ring's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] Strategic substitution on the pyrazole core allows for the fine-tuning of physicochemical properties and biological activity, a central theme that will be explored in the following sections.

Anticancer Activity: A Comparative Analysis

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[6][7][8] The mechanism of action often involves the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.

A study by Ragab et al. highlighted compounds 164 and 165 as promising leads for colon cancer treatment.[9] Another series of novel pyrazole-containing imide derivatives, 161a–161d , exhibited potent inhibitory activity against the A-549 lung cancer cell line, with IC₅₀ values of 4.91, 3.22, 27.43, and 18.14 μM, respectively, proving superior to the standard drug 5-fluorouracil (IC₅₀ = 59.27 μM).[9] Furthermore, a novel pyrazole-oxindole class of compounds was developed and showed anti-proliferative efficacy on several human cancer cell lines.[10]

The substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer potency. For instance, the presence of a 4-chlorophenyl group at the pyrazole ring has been shown to enhance anticancer activity.[8] Similarly, the introduction of a 3,4,5-trimethoxyphenyl group on certain pyrazole analogues led to significant antimitotic and microtubule-destabilizing effects.[6]

Comparative Anticancer Activity Data
Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
161a A-5494.915-Fluorouracil59.27[9]
161b A-5493.225-Fluorouracil59.27[9]
163 HepG-212.22Doxorubicin11.21[9]
163 HCT-11614.16Doxorubicin12.46[9]
163 MCF-714.64Doxorubicin13.45[9]
KA5 HepG-28.5Sorafenib4.51[11]
Compound 10 Lungs Cancer2.2--[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Targeted by Anticancer Pyrazoles

Many pyrazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrazole-based compound.

Antimicrobial Activity: A Structure-Activity Relationship Perspective

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[12] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][12]

A study on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives revealed that compounds with a pyrazole-1-carbothiohydrazide unit showed higher antimicrobial activity than those with a pyrazolyl thiadiazine unit.[12] Specifically, compound 21a , a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed potent antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than the standard drugs chloramphenicol and clotrimazole in some cases.[12]

The structure-activity relationship (SAR) indicates that the nature and position of substituents on the pyrazole and any attached aromatic rings are critical for antimicrobial efficacy. For instance, the presence of electron-donating groups at the aromatic ring increased the activity of some carbothiohydrazide derivatives.[12] In another study, the incorporation of a trifluoromethylphenyl group on the pyrazole ring resulted in potent antibacterial agents with specific activity against Gram-positive bacteria.

Comparative Antimicrobial Activity Data (MIC in µg/mL)
Compound IDS. aureusB. subtilisE. coliK. pneumoniaeA. nigerSource
21a 62.512512562.52.9[12]
21b 1252502501257.8[12]
21c 2501251252503.9[12]
Chloramphenicol 125250125250-[12]
Clotrimazole ----7.8[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Studies Synthesis Synthesis of Pyrazole Derivatives Agar_Diffusion Agar Disc Diffusion Assay Synthesis->Agar_Diffusion Initial Screening Broth_Dilution Broth Microdilution (MIC) Agar_Diffusion->Broth_Dilution Active Compounds MBC_MFC MBC/MFC Determination Broth_Dilution->MBC_MFC Toxicity Cytotoxicity Assay Broth_Dilution->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism

Caption: A typical experimental workflow for antimicrobial screening of pyrazole compounds.

Anti-inflammatory Activity: Targeting COX Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating inflammation, and their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[13] Pyrazole derivatives, most notably celecoxib, are well-established as potent and selective COX-2 inhibitors, which offers a better safety profile concerning gastrointestinal side effects compared to non-selective NSAIDs.[13][14]

The anti-inflammatory potential of pyrazole compounds is often evaluated in vivo using models like carrageenan-induced rat paw edema.[9] For instance, pyrazolopyrimidine hybrids have shown excellent anti-inflammatory activity, comparable to celecoxib.[9] The design of novel pyrazole derivatives often focuses on enhancing COX-2 selectivity. Molecular docking studies are frequently employed to understand the binding interactions of these compounds with the active site of COX enzymes.

A series of new pyrazole–pyridazine-based hybrids were designed and synthesized, with some compounds showing more potent COX-2 inhibitory activity than others based on the substitution pattern.[15] For example, compounds with a pyrazolone skeleton generally exhibited stronger COX-2 inhibition than those with an aminopyrazole scaffold.[15]

Comparative Anti-inflammatory and COX-2 Inhibitory Activity
Compound IDIn vivo Anti-inflammatory Activity (% inhibition)In vitro COX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1/COX-2)Source
5s 80.872.5172.95[14]
5u 80.631.7974.92[14]
Celecoxib -0.045327[16]
Ibuprofen 81.32--[14]
8b Potent0.043316[16]
8g Potent0.045268[16]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole compound or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Logical Relationship: Structural Modification to COX-2 Selectivity

SAR_COX2 cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Pyrazole_Core Pyrazole Core Scaffold Modification1 Substitution at N1 (e.g., Sulfonamide moiety) Pyrazole_Core->Modification1 Modification2 Substitution at C3 (e.g., Aryl group) Pyrazole_Core->Modification2 Modification3 Substitution at C5 (e.g., CF3 group) Pyrazole_Core->Modification3 H_Bonding Hydrogen Bonding Capacity Modification1->H_Bonding Hydrophobicity Increased Hydrophobicity Modification2->Hydrophobicity Steric_Bulk Optimal Steric Bulk Modification3->Steric_Bulk COX2_Selectivity Enhanced COX-2 Selectivity and Potency Hydrophobicity->COX2_Selectivity Steric_Bulk->COX2_Selectivity H_Bonding->COX2_Selectivity

Caption: Relationship between structural modifications on the pyrazole core and COX-2 selectivity.

Conclusion

The pyrazole scaffold remains a highly attractive and fruitful starting point for the development of new therapeutic agents. The extensive body of research demonstrates that targeted modifications of the pyrazole core can lead to compounds with potent and selective biological activities across diverse therapeutic areas, including oncology, infectious diseases, and inflammation. The comparative data and experimental protocols presented in this guide aim to provide a solid foundation for researchers to build upon, facilitating the rational design and discovery of the next generation of pyrazole-based drugs. Continued exploration of the structure-activity relationships of this versatile heterocycle will undoubtedly lead to further breakthroughs in medicinal chemistry.

References

A Senior Application Scientist's Guide to the Cytotoxicity Assessment of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in modern medicinal chemistry.[1] Their unique structural features grant them a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Of particular interest to the drug development community is their significant potential as anticancer agents.[3][4] Numerous studies have demonstrated that pyrazole derivatives can exhibit potent cytotoxic effects against a wide array of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), tubulin, and even direct interaction with DNA.[3][4][8]

The journey from a newly synthesized pyrazole derivative to a potential clinical candidate is rigorous. A critical first step in this process is the accurate and reliable assessment of its cytotoxic potential. This guide provides a comparative overview of key cytotoxicity assays, offers in-depth, field-proven protocols, and explores the underlying cellular mechanisms targeted by these promising compounds.

Part 1: Selecting the Optimal Cytotoxicity Assay: A Comparative Analysis

Choosing the right assay is paramount for generating meaningful and reproducible data. The selection depends on the specific research question, the compound's properties, and the expected mechanism of cell death.[9] A cytotoxic compound can induce cell death through different pathways, primarily necrosis (accidental cell death, often marked by loss of membrane integrity) or apoptosis (programmed cell death, a more controlled process).[10] Therefore, relying on a single assay can be misleading. Here, we compare the most common methods used in the preliminary screening of pyrazole derivatives.

Assay TypePrincipleKey AdvantagesLimitations & Considerations
MTT Assay Measures the metabolic activity of living cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[11][12]Well-established, cost-effective, suitable for high-throughput screening (HTS).[11]Can be affected by compounds that alter cellular metabolism without killing cells. Nanoparticles and colored compounds can interfere.[13] Formazan crystals are insoluble and require a solubilization step.[13]
XTT/MTS Assays Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step and reducing assay time.Higher sensitivity and simpler workflow compared to MTT.More expensive than MTT. Can be susceptible to interference from reducing agents in the test compound or medium.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage (necrosis or late apoptosis).[14][15]Directly measures cell death via membrane lysis. Useful for studying necrosis. The assay is relatively fast.[15]Less sensitive for early-stage apoptosis where the membrane is still intact. Serum in the culture medium can contain LDH, leading to high background.[13]
Trypan Blue Exclusion A simple dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and are stained blue.[9][14]Rapid, inexpensive, and provides a direct count of viable and dead cells.Low-throughput, subjective due to manual counting, and does not distinguish between apoptotic and necrotic cells.
Apoptosis Assays Detects specific markers of programmed cell death, such as caspase activation (e.g., Caspase-3/7 assay) or phosphatidylserine externalization (e.g., Annexin V staining).[14]Provides mechanistic insight into the mode of cell death. Highly specific for apoptosis.More complex and expensive than metabolic or membrane integrity assays. Often requires specialized equipment like a flow cytometer.

Part 2: Field-Proven Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for initial cytotoxicity screening due to its reliability and adaptability to a 96-well plate format.[13] The principle is straightforward: only metabolically active, living cells can reduce the yellow MTT reagent to a purple formazan product, which can be quantified spectrophotometrically after solubilization.[11][12]

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture. Ensure cell viability is >95% using a Trypan Blue assay.

    • Dilute the cell suspension to the optimal seeding density in a complete culture medium. This density must be determined empirically for each cell line to ensure cells are still in logarithmic growth at the end of the assay period.

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "no cell" blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.

    Senior Application Scientist's Note: Inconsistent cell seeding is a primary source of variability. Ensure a homogenous single-cell suspension before plating by gently pipetting up and down. Avoid introducing bubbles. To minimize the "edge effect" (where cells in outer wells grow differently), fill the perimeter wells with 100 µL of sterile PBS or medium and do not use them for experimental data.

  • Compound Treatment:

    • Prepare a stock solution of your pyrazole derivative, typically in DMSO. Then, prepare serial dilutions in a complete culture medium. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5%, as higher concentrations can be cytotoxic.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the pyrazole derivative.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin or Cisplatin).[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    Senior Application Scientist's Note: When preparing drug dilutions, always add the concentrated stock to the medium, not the other way around, to avoid precipitation of hydrophobic compounds. Mix thoroughly between each dilution step.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light at -20°C.[12]

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    Senior Application Scientist's Note: The optimal MTT incubation time can vary between cell lines. It should be long enough to yield a good signal but short enough to avoid cytotoxic effects from the MTT reagent itself. Observe the formation of crystals under a microscope.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.[16]

    • Measure the absorbance at 570 nm using a microplate reader. It is also advisable to measure absorbance at a reference wavelength of ~630 nm to subtract background noise.[12]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (Attachment & Recovery) seed_cells->incubate_24h add_compounds Add Pyrazole Derivatives & Controls (Vehicle, Positive) incubate_24h->add_compounds incubate_treat Incubate for 24-72h (Exposure Period) add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs data_analysis Data Analysis read_abs->data_analysis Calculate % Viability & IC50 Value

Caption: Workflow of the MTT cytotoxicity assay.

Part 3: Data Interpretation and Comparative Analysis

The raw absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates higher cytotoxic potency.

Formula for % Cell Viability: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Comparative Cytotoxicity Data of Novel Pyrazole Derivatives (Hypothetical Data Based on Literature Trends)

The following table presents hypothetical IC₅₀ values for a series of pyrazole derivatives against common cancer cell lines, illustrating how structure-activity relationships (SAR) can be discerned. Modifications to the pyrazole core can significantly impact potency and selectivity.[3][17][18]

Compound IDCore StructureR1 GroupR2 GroupIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HepG2 (Liver)IC₅₀ (µM) vs. HCT116 (Colon)
PZ-01 Pyrazole-H-Phenyl85.2>10091.5
PZ-02 Pyrazole-CH₃-Phenyl61.778.368.9
PZ-03 Pyrazole-CH₃-4-Chlorophenyl13.122.415.8
PZ-04 Pyrazole-CH₃-3,4,5-Trimethoxyphenyl6.45[19]9.88.1
Doxorubicin (Positive Control)N/AN/A0.95[3]1.20.8

Data is for illustrative purposes and based on trends where electron-withdrawing groups (e.g., -Cl) and bulky, lipophilic groups (e.g., trimethoxyphenyl) on the phenyl ring often enhance cytotoxic activity.[5]

Part 4: Unveiling the Mechanism – Signaling Pathways in Pyrazole-Induced Cytotoxicity

Understanding how a compound kills cancer cells is as important as knowing that it does. Many cytotoxic pyrazole derivatives exert their anticancer effects by inducing apoptosis.[20][21] Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.

Several studies have shown that pyrazole derivatives can:

  • Generate Reactive Oxygen Species (ROS): Increased ROS levels can cause oxidative stress, damage cellular components like DNA, and trigger the intrinsic apoptotic pathway.[19][20]

  • Modulate Apoptotic Proteins: They can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c.[21][22][23]

  • Activate Caspases: The release of cytochrome c activates a cascade of executioner enzymes called caspases (e.g., caspase-9 and caspase-3), which dismantle the cell in an orderly fashion.[19][21]

  • Induce Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., S or G2/M phase), preventing cancer cell proliferation.[19]

Simplified Apoptosis Pathway Induced by a Pyrazole Derivative

Apoptosis_Pathway compound Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 bax ↑ Bax (Pro-apoptotic) compound->bax mito Mitochondrial Stress ros->mito bcl2->mito inhibits bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Intrinsic apoptosis pathway activated by a pyrazole derivative.

Conclusion

The evaluation of cytotoxicity is a foundational step in the preclinical development of novel pyrazole-based anticancer agents. As demonstrated, a simple MTT assay can provide robust, high-throughput data on the cytotoxic potential of a compound library. However, this should only be the beginning. Positive hits must be validated using orthogonal assays, such as LDH release or Annexin V staining, to confirm cell death and begin to elucidate the underlying mechanism. By combining these quantitative in vitro assays with a deep understanding of the cellular pathways involved, researchers can rationally design and identify the next generation of pyrazole derivatives with enhanced potency and selectivity for cancer therapy.

References

The Compass of Drug Discovery: A Comparative Guide to Pharmacophore Modeling of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. From potent kinase inhibitors in oncology to novel anti-inflammatory agents, pyrazole derivatives have consistently yielded promising lead compounds.[1][2][3] However, navigating the vast chemical space of possible pyrazole analogues to identify candidates with high affinity and selectivity for a specific biological target is a formidable challenge. This is where the compass of computational chemistry, specifically pharmacophore modeling, becomes an indispensable tool.

This guide provides an in-depth, comparative analysis of pharmacophore modeling as applied to pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic choices and experimental nuances that underpin successful modeling campaigns. We will dissect the methodologies, compare the available tools, and provide a field-proven, step-by-step workflow, empowering you to harness the predictive power of pharmacophore modeling in your own research.

The Pyrazole Privileged Scaffold: A Universe of Therapeutic Potential

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts a rich electronic and steric character, allowing for a multitude of interactions with biological macromolecules.[1] The pyrazole core can act as a hydrogen bond donor and acceptor, and its aromatic nature facilitates crucial π-π stacking interactions with protein residues.[4] This inherent versatility has led to the development of numerous clinically successful drugs containing the pyrazole moiety, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1]

The power of pharmacophore modeling lies in its ability to abstract the essential steric and electronic features of a molecule that are responsible for its biological activity.[5][6] By identifying this "pharmacophore," we can rationally design novel pyrazole derivatives with enhanced potency and selectivity, while also filtering vast compound libraries to identify promising new scaffolds.

Navigating the Methodological Maze: Ligand-Based vs. Structure-Based Approaches

At the heart of pharmacophore modeling lies a fundamental choice: to build the model based on the known active ligands (ligand-based) or from the three-dimensional structure of the biological target (structure-based). The selection of the appropriate strategy is dictated by the available data and the specific research question.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

When a set of molecules with known biological activity against a target is available, but the 3D structure of the target is unknown, ligand-based methods are the go-to approach.[1] The underlying principle is that molecules with similar biological activity share common structural features that are responsible for their interaction with the target.

Causality Behind the Choice: This approach is particularly valuable in the early stages of drug discovery when a high-resolution protein structure is not yet available. It allows for the rapid generation of a hypothesis about the key features required for activity, which can then be used to guide the synthesis of new analogues or to screen virtual libraries.

A common workflow for ligand-based pharmacophore modeling is depicted below:

LigandBasedWorkflow cluster_0 Ligand Preparation cluster_1 Model Generation cluster_2 Model Validation A Dataset of Active Pyrazole Derivatives B Conformational Analysis A->B Generate 3D conformers C Feature Identification (H-bond donors/acceptors, hydrophobic, aromatic) B->C D Alignment of Actives C->D E Pharmacophore Hypothesis Generation D->E F Test Set Prediction E->F G Decoy Set Screening E->G H Statistical Analysis (ROC curves, Güner-Henry score) F->H G->H

Figure 1: A generalized workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: Insights from the Target's Pocket

When the 3D structure of the target protein, typically from X-ray crystallography or NMR, is available, a structure-based approach offers a more direct and often more accurate method for pharmacophore generation.[7][8] This method identifies the key interaction points within the binding pocket of the target.

Causality Behind the Choice: Structure-based models are not biased by the chemical nature of known ligands and can potentially identify novel scaffolds that interact with the target in a different manner. This is particularly advantageous for scaffold hopping and identifying compounds with novel intellectual property. A key advantage is the ability to incorporate "excluded volumes," which represent regions of the binding pocket that a ligand cannot occupy, thus refining the search for viable candidates.

The workflow for structure-based pharmacophore modeling is illustrated below:

StructureBasedWorkflow cluster_0 Target Preparation cluster_1 Pharmacophore Generation cluster_2 Model Validation & Screening A Protein 3D Structure (PDB) B Binding Site Identification A->B C Mapping Interaction Features (H-bonds, hydrophobic contacts) B->C D Generation of Pharmacophore Hypothesis with Excluded Volumes C->D E Virtual Screening of Compound Libraries D->E F Docking and Scoring E->F G Hit Identification and Experimental Validation F->G

Figure 2: A generalized workflow for structure-based pharmacophore modeling.

A Comparative Look at Pharmacophore Modeling Software

The choice of software can significantly impact the outcome of a pharmacophore modeling study. Below is a comparison of some of the most widely used software packages in the field, highlighting their strengths and key features.

SoftwareDeveloperKey FeaturesStrengths for Pyrazole Modeling
Phase SchrödingerIntuitive interface, robust hypothesis generation from both ligand and structure-based data, excellent integration with other Schrödinger suite tools (e.g., Glide for docking).[7][9][10][11]Strong for both ligand- and structure-based approaches. The ability to easily transition from pharmacophore screening to docking is a significant advantage for hit validation.
MOE (Molecular Operating Environment) Chemical Computing GroupComprehensive suite for drug discovery, powerful pharmacophore query editor, flexible alignment algorithms, and integrated database searching capabilities.[12][13][14][15][16]Excellent for customized pharmacophore generation and refinement. Its extensive set of tools allows for in-depth analysis of ligand-receptor interactions.
LigandScout Inte:LigandUser-friendly interface, rapid generation of 3D pharmacophores from various input formats, and powerful virtual screening capabilities.[5]Particularly strong for its speed and ease of use in virtual screening campaigns. Its visualization tools are excellent for interpreting results.
Catalyst (within BIOVIA Discovery Studio) Dassault SystèmesLong-standing and well-validated algorithms for pharmacophore modeling, particularly strong for ligand-based (HipHop) and 3D-QSAR studies.A robust and reliable choice for ligand-based modeling and developing predictive QSAR models for pyrazole derivatives.
Pharmit Open-source and web-based, offering interactive pharmacophore discovery and screening against large, pre-built libraries.[5]A cost-effective and accessible option for academic and smaller research groups, particularly for initial screening efforts.

Field-Proven Experimental Protocol: A Step-by-Step Guide to Pharmacophore Modeling of Pyrazole-Based Kinase Inhibitors

This protocol outlines a comprehensive workflow for developing and validating a structure-based pharmacophore model for pyrazole derivatives targeting a specific kinase. This example assumes the availability of a crystal structure of the kinase in complex with a known pyrazole inhibitor.

Part 1: Target and Ligand Preparation (The Foundation of Accuracy)

Objective: To prepare the protein and ligand structures for pharmacophore model generation, ensuring correct protonation states and removing any artifacts from the crystal structure.

Causality: The accuracy of the final pharmacophore model is critically dependent on the quality of the initial structures. Incorrect protonation states or the presence of crystallographic water molecules that do not participate in binding can lead to a flawed model.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of the target kinase in complex with a pyrazole inhibitor from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, MOE).

    • Remove all solvent molecules and any co-factors or ions that are not relevant to the binding of the pyrazole inhibitor.

    • Add hydrogens to the protein structure.

    • Assign correct protonation states to the amino acid residues, particularly histidines, aspartates, and glutamates, using a tool like Schrödinger's Protein Preparation Wizard or MOE's Protonate3D. This is a critical step as the protonation state can significantly affect hydrogen bonding patterns.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Extract the pyrazole ligand from the protein structure.

    • Generate a low-energy 3D conformation of the ligand.

    • Ensure the correct protonation state of the ligand at physiological pH.

Part 2: Pharmacophore Hypothesis Generation (Defining the Key Interactions)

Objective: To generate a pharmacophore model that captures the essential interactions between the pyrazole inhibitor and the kinase binding site.

Causality: This step translates the complex 3D interactions into a simplified model of chemical features that can be used for efficient database searching.

Protocol:

  • Generate the Receptor-Ligand Pharmacophore:

    • Using the prepared protein-ligand complex, generate a structure-based pharmacophore model. Software like Schrödinger's Phase or MOE's Pharmacophore Query Editor can automate this process.[10][14]

    • The software will identify key interactions such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings based on the geometry of the binding pocket and the ligand's functional groups.

  • Refine the Pharmacophore Hypothesis:

    • Manually inspect the generated pharmacophore features. Ensure they align with known structure-activity relationship (SAR) data for your pyrazole series.

    • Add or remove features based on your understanding of the system. For example, if a particular hydrogen bond is known to be critical for activity, ensure it is represented in the model.

    • Define excluded volumes based on the shape of the binding pocket to prevent the selection of compounds that would sterically clash with the protein.

Part 3: Model Validation (Ensuring Predictive Power)

Objective: To assess the ability of the pharmacophore model to distinguish between active and inactive compounds.

Causality: A robust validation is essential to have confidence in the model's ability to identify novel, active compounds during a virtual screen.

Protocol:

  • Prepare a Test Set:

    • Compile a dataset of known active pyrazole derivatives for the target kinase.

    • Create a much larger set of "decoy" molecules, which are compounds with similar physicochemical properties to the actives but are assumed to be inactive.

  • Screen the Test and Decoy Sets:

    • Use the generated pharmacophore model to screen both the active and decoy datasets.

  • Analyze the Results:

    • Calculate statistical metrics to evaluate the model's performance. Key metrics include:

      • Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the ranked database to the percentage of actives expected by random selection.

      • Güner-Henry (GH) Score: A scoring method that considers the percentage of actives found, the percentage of hits in the database, and the enrichment factor.

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The area under the curve (AUC) is a measure of the model's predictive ability. An AUC of 1.0 indicates a perfect model, while an AUC of 0.5 indicates random performance.[17][18]

Part 4: Virtual Screening and Hit Identification (Discovering Novel Leads)

Objective: To use the validated pharmacophore model to screen a large compound library to identify potential new pyrazole derivatives with the desired activity.

Causality: This is the ultimate application of the pharmacophore model, enabling the rapid and cost-effective exploration of vast chemical space.

Protocol:

  • Select a Compound Library: Choose a suitable compound library for screening, such as a commercial library (e.g., Enamine, MolPort) or an in-house collection.

  • Perform the Virtual Screen: Use the validated pharmacophore model as a 3D query to search the compound library.

  • Filter and Rank the Hits:

    • The screening will generate a list of compounds that match the pharmacophore hypothesis.

    • Rank the hits based on their fit score to the pharmacophore model.

  • Post-Screening Analysis (Docking and Scoring):

    • Take the top-ranking hits from the pharmacophore screen and perform molecular docking into the kinase binding site.

    • This provides a more detailed prediction of the binding mode and affinity.

  • Hit Selection and Experimental Validation:

    • Select a diverse set of promising hits for experimental testing to confirm their biological activity.

Case Study: Pharmacophore Modeling of Pyrazolone-Derived Janus Kinase (JAK) Inhibitors

A recent study successfully employed a structure-based pharmacophore modeling approach to identify novel dual inhibitors of JAK2 and JAK3, two key enzymes in inflammatory signaling pathways.[17][18]

  • Methodology: The researchers generated pharmacophore models based on the crystal structures of JAK2 and JAK3 in complex with the known inhibitor tofacitinib.[17][18]

  • Validation: The models were validated using a set of known active compounds and a large decoy set, achieving high ROC AUC values of 0.86 for JAK2 and 0.89 for JAK3, indicating excellent predictive ability.[18]

  • Virtual Screening: An in-house library of 54 synthesized pyrazolone derivatives was screened against the pharmacophore models.[17][18]

This case study exemplifies the power of a well-designed and validated pharmacophore modeling workflow to accelerate the discovery of potent and selective pyrazole-based inhibitors.

Conclusion: Charting the Course for Future Pyrazole Drug Discovery

Pharmacophore modeling is a powerful and versatile tool that can significantly de-risk and accelerate the drug discovery process for pyrazole derivatives. By providing a rational framework for understanding structure-activity relationships and for identifying novel chemical matter, it serves as an essential compass for navigating the complexities of modern medicinal chemistry.

The choice between ligand- and structure-based approaches, the selection of appropriate software, and the rigorous validation of the generated models are all critical determinants of success. By following the principles and protocols outlined in this guide, researchers can confidently apply pharmacophore modeling to unlock the full therapeutic potential of the pyrazole scaffold and chart a course toward the next generation of innovative medicines.

References

A Researcher's Guide to Distinguishing Substituted Pyrazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomer Challenge in Pyrazole Chemistry

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), rimonabant (an anti-obesity agent), and various kinase inhibitors.[1][2] Their prevalence stems from their versatile synthetic accessibility and their ability to act as bioisosteres for other functional groups, participating in crucial hydrogen bonding interactions within biological targets.

However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, a critical challenge for drug development professionals. For instance, the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can produce both 1,3,5-trisubstituted and 1,3,3-trisubstituted pyrazoles. Similarly, N-unsubstituted pyrazoles exist as a dynamic equilibrium of tautomers.[1][3] Since the biological activity of a molecule is intrinsically linked to its three-dimensional structure, the unambiguous identification of the correct isomer is not merely an academic exercise—it is a prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of any drug discovery program.

This guide provides an in-depth comparison of substituted pyrazole isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the underlying principles and experimental logic, empowering researchers to confidently assign the structure of their synthesized compounds.

Pillar 1: The NMR Toolkit for Isomer Discrimination

NMR spectroscopy is the most powerful tool for elucidating the structure of pyrazole isomers in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, NOESY) experiments provides a complete picture of atomic connectivity and spatial relationships.

¹H and ¹³C NMR: The Foundational Spectra
  • ¹H Chemical Shifts (δH): The protons on the pyrazole ring are sensitive to the electronic environment. The H4 proton typically appears as a triplet (or singlet if C3 and C5 are substituted), while the H3 and H5 protons are doublets. The specific chemical shift is highly dependent on the nature of the substituents (electron-donating or -withdrawing).

  • ¹³C Chemical Shifts (δC): The carbon atoms of the pyrazole ring, particularly C3 and C5, are excellent probes of substitution. Their chemical shifts vary significantly depending on the attached groups and the tautomeric form present.[3][4] In cases of rapid tautomerism in N-unsubstituted pyrazoles, these signals may appear broad or as an average of the two tautomeric forms.[4]

  • J-Coupling: Through-bond scalar coupling (J-coupling) provides direct evidence of connectivity. Typical coupling constants for the pyrazole ring are in the range of 1-3 Hz, providing information about which protons are adjacent.[5][6]

2D NMR: Unveiling Connectivity and Spatial Proximity

While 1D NMR provides essential clues, 2D NMR is often required for definitive isomer assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is a cornerstone of structure elucidation, revealing correlations between protons and carbons that are two or three bonds apart. For pyrazoles, it is invaluable for connecting a substituent to its point of attachment on the ring. For example, the protons of an N-alkyl group will show a correlation to both the C3 and C5 carbons of the pyrazole ring, helping to confirm their assignment.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the ultimate arbiter for distinguishing N-substituted regioisomers. It detects protons that are close in three-dimensional space (<5 Å), irrespective of their bonding.[9] This through-space correlation provides unambiguous proof of regiochemistry. For example, an NOE correlation between the protons of an N1-substituent and the protons of a C5-substituent irrefutably identifies the 1,5-disubstituted isomer.[8][10]

The Tautomerism Complication

For N-unsubstituted pyrazoles, prototropic tautomerism—the rapid exchange of the N-H proton between the two nitrogen atoms—can complicate NMR analysis by causing signal averaging and broadening.[3][4]

Strategies to Address Tautomerism:

  • Low-Temperature NMR: Cooling the sample can slow the rate of proton exchange enough to "freeze out" the individual tautomers on the NMR timescale, allowing for the observation of distinct signals for each form.[7]

  • Solvent Effects: The tautomeric equilibrium can be influenced by the solvent. Aprotic solvents are often preferred to minimize exchange with solvent protons.[4]

Pillar 2: Comparative Analysis in Action

Let's apply these principles to a common synthetic challenge: distinguishing between 1,3- and 1,5-disubstituted pyrazole isomers.

Case Study: 1-Methyl-3-phenyl-pyrazole vs. 1-Methyl-5-phenyl-pyrazole

Imagine a synthesis that could potentially yield both isomers. While their mass spectra are identical, their NMR spectra are distinct.

G

¹H and ¹³C NMR Analysis

The chemical shifts of the ring protons and carbons provide the first clues. The proton on a carbon adjacent to the N-phenyl group will be influenced differently than one adjacent to the N-methyl group.

Signal 1,3-Isomer (Expected δ) 1,5-Isomer (Expected δ) Rationale
H4 ~6.5 ppm (d)~6.3 ppm (t)Different coupling partners (H5 vs. H3).
H5 / H3 ~7.7 ppm (d)~7.4 ppm (d)Anisotropic effect of the adjacent phenyl group in the 1,5-isomer can cause shielding/deshielding.
N-CH₃ ~3.9 ppm (s)~3.7 ppm (s)The steric and electronic environment of the methyl group differs slightly between isomers.
C3 ~152 ppm~141 ppmC3 is directly attached to the phenyl group in the 1,3-isomer, leading to a significant downfield shift.
C5 ~130 ppm~148 ppmC5 is directly attached to the phenyl group in the 1,5-isomer.

Note: The exact chemical shifts are illustrative and can vary based on solvent and other substituents.

The Decisive NOESY Experiment

While the 1D data is suggestive, a NOESY experiment provides definitive proof. The key is to look for a through-space correlation between the N-methyl protons and a proton on the adjacent substituent.

  • For the 1,5-Isomer: A strong NOE cross-peak will be observed between the N-CH₃ protons (~3.7 ppm) and the ortho-protons of the C5-phenyl group.

  • For the 1,3-Isomer: No such correlation will be seen. Instead, an NOE might be observed between the N-CH₃ protons and the H5 proton of the pyrazole ring.

Pillar 3: From Synthesis to Spectrum - A Practical Workflow

Trustworthy data begins with a well-designed experiment. The following protocols outline a representative synthesis and the subsequent NMR analysis workflow.

Experimental Protocol 1: Regioselective Synthesis of 5-substituted Aminopyrazoles

The regioselectivity of pyrazole synthesis can often be controlled by reaction conditions, exploiting kinetic versus thermodynamic control.[11]

Objective: To selectively synthesize a 5-substituted aminopyrazole.

Methodology (Thermodynamic Control):

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) in a suitable solvent like ethanol.

  • Addition: Slowly add an α-cyano-α,β-unsaturated ester (e.g., an alkoxyacrylonitrile, 1.0 eq) to the hydrazine solution at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 14 hours. The elevated temperature allows for the equilibration of Michael adduct intermediates, favoring the formation of the more thermodynamically stable 5-substituted product.[11]

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 5-substituted aminopyrazole.

Causality: Under neutral conditions and at elevated temperatures, the initial Michael addition is reversible. This allows the intermediates to equilibrate, ultimately leading to the formation of the thermodynamically more stable 5-substituted pyrazole isomer.[11]

Experimental Protocol 2: NMR Analysis for Isomer Confirmation

Objective: To acquire a full suite of NMR data for unambiguous structure determination.

  • Sample Preparation: Dissolve ~10-15 mg of the purified pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent is dry to avoid exchange broadening of the N-H proton, if present.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, C).

  • HMBC Acquisition: Set up a 2D HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 8-10 Hz) to clearly observe 2- and 3-bond C-H correlations.[7]

  • NOESY Acquisition: Set up a 2D NOESY experiment. Use a mixing time appropriate for a small molecule (typically 500-800 ms) to allow for the buildup of Nuclear Overhauser Effects.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, HMBC correlations, and crucial NOESY cross-peaks to build a complete and unambiguous structural assignment.

Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Reactants Hydrazine + Dielectrophile Reaction Controlled Reaction (Kinetic vs. Thermodynamic) Reactants->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification SamplePrep Sample Preparation (~10mg in 0.6mL CDCl₃) Purification->SamplePrep Isomer Sample Acquire1D Acquire ¹H and ¹³C Spectra SamplePrep->Acquire1D Acquire2D Acquire 2D Spectra (HMBC, NOESY) Acquire1D->Acquire2D Assign1D Analyze δ and J-values Acquire2D->Assign1D Spectral Data AssignHMBC Confirm Connectivity (HMBC) Assign1D->AssignHMBC AssignNOESY Determine Regiochemistry (NOESY) AssignHMBC->AssignNOESY Structure Final Structure Assignment AssignNOESY->Structure

Conclusion

The differentiation of substituted pyrazole isomers is a critical task in chemical and pharmaceutical research. While seemingly subtle, the structural differences between isomers can lead to vastly different pharmacological profiles. A systematic and multi-faceted NMR approach, leveraging the complementary information from ¹H, ¹³C, HMBC, and especially NOESY experiments, provides an unambiguous and reliable method for structural assignment. By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can navigate the complexities of pyrazole chemistry with confidence, ensuring the integrity of their scientific findings and accelerating the drug discovery process.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazoles: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in medicinal chemistry and materials science, the pyrazole core is a scaffold of immense importance, forming the backbone of a multitude of bioactive compounds and functional materials. The strategic synthesis of functionalized pyrazoles is therefore a critical endeavor, directly impacting the efficiency of drug discovery and development pipelines. This guide provides an in-depth comparison of the primary synthetic routes to this privileged heterocycle, offering a blend of mechanistic insights, practical considerations, and supporting experimental data to inform your synthetic strategy.

The Cornerstone of Pyrazole Synthesis: The 1,3-Dicarbonyl Condensation

The reaction of 1,3-dicarbonyl compounds with hydrazines represents the most traditional and arguably one of the most versatile methods for pyrazole synthesis. This approach is valued for its operational simplicity and the vast commercial availability of starting materials.

The Knorr Pyrazole Synthesis: A Timeless Classic

First described by Ludwig Knorr in 1883, this synthesis involves the condensation of a β-ketoester with a hydrazine.[1][2] While seemingly straightforward, the devil is in the details, particularly concerning regioselectivity when unsymmetrical dicarbonyls are employed.

Mechanistic Insights: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups, typically the more electrophilic ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is often catalyzed by acid.[1][2]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl (β-Ketoester) Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Functionalized Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: The generalized mechanism of the Knorr Pyrazole Synthesis.

Advantages:

  • High atom economy.

  • Readily available and diverse starting materials.

  • Generally proceeds with good to excellent yields.

Limitations:

  • Regioselectivity: The use of unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers, necessitating careful control of reaction conditions or the use of directing groups.[3] The pH, solvent, and even the ratio of reactants can influence the isomeric ratio.[3]

  • Harsh Conditions: Some variations may require elevated temperatures or strongly acidic/basic conditions, which can be incompatible with sensitive functional groups.

The Paal-Knorr Synthesis: A Symmetrical Approach

A close relative of the Knorr synthesis, the Paal-Knorr reaction utilizes a 1,4-dicarbonyl compound and a hydrazine. While more commonly associated with pyrrole synthesis (using primary amines), its application for pyrazole synthesis is also well-established, particularly for accessing specific substitution patterns.

Key Characteristics: The mechanism is analogous to the Knorr synthesis, involving sequential condensation and cyclization. The choice of a 1,4-dicarbonyl precursor dictates the substitution pattern on the resulting pyrazole.

Expanding the Arsenal: Modern Synthetic Strategies

While the classical methods remain workhorses in the field, the demand for greater efficiency, milder conditions, and broader functional group tolerance has driven the development of novel synthetic routes.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs offer a significant advantage by combining three or more starting materials in a single pot to generate complex products, minimizing purification steps and waste generation.[4]

Illustrative Example: A Three-Component Synthesis of Polysubstituted Pyrazoles

A notable MCR involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. This approach often proceeds through a tandem Knoevenagel condensation/1,3-dipolar cycloaddition sequence.

MCR_Workflow Aldehyde Aldehyde One_Pot One-Pot Reaction Aldehyde->One_Pot 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Pyrazole_Product Highly Functionalized Pyrazole One_Pot->Pyrazole_Product

Caption: A schematic representation of a one-pot, three-component pyrazole synthesis.

Advantages:

  • High Convergence: Rapid assembly of molecular complexity from simple precursors.

  • Operational Simplicity: Reduces the number of synthetic steps and purification procedures.

  • Diversity-Oriented: Allows for the rapid generation of compound libraries by varying the individual components.

Transition-Metal-Catalyzed Cross-Coupling Reactions

For the late-stage functionalization of pre-formed pyrazole rings, transition-metal catalysis is an indispensable tool. Palladium-, copper-, and ruthenium-catalyzed reactions have been extensively developed for C-H activation, C-N, C-C, and C-O bond formation on the pyrazole nucleus.

Key Applications:

  • Suzuki, Heck, and Sonogashira Couplings: Introduction of aryl, vinyl, and alkynyl groups.

  • Buchwald-Hartwig Amination: Formation of N-aryl and N-alkyl pyrazoles.

  • Direct C-H Arylation: A step-economical approach to introduce aryl substituents without the need for pre-functionalization (e.g., halogenation).

Comparative Analysis of Synthetic Routes

The choice of synthetic route is ultimately dictated by the target molecule's substitution pattern, the desired scale of the reaction, and the available starting materials. The following table provides a comparative overview of the discussed methods.

Synthetic Route Key Precursors Typical Yields Regioselectivity Functional Group Tolerance Key Advantages Key Disadvantages
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesGood to ExcellentCan be poor with unsymmetrical dicarbonylsModerateReadily available starting materials, high atom economy.Potential for regioisomeric mixtures, can require harsh conditions.
Paal-Knorr Synthesis 1,4-Dicarbonyls, HydrazinesGood to ExcellentGenerally goodModerateAccess to specific substitution patterns.1,4-Dicarbonyls can be less accessible than 1,3-dicarbonyls.
Multicomponent Reactions Aldehydes, Ketones, Hydrazines, etc.Good to ExcellentOften highly regioselectiveGood to ExcellentHigh efficiency, operational simplicity, diversity-oriented.Reaction discovery and optimization can be complex.
Transition-Metal Catalysis Pre-functionalized Pyrazoles, Coupling PartnersGood to ExcellentExcellentGood to ExcellentExcellent for late-stage functionalization, broad scope.Catalyst cost and sensitivity, potential for metal contamination.

Experimental Protocols: A Practical Guide

General Protocol for Knorr Pyrazole Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, monitored by TLC. A catalytic amount of acid (e.g., HCl, H₂SO₄) can be added to accelerate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Representative Three-Component Synthesis of a Tetrasubstituted Pyrazole
  • Reaction Setup: In a round-bottom flask, the aldehyde (1.0 eq.), 1,3-dicarbonyl compound (1.0 eq.), and hydrazine hydrate (1.1 eq.) are dissolved in ethanol.

  • Catalyst Addition: A catalytic amount of an acid or base catalyst (e.g., piperidine, acetic acid) is added.

  • Reaction Progression: The mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. If not, the solvent is evaporated, and the product is purified as described in the Knorr synthesis protocol.

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of functionalized pyrazoles is a well-developed field with a rich history and a vibrant present. For the synthesis of relatively simple, symmetrically substituted pyrazoles, the classical Knorr and Paal-Knorr reactions remain highly relevant due to their simplicity and cost-effectiveness. However, for the construction of complex, highly functionalized pyrazoles, particularly in the context of medicinal chemistry where structural diversity is paramount, modern multicomponent and transition-metal-catalyzed methods offer unparalleled efficiency and scope. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will empower the synthetic chemist to make informed decisions and devise the most effective strategy for accessing their target pyrazole derivatives.

References

The Evolving Landscape of Pyrazole Carboxaldehydes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. Among its many derivatives, pyrazole carboxaldehydes have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxaldehydes, drawing upon experimental data to elucidate the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory properties. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to navigate the complexities of pyrazole carboxaldehyde chemistry and accelerate the discovery of new, potent drug candidates.

The Synthetic Keystone: Vilsmeier-Haack Cyclization

The predominant route to pyrazole-4-carboxaldehydes is the Vilsmeier-Haack reaction, a powerful formylation method that proceeds via the reaction of a substituted hydrazine with a β-ketoaldehyde or its equivalent. This reaction's versatility allows for the introduction of a wide array of substituents onto the pyrazole nucleus, making it an indispensable tool for SAR studies.

A representative synthetic workflow is depicted below, illustrating the key steps in the synthesis of 1,3-disubstituted-1H-pyrazole-4-carboxaldehydes.

Vilsmeier-Haack Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products ketone Substituted Acetophenone hydrazone Hydrazone Intermediate ketone->hydrazone Condensation hydrazine Substituted Hydrazine hydrazine->hydrazone vilsmeier Vilsmeier Reagent (POCl₃, DMF) pyrazole Pyrazole-4-carboxaldehyde vilsmeier->pyrazole hydrazone->pyrazole Vilsmeier-Haack Cyclization

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carboxaldehydes.

The causality behind this experimental choice lies in its efficiency and regioselectivity. The Vilsmeier reagent, an electrophilic iminium species, attacks the electron-rich β-position of the enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation at the 4-position of the pyrazole ring. This reliable methodology provides a robust platform for generating diverse libraries of pyrazole carboxaldehydes for biological screening.

Comparative Analysis of Biological Activities: Deciphering the SAR Code

The biological activity of pyrazole carboxaldehydes is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. This section dissects the SAR for anticancer, antimicrobial, and anti-inflammatory activities, supported by comparative experimental data.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole carboxaldehydes have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular targets like tubulin and various kinases.[1]

Key SAR Insights:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining anticancer potency. Aromatic or heteroaromatic rings at this position are often favored. For instance, a phenyl group at N1 can be further substituted to modulate activity.

  • Substitution at C3: The nature of the substituent at the C3 position also significantly influences activity. Bulky aromatic groups at this position can enhance binding to target proteins.

  • The Carboxaldehyde Moiety: While the aldehyde group itself is a useful synthetic handle, its conversion to other functional groups, such as hydrazones, can dramatically enhance anticancer activity.[2] This is likely due to the introduction of additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with biological targets.

Comparative Data: Anticancer Activity of Pyrazole Carboxaldehyde Derivatives

CompoundN1-SubstituentC3-SubstituentC4-ModificationCancer Cell LineIC50 (µM)Reference
1a Phenyl3,4,5-TrimethoxyphenylCarboxaldehydeSGC-7901>50[3]
1b 4-Fluorophenyl3,4,5-TrimethoxyphenylCarboxaldehydeSGC-790125.3[3]
1c 4-Nitrophenyl3,4,5-TrimethoxyphenylCarboxaldehydeSGC-790115.8[3]
2a Phenyl3,4,5-TrimethoxyphenylHydrazonePC-30.015[3]
2b 4-Fluorophenyl3,4,5-TrimethoxyphenylHydrazonePC-30.006[3]

From the table, it is evident that the introduction of a fluorine or nitro group at the para-position of the N1-phenyl ring (compounds 1b and 1c ) enhances cytotoxicity compared to the unsubstituted analog (1a ). Furthermore, conversion of the carboxaldehyde to a hydrazone (compounds 2a and 2b ) leads to a dramatic increase in potency, with IC50 values in the nanomolar range.[3] This underscores the importance of the C4-modification in optimizing the anticancer profile of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of pyrazole carboxaldehyde derivatives. A->B C 3. Add MTT solution and incubate to allow formazan crystal formation. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine IC50 values. E->F

Caption: A streamlined workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxaldehyde derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole carboxaldehyde scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents. The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Key SAR Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on the aromatic rings attached to the pyrazole core often enhances antimicrobial activity.[4]

  • Hydrazone and Semicarbazone Derivatives: Similar to anticancer activity, the conversion of the carboxaldehyde to hydrazones, thiosemicarbazones, or semicarbazones is a common strategy to boost antimicrobial potency.[2][4] These modifications can increase the compound's ability to chelate metal ions essential for microbial growth or interact with specific microbial targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its ability to penetrate microbial cell membranes.

Comparative Data: Antimicrobial Activity of Pyrazole Carboxaldehyde Derivatives

CompoundN1-SubstituentC3-SubstituentC4-ModificationOrganismMIC (µg/mL)Reference
3a Phenyl5-(4-nitrophenyl)furan-2-ylCarboxaldehydeS. aureus>100[4]
3b Phenyl5-(4-nitrophenyl)furan-2-ylHydrazoneS. aureus12.5[4]
3c Phenyl5-(4-nitrophenyl)furan-2-ylThiosemicarbazoneS. aureus6.25[4]
4a Phenyl5-(4-nitrophenyl)furan-2-ylCarboxaldehydeE. coli>100[4]
4b Phenyl5-(4-nitrophenyl)furan-2-ylSemicarbazoneE. coli25[4]

The data clearly demonstrates that the parent pyrazole carboxaldehyde (3a and 4a ) possesses weak to no antimicrobial activity. However, derivatization of the aldehyde to a hydrazone (3b ), thiosemicarbazone (3c ), or semicarbazone (4b ) leads to a significant increase in potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of pyrazole carboxaldehyde derivatives in a 96-well plate. B 2. Inoculate each well with a standardized microbial suspension. A->B C 3. Incubate the plate under appropriate conditions. B->C D 4. Visually inspect for microbial growth (turbidity). C->D E 5. Determine the MIC as the lowest concentration with no visible growth. D->E

Caption: A schematic representation of the broth microdilution method for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole carboxaldehydes and their derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

Key SAR Insights:

  • Aryl Substituents: The presence of aryl groups at the N1 and C3 positions is often crucial for anti-inflammatory activity. Substituents on these aryl rings can fine-tune the potency and selectivity.

  • Modification of the Carboxaldehyde: Similar to the other activities, conversion of the aldehyde to Schiff bases or other derivatives can enhance anti-inflammatory effects.

  • Mimicking Known NSAIDs: The design of some anti-inflammatory pyrazole carboxaldehydes is inspired by the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which also contains a pyrazole core.

Comparative Data: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

CompoundN1-SubstituentC3-SubstituentC5-Substituent% Edema Inhibition at 3hReference
5a PhenylThiophen-2-ylH58.3[5]
5b PhenylThiophen-2-yl4-Chlorophenyl65.7[5]
5c 2,4-DinitrophenylThiophen-2-yl4-Methoxyphenyl72.1[5]
Indomethacin ---75.4[5]

The in vivo data from the carrageenan-induced paw edema model in rats shows that substitution on the pyrazole ring significantly impacts anti-inflammatory activity. The introduction of a 4-chlorophenyl group at the C5 position (5b ) increases the edema inhibition compared to the unsubstituted analog (5a ). Furthermore, a 2,4-dinitrophenyl group at the N1 position in combination with a 4-methoxyphenyl group at C5 (5c ) results in the most potent compound in this series, with activity approaching that of the standard drug indomethacin.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A 1. Administer test compounds (pyrazole derivatives) or vehicle to groups of rats. B 2. After a set time (e.g., 1 hour), induce inflammation by injecting carrageenan into the hind paw. A->B C 3. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer. B->C D 4. Calculate the percentage of edema inhibition for each treatment group. C->D

Caption: The experimental workflow for evaluating the in vivo anti-inflammatory activity of pyrazole derivatives.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Use male Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The structure-activity relationship of pyrazole carboxaldehydes is a rich and complex field, offering numerous avenues for the development of novel therapeutic agents. This guide has provided a comparative analysis of the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

The recurring theme in the SAR of these compounds is the significant impact of substituents at the N1 and C3 positions of the pyrazole ring and the crucial role of modifying the C4-carboxaldehyde group, often into hydrazone or related derivatives, to enhance biological potency.

As our understanding of the molecular targets of these compounds deepens, future research will likely focus on more rational, target-based design strategies. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting the activity of novel derivatives and guiding synthetic efforts. The continued exploration of the chemical space around the pyrazole carboxaldehyde scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-formyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-formyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.